molecular formula C21H24N4O7S B154517 Acefurtiamine CAS No. 10072-48-7

Acefurtiamine

货号: B154517
CAS 编号: 10072-48-7
分子量: 476.5 g/mol
InChI 键: MYBUGVXNAHWTOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acefurtiamine, also known as this compound, is a useful research compound. Its molecular formula is C21H24N4O7S and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c1-13(25(12-26)10-16-9-23-14(2)24-20(16)22)18(33-21(29)17-5-4-7-30-17)6-8-31-19(28)11-32-15(3)27/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBUGVXNAHWTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)COC(=O)C)SC(=O)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864202
Record name Acefurtiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10072-48-7
Record name Acetic acid, 2-(acetyloxy)-, 4-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-3-[(2-furanylcarbonyl)thio]-3-penten-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10072-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acefurtiamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acefurtiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACEFURTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6APJ3D1308
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acefurtiamine: An Obscure Vitamin B1 Analog with Analgesic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the discovery and history of Acefurtiamine. Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding this compound is exceptionally scarce. This document summarizes the limited available data and highlights the significant gaps in current knowledge.

Introduction

Chemical and Physical Data

The fundamental chemical and physical properties of this compound have been compiled from available chemical databases. This information is presented in Table 1.

PropertyValueReference
IUPAC Name (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate[1]
CAS Number 10072-48-7[1][2][3][4][5]
Chemical Formula C21H24N4O7S[1][2][6]
Molar Mass 476.50 g·mol−1[1][3]
UNII 6APJ3D1308[1][6]

Discovery and History

The history of the discovery of this compound, including the individuals and institutions involved in its synthesis and initial investigation, is not detailed in the currently accessible public records. References to the compound appear in comprehensive drug dictionaries such as "The Extra Pharmacopoeia" and "The Dictionary of Drugs," suggesting its recognition in compendia, but the original research behind its inclusion is not cited in available online sources.[1] The lack of a discernible development timeline or published research indicates that this compound may be an older compound that did not proceed through extensive clinical development or has been primarily documented in sources not indexed in common scientific search engines.

Experimental Protocols and Data

A critical deficiency in the available information is the absence of any published experimental protocols related to this compound. No studies detailing its synthesis, in vitro assays, in vivo animal models, or human clinical trials were identified. Consequently, no quantitative data on its pharmacokinetic profile (bioavailability, half-life, metabolism) or pharmacodynamic effects (efficacy, dose-response relationships) can be provided.

Signaling Pathways and Mechanism of Action

This compound is described as having GABAergic activity, similar to clomethiazole.[1] This suggests a potential mechanism of action involving the enhancement of neurotransmission at GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. However, without specific studies on this compound, any depiction of its interaction with signaling pathways would be purely speculative and based on the known mechanisms of other GABAergic agents.

Generalized Drug Discovery and Development Workflow

Due to the absence of specific information on the discovery and development of this compound, a generalized workflow for drug discovery and development is presented below. This diagram illustrates the typical stages a compound would progress through from initial discovery to potential clinical use. It is important to note that this is a hypothetical representation and does not reflect the actual, unknown history of this compound.

G Generalized Drug Discovery and Development Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval and Post-Marketing Target Identification Target Identification (e.g., Receptors, Enzymes) Lead Discovery Lead Discovery (e.g., HTS, Fragment-based design) Target Identification->Lead Discovery Lead Optimization Lead Optimization (Medicinal Chemistry) Lead Discovery->Lead Optimization Pharmacology Studies In vitro & In vivo Pharmacology (Efficacy, PK/PD) Lead Optimization->Pharmacology Studies Toxicology Studies Safety and Toxicology Studies Pharmacology Studies->Toxicology Studies Formulation Development CMC (Chemistry, Manufacturing, and Controls) Toxicology Studies->Formulation Development Phase I Phase I Clinical Trials (Safety in healthy volunteers) Formulation Development->Phase I Phase II Phase II Clinical Trials (Efficacy and dose-ranging in patients) Phase I->Phase II Phase III Phase III Clinical Trials (Large-scale efficacy and safety) Phase II->Phase III Regulatory Review Submission to Regulatory Authorities (e.g., FDA, EMA) Phase III->Regulatory Review Phase IV (Post-Marketing Surveillance) Phase IV Studies (Long-term safety and effectiveness) Regulatory Review->Phase IV (Post-Marketing Surveillance)

A generalized workflow of the drug discovery and development process.

Conclusion

This compound remains an enigmatic compound within the landscape of pharmaceutical research. While its basic chemical identity is established and a potential therapeutic area has been suggested, the lack of accessible, in-depth scientific data prevents a thorough understanding of its discovery, history, and pharmacological profile. For researchers, scientists, and drug development professionals, this compound represents a case study in the challenges of retrieving comprehensive information on less-documented chemical entities. Further investigation would require access to historical, non-digitized archives or proprietary industry databases.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Acefurtiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a thiamine (Vitamin B1) analog recognized for its analgesic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its putative mechanism of action. Drawing parallels with the structurally and functionally similar compound clomethiazole, this document elucidates the likely GABAergic pathway through which this compound exerts its effects. While specific experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively documented in publicly accessible literature, this guide furnishes detailed, representative methodologies for key experiments based on established techniques for characterizing GABAA receptor modulators. All quantitative data are presented in structured tables for clarity, and logical relationships are visualized through diagrams generated using the DOT language.

Chemical Structure and Identification

This compound, with the IUPAC name 4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate, is a synthetic derivative of thiamine.[1] Its chemical structure is characterized by the presence of a pyrimidine and a furan ring, linked by a pentenyl chain with several functional groups.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate[1]
CAS Number 10072-48-7[1][2]
Chemical Formula C21H24N4O7S[1][2]
Molecular Weight 476.50 g/mol [1][2]
SMILES CC(=C(CCOC(=O)COC(=O)C)SC(=O)c1ccco1)N(Cc2cnc(C)nc2N)C=O[2]
InChI Key MYBUGVXNAHWTOL-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point 118 °CExperimental
Boiling Point 680.7 ± 55.0 °CPredicted
Density 1.348 ± 0.06 g/cm³Predicted
pKa 5.49 ± 0.10Predicted

Putative Mechanism of Action: A GABAergic Pathway

While direct and extensive research on the mechanism of action of this compound is limited in publicly available literature, it is described as a vitamin B1 analog with GABAergic activity similar to that of clomethiazole.[3] Clomethiazole is a well-characterized positive allosteric modulator of the GABAA receptor, acting at the barbiturate/picrotoxin binding site.[4] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, reducing its excitability and resulting in sedative, hypnotic, and anticonvulsant effects.[4][5]

Based on this strong parallel, it is hypothesized that this compound also acts as a positive allosteric modulator of the GABAA receptor. This modulation of the primary inhibitory neurotransmitter system in the central nervous system is the likely basis for its observed analgesic properties.

Signaling Pathway

The proposed signaling pathway for this compound's action on the GABAA receptor is depicted below.

GABAA_Signaling This compound This compound GABAA_Receptor GABAA Receptor (Barbiturate/Picrotoxin Site) This compound->GABAA_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel (Opens) GABAA_Receptor->Chloride_Channel Potentiates effect of GABA GABA GABA GABA->GABAA_Receptor Binds to agonist site Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Caption: Proposed GABAergic signaling pathway of this compound.

Experimental Protocols

Electrophysiological Analysis of this compound's Effect on GABAA Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This experimental protocol describes how to assess the modulatory effects of this compound on human GABAA receptors expressed in Xenopus laevis oocytes.

Objective: To determine if this compound potentiates GABA-evoked currents at recombinant human GABAA receptors.

Materials:

  • Xenopus laevis oocytes

  • cDNA or cRNA for human GABAA receptor subunits (e.g., α1, β2, γ2)

  • Collagenase Type IA

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • This compound stock solution (in DMSO)

  • GABA stock solution (in water)

  • Two-electrode voltage clamp (TEVC) setup

  • Microinjection system

Methodology:

  • Oocyte Preparation:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat oocytes with collagenase (1 mg/mL in ND96) for 1-2 hours to defolliculate.

    • Wash the oocytes thoroughly with ND96 solution and select healthy, stage V-VI oocytes.

    • Store oocytes in ND96 supplemented with penicillin/streptomycin at 18°C.

  • Microinjection of GABAA Receptor Subunit cRNA:

    • Prepare a cRNA mixture of the desired GABAA receptor subunits (e.g., α1, β2, γ2 in a 1:1:1 ratio) at a concentration of 1 µg/µL.

    • Inject 50 nL of the cRNA mixture into each oocyte.

    • Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place an oocyte in the recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

    • Clamp the oocyte membrane potential at -60 mV.

    • Establish a baseline current by perfusing with ND96 solution.

  • Application of GABA and this compound:

    • Determine the GABA EC10-EC20 concentration by applying increasing concentrations of GABA to establish a dose-response curve. This submaximal concentration will be used to assess potentiation.

    • Apply the determined EC10-EC20 concentration of GABA until a stable current is elicited.

    • Co-apply the GABA EC10-EC20 concentration with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

    • Include a vehicle control (DMSO) to account for any solvent effects.

    • Perform a washout with ND96 solution between applications.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • Calculate the potentiation of the GABA-evoked current by this compound as a percentage increase relative to the current evoked by GABA alone.

    • Construct a dose-response curve for this compound potentiation and determine the EC50.

TEVC_Workflow Start Start Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) Start->Oocyte_Prep Microinjection cRNA Microinjection (GABAA Receptor Subunits) Oocyte_Prep->Microinjection Incubation Incubation (2-5 days at 18°C) Microinjection->Incubation TEVC_Setup TEVC Setup (Voltage Clamp at -60 mV) Incubation->TEVC_Setup GABA_EC Determine GABA EC10-EC20 TEVC_Setup->GABA_EC Drug_Application Co-application of GABA and this compound GABA_EC->Drug_Application Data_Acquisition Record Peak Currents Drug_Application->Data_Acquisition Analysis Data Analysis (Calculate Potentiation & EC50) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for TEVC analysis.

Conclusion

This compound is a thiamine analog with significant potential as an analgesic agent. While its precise synthesis and a comprehensive portfolio of pharmacological studies are not widely published, its structural and functional analogy to clomethiazole strongly suggests a mechanism of action involving the positive allosteric modulation of GABAA receptors. The experimental protocol detailed in this guide provides a robust framework for validating this hypothesis and further characterizing the neuropharmacological profile of this compound. Further research into its specific interactions with different GABAA receptor subunit combinations and its in vivo efficacy and safety is warranted to fully elucidate its therapeutic potential.

References

Acefurtiamine synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Acefurtiamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a thiamine (Vitamin B1) derivative that has been investigated for its potential therapeutic properties. As a member of the S-acylthiamine derivative family, it is structurally designed to enhance the bioavailability of thiamine, allowing for more efficient absorption and utilization by the body. This technical guide provides a comprehensive overview of the synthesis of this compound, including its precursors and a proposed synthetic pathway. Due to the limited availability of detailed experimental protocols in publicly accessible scientific literature and patent databases, this guide presents a plausible synthesis route based on established chemical principles for analogous thiamine derivatives.

Chemical Structure and Precursors

The chemical structure of this compound is formally named (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate. An analysis of this structure reveals the key precursors required for its synthesis:

  • Thiamine (Vitamin B1): The foundational molecule providing the pyrimidine and thiazole ring structures.

  • 2-Furoyl chloride (or 2-furoic acid): The source of the S-furoyl group.

  • Anhydride or acyl chloride of an (acetyloxy)acetic acid derivative: To form the O-glycolate acetate ester side chain.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from the readily available precursor, thiamine hydrochloride. The proposed pathway involves the key steps of thiamine ring opening to its thiol form, followed by S-acylation and subsequent modification of the hydroxyethyl side chain.

Diagram: Proposed this compound Synthesis Pathway

Acefurtiamine_Synthesis Thiamine Thiamine Hydrochloride Thiol_form Thiamine (thiol form) Thiamine->Thiol_form  Base (e.g., NaOH) Ring Opening S_Furoyl_Thiamine S-Furoylthiamine Thiol_form->S_Furoyl_Thiamine  2-Furoyl Chloride S-Acylation This compound This compound S_Furoyl_Thiamine->this compound  (Acetyloxy)acetylating agent O-Esterification

Caption: A proposed synthetic pathway for this compound.

Methodology of Key Reaction Steps (Hypothetical)

The following represents a plausible, though not experimentally verified, protocol for the synthesis of this compound. Researchers should treat this as a foundational guide for the development of a specific synthetic method, with optimization of reaction conditions being essential.

Step 1: Generation of the Thiol Form of Thiamine

  • Principle: Treatment of thiamine hydrochloride with a base opens the thiazole ring to expose the reactive thiol group.

  • Protocol:

    • Dissolve thiamine hydrochloride in an appropriate aqueous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of a base, such as sodium hydroxide (NaOH), while monitoring the pH to maintain alkaline conditions.

    • The resulting solution containing the thiamine thiol form is typically used immediately in the next step without isolation.

Step 2: S-Acylation with 2-Furoyl Chloride

  • Principle: The highly nucleophilic thiol group of the opened thiamine ring reacts with the electrophilic carbonyl carbon of 2-furoyl chloride to form an S-acyl bond.

  • Protocol:

    • To the solution from Step 1, slowly add 2-furoyl chloride, ensuring the temperature remains low to control the reaction rate and minimize side reactions.

    • The reaction mixture is stirred for a period of time until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • Upon completion, the S-furoylthiamine intermediate may be extracted into an organic solvent.

Step 3: O-Esterification of the Hydroxyethyl Side Chain

  • Principle: The hydroxyl group on the side chain of the S-furoylthiamine intermediate is esterified using an appropriate acylating agent to introduce the (acetyloxy)acetate moiety.

  • Protocol:

    • The isolated S-furoylthiamine is dissolved in a suitable aprotic solvent.

    • An (acetyloxy)acetylating agent, such as (acetyloxy)acetyl chloride or anhydride, is added to the solution, often in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the acid byproduct.

    • The reaction is stirred at room temperature or with gentle heating until completion.

    • The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data

As no specific literature detailing the synthesis of this compound with quantitative yields was identified, a data table cannot be provided. It is anticipated that the overall yield would be dependent on the optimization of the reaction conditions for each step. For similar S-acyl thiamine derivatives, yields can range from moderate to good.

Logical Relationship of Synthesis

Diagram: Logical Flow of this compound Synthesis

Logical_Flow cluster_precursors Precursors cluster_reactions Key Reactions Thiamine Thiamine Ring_Opening Thiazole Ring Opening Thiamine->Ring_Opening Furoyl_Chloride 2-Furoyl Chloride S_Acylation S-Acylation Furoyl_Chloride->S_Acylation Acetyloxyacetyl_agent (Acetyloxy)acetylating Agent O_Esterification O-Esterification Acetyloxyacetyl_agent->O_Esterification Ring_Opening->S_Acylation S_Acylation->O_Esterification Purification Purification O_Esterification->Purification This compound This compound Purification->this compound

Caption: Logical workflow from precursors to final product.

This technical guide outlines the fundamental aspects of this compound synthesis, from its constituent precursors to a proposed synthetic pathway and the logic behind the key chemical transformations. While a detailed, experimentally validated protocol is not currently available in the public domain, the information provided herein serves as a robust starting point for researchers and drug development professionals interested in the synthesis of this and other S-acyl thiamine derivatives. Further research and experimental work are necessary to establish a scalable and efficient synthesis process for this compound.

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Acefurtiamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of detailed information regarding the pharmacokinetics and pharmacodynamics of Acefurtiamine.

This compound is identified as a vitamin B1 analog.[1][2][3] It is also noted to possess analgesic properties at sufficient doses.[1][2][4] Chemical and physical data, including its molecular formula (C21H24N4O7S) and molar mass (476.50 g·mol−1), are available across various chemical databases.[1][5][6]

Despite these basic characterizations, extensive searches for specific pharmacokinetic parameters—such as half-life, clearance, volume of distribution, and bioavailability—yielded no quantitative data. Similarly, detailed pharmacodynamic studies elucidating its mechanism of action, receptor binding affinities, or dose-response relationships are absent from the public domain. No experimental protocols for preclinical or clinical studies involving this compound could be retrieved.

The initial intention to construct data tables, detail experimental methodologies, and create signaling pathway diagrams as requested cannot be fulfilled due to the absence of the necessary scientific research and published data. The available information is limited to brief mentions in chemical dictionaries and supplier databases, which do not provide the depth required for a technical guide aimed at a scientific audience.

Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacokinetic and pharmacodynamic profile of this compound.

References

Acefurtiamine: A Technical Guide to a Vitamin B1 Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the properties of many thiamine analogs. However, specific quantitative data and dedicated clinical studies on acefurtiamine are notably scarce. Therefore, this guide leverages available information on this compound and supplements it with data from other well-researched lipophilic thiamine analogs, such as benfotiamine and fursultiamine, to provide a comprehensive overview. This approach is taken to fulfill the request for an in-depth technical guide, and all data derived from analogs will be clearly indicated.

Introduction

This compound is a synthetic, lipophilic derivative of thiamine (Vitamin B1). Like other analogs in its class, it is designed to exhibit enhanced bioavailability compared to the water-soluble thiamine hydrochloride. This improved absorption is crucial for effectively treating thiamine deficiency, a condition that can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome. This technical guide provides a detailed examination of this compound, including its mechanism of action, pharmacokinetics, and the experimental methodologies used to study it.

Mechanism of Action

The biological activity of this compound is predicated on its conversion to thiamine and subsequently to its active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP). TPP is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.

2.1. Conversion to Thiamine Pyrophosphate (TPP)

This compound, being a lipophilic prodrug, is readily absorbed across the intestinal mucosa. Following absorption, it is metabolized to S-benzoylthiamine, which is then converted to thiamine by thioesterases in the liver and other tissues. Thiamine is then phosphorylated to TPP by the enzyme thiamine diphosphokinase.[1]

2.2. Role as a Cofactor for Key Enzymes

TPP is a critical cofactor for enzymes that play a central role in cellular energy metabolism:

  • Pyruvate Dehydrogenase Complex (PDC): Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[2][3]

  • α-Ketoglutarate Dehydrogenase Complex (KGDH): A key enzyme in the citric acid cycle.

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.

  • Transketolase (TK): A crucial enzyme in the pentose phosphate pathway, which is essential for the synthesis of nucleotides and NADPH.[4]

By ensuring a sufficient supply of TPP, this compound helps maintain the function of these vital metabolic pathways.

Pharmacokinetics

Table 1: Comparative Pharmacokinetic Parameters of Thiamine Analogs (Data primarily from Benfotiamine and Fursultiamine studies)

ParameterThiamine HydrochlorideBenfotiamine (Lipophilic Analog)Fursultiamine (Lipophilic Analog)
Bioavailability Low (3.7% - 5.3%)[7]High (approx. 3.6 times that of thiamine HCl)[5]High[8]
Maximum Plasma Concentration (Cmax) Low~5 times higher than thiamine HCl[5][6]Significantly higher than thiamine HCl[8]
Time to Maximum Concentration (tmax) VariableShorter than thiamine HClShorter than thiamine HCl
Area Under the Curve (AUC) LowSignificantly higher than thiamine HClSignificantly higher than thiamine HCl[8]

Note: The data presented in this table is derived from studies on benfotiamine and fursultiamine and is intended to be representative of the expected performance of a lipophilic thiamine analog like this compound. Specific values for this compound may vary.

A study comparing benfotiamine to thiamine hydrochloride found that the bioavailability of thiamine in plasma and TDP in erythrocytes after oral administration of benfotiamine were 1147.3 ± 490.3% and 195.8 ± 33.8%, respectively, indicating significantly higher absorption and conversion to the active form.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of thiamine analogs like this compound.

4.1. Measurement of Thiamine Diphosphate (TDP) in Whole Blood by HPLC

This protocol is adapted from established methods for the quantitative analysis of thiamine and its phosphate esters in biological samples.[10][11][12]

4.1.1. Principle

Thiamine and its phosphate esters are extracted from whole blood and derivatized with potassium ferricyanide to form fluorescent thiochrome derivatives. These derivatives are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified using a fluorescence detector.

4.1.2. Reagents and Materials

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Potassium ferricyanide solution

  • Sodium hydroxide (NaOH)

  • Methanol, HPLC grade

  • Sodium phosphate buffer, pH 7

  • Thiamine diphosphate (TDP) standard

  • C18 reverse-phase HPLC column (e.g., Luna C18(2), 5 µm, 50 × 3.0 mm)[11]

  • HPLC system with a fluorescence detector (Excitation: 375 nm, Emission: 435 nm)[11]

4.1.3. Sample Preparation

  • Collect whole blood in EDTA-containing tubes.

  • To 500 µL of whole blood, add 500 µL of chilled 10% TCA to precipitate proteins.[13]

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add a fluorescence-enhancing agent like methanol and the derivatizing agent, 15% alkaline potassium ferricyanide.[11]

  • Incubate the mixture in the dark at a controlled temperature (e.g., 2-8°C) for a specified time (e.g., 20 minutes) to allow for the formation of thiochrome derivatives.[11]

  • Stop the reaction by adding an acid, such as orthophosphoric acid.[11]

4.1.4. HPLC Analysis

  • Inject the derivatized sample into the HPLC system.

  • Perform gradient elution using a mobile phase consisting of a sodium phosphate buffer (Mobile Phase A) and methanol (Mobile Phase B). A typical gradient might be: 0-0.4 min, 15% B; 0.4-1.0 min, 80% B; 1.0-1.6 min, 25% B; 1.6-2.1 min, 5% B.[11]

  • Monitor the fluorescence of the eluate at the specified wavelengths.

  • Quantify the TDP concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of TDP.

4.2. Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a colorimetric assay to measure the activity of the pyruvate dehydrogenase complex in cell or tissue lysates.[14][15][16]

4.2.1. Principle

The activity of PDH is determined by a coupled enzyme reaction. PDH catalyzes the conversion of pyruvate to acetyl-CoA, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used to reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product, which can be measured spectrophotometrically. The rate of formazan formation is directly proportional to the PDH activity.[15][16]

4.2.2. Reagents and Materials

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Cell/Tissue Lysis Buffer

  • Pyruvate (Substrate)

  • NAD+

  • Thiamine Pyrophosphate (TPP) (Cofactor)

  • Coenzyme A (CoA)

  • Developer solution containing a tetrazolium salt and an electron mediator

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 440 nm for WST-1 or 566 nm for MTT)[15][16]

4.2.3. Sample Preparation

  • Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Collect the supernatant for the assay.

4.2.4. Assay Procedure (96-well plate format)

  • Prepare a reaction mixture containing the assay buffer, developer solution, NAD+, substrate (pyruvate), and cofactor (TPP).

  • Add a specific volume of the prepared sample (lysate) to the wells of a 96-well plate.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the absorbance at the appropriate wavelength in a microplate reader.

  • Continue to measure the absorbance at regular intervals (e.g., every minute) to determine the rate of change in absorbance.

  • Calculate the PDH activity based on the rate of formazan production, using a standard curve generated with known concentrations of NADH.

Signaling Pathways and Experimental Workflows

5.1. Thiamine Pyrophosphate (TPP) Biosynthesis Pathway

The following diagram illustrates the general pathway for the synthesis of TPP from thiamine, which would be the metabolic fate of this compound after its initial conversion.

TPP_Biosynthesis cluster_absorption Absorption & Conversion cluster_activation Activation This compound This compound (Lipophilic Prodrug) Thiamine Thiamine This compound->Thiamine Metabolism (e.g., by thioesterases) TPP Thiamine Pyrophosphate (TPP) (Active Cofactor) Thiamine->TPP Thiamine Diphosphokinase

Caption: Conversion of this compound to the active cofactor TPP.

5.2. Role of TPP in Cellular Respiration

This diagram shows the central role of TPP as a cofactor for the Pyruvate Dehydrogenase Complex (PDC) in linking glycolysis to the citric acid cycle.

Cellular_Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle TPP TPP (from this compound) PDC Pyruvate Dehydrogenase Complex (PDC) TPP->PDC

Caption: TPP's essential role as a cofactor for the PDC.

5.3. Experimental Workflow for Assessing Thiamine Analog Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a thiamine analog like this compound.

Experimental_Workflow Start Start: Administer Thiamine Analog (e.g., this compound) BloodSampling Collect Blood Samples at Multiple Time Points Start->BloodSampling CellLysis Prepare Cell/Tissue Lysates Start->CellLysis HPLC Measure Thiamine & TDP Concentrations (HPLC) BloodSampling->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, tmax, AUC) HPLC->PK_Analysis Efficacy Assess Biological Efficacy PK_Analysis->Efficacy PDH_Assay Measure PDH Enzyme Activity CellLysis->PDH_Assay PDH_Assay->Efficacy

Caption: Workflow for evaluating a thiamine analog's efficacy.

Conclusion

This compound, as a lipophilic vitamin B1 analog, holds therapeutic promise for the treatment of thiamine deficiency states. While direct and extensive research on this compound itself is limited, the wealth of data on similar compounds like benfotiamine strongly suggests that it likely possesses superior pharmacokinetic properties compared to conventional thiamine salts. This enhanced bioavailability is key to restoring adequate levels of the active cofactor, thiamine pyrophosphate, thereby supporting critical metabolic functions. Further research, including dedicated clinical trials, is necessary to fully elucidate the specific pharmacokinetic profile and clinical efficacy of this compound. The experimental protocols and pathways described in this guide provide a robust framework for such future investigations.

References

Acefurtiamine: An In-Depth Technical Guide on In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant scarcity of detailed research on the in vivo and in vitro effects of Acefurtiamine. While the compound is identified as a vitamin B1 analog with potential analgesic properties, there is a notable absence of publicly accessible, in-depth studies detailing its pharmacological and biological activities.[1] This guide serves to consolidate the limited available information and to highlight the areas where further research is critically needed to meet the interests of researchers, scientists, and drug development professionals.

Core Compound Information

This compound is structurally related to thiamine (Vitamin B1) and is suggested to possess analgesic effects at sufficient dosages.[1] Its chemical identity is well-established, with a defined molecular formula and structure.

Table 1: Chemical and Physical Data of this compound

PropertyValue
IUPAC Name(3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate
Molecular FormulaC21H24N4O7S
Molar Mass476.50 g·mol−1
CAS Number10072-48-7

Source: Wikipedia[1]

In Vivo Effects: A Knowledge Gap

A thorough search of scientific databases yields no specific preclinical or clinical studies detailing the in vivo effects of this compound. To investigate a compound like this compound in vivo, researchers would typically employ a variety of animal models to assess its pharmacokinetic profile, efficacy, and safety.

Hypothetical Experimental Protocols for In Vivo Assessment

While no specific protocols for this compound were found, a standard approach to evaluate a novel analgesic compound in vivo would involve the following methodologies.

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound would need to be determined.

  • Animal Models: Typically, rodents such as mice or rats are used for initial pharmacokinetic studies.[2]

  • Dosing: The compound would be administered via relevant routes, such as oral (p.o.) and intravenous (i.v.), at various dosages.

  • Sample Collection: Blood, urine, and feces would be collected at predetermined time points.

  • Analytical Method: A validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would be required to quantify this compound and its potential metabolites in biological matrices.[3][4]

Efficacy Studies (Analgesia Models): To substantiate the claim of analgesic properties, various pain models would be utilized.

  • Thermal Pain Models (e.g., Hot Plate Test, Tail-Flick Test): These models assess the response to noxious heat stimuli after administration of the test compound.

  • Chemical Pain Models (e.g., Acetic Acid-Induced Writhing Test, Formalin Test): These models evaluate the response to chemically induced pain.

  • Neuropathic Pain Models (e.g., Chronic Constriction Injury, Spared Nerve Injury): If investigating efficacy in neuropathic pain, these surgical models would be employed.

Toxicology Studies: To assess the safety profile of this compound, acute and chronic toxicity studies would be necessary.

  • Acute Toxicity: A single high dose is administered to determine the immediate adverse effects and the median lethal dose (LD50).

  • Sub-chronic and Chronic Toxicity: The compound is administered daily for an extended period (e.g., 28 or 90 days) to evaluate long-term toxic effects on various organs.

Workflow for a Hypothetical In Vivo Study

G cluster_0 Pre-study cluster_1 In-Life Phase cluster_2 Post-Life Phase Protocol Design Protocol Design Ethical Approval Ethical Approval Protocol Design->Ethical Approval Animal Acclimatization Animal Acclimatization Ethical Approval->Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Observation & Sample Collection Observation & Sample Collection Dosing->Observation & Sample Collection Sample Analysis (e.g., HPLC-MS/MS) Sample Analysis (e.g., HPLC-MS/MS) Observation & Sample Collection->Sample Analysis (e.g., HPLC-MS/MS) Data Analysis Data Analysis Sample Analysis (e.g., HPLC-MS/MS)->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: A generalized workflow for conducting an in vivo animal study.

In Vitro Effects: An Unexplored Frontier

Similarly, there is a lack of published research on the in vitro effects of this compound. In vitro studies are crucial for elucidating the mechanism of action of a compound at the cellular and molecular level.

Hypothetical Experimental Protocols for In Vitro Assessment

For a compound like this compound, which is a thiamine analog, in vitro studies would likely focus on its interaction with enzymes that utilize thiamine pyrophosphate as a cofactor, as well as its effects on neuronal cells.

Enzyme Inhibition Assays:

  • Target Enzymes: Assays could be designed to investigate if this compound or its metabolites inhibit key enzymes involved in pain and inflammation pathways, such as cyclooxygenases (COX-1 and COX-2).

  • Methodology: Recombinant enzymes would be incubated with the substrate and varying concentrations of this compound. The product formation would be measured to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assays:

  • Cell Lines: Neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neuronal cultures would be appropriate models.

  • Cytotoxicity Assays (e.g., MTT, LDH assays): To determine the concentration range at which this compound is toxic to cells.

  • Neurotransmitter Release Assays: To investigate if this compound modulates the release of neurotransmitters involved in pain signaling, such as substance P or glutamate.

  • Signaling Pathway Analysis (e.g., Western Blot, qPCR): To determine if this compound affects key signaling pathways implicated in pain and inflammation, such as the NF-κB or MAPK pathways.

Workflow for a Hypothetical In Vitro Study

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay Functional Assay (e.g., Neurotransmitter Release) Functional Assay (e.g., Neurotransmitter Release) Compound Treatment->Functional Assay (e.g., Neurotransmitter Release) Molecular Analysis (e.g., Western Blot) Molecular Analysis (e.g., Western Blot) Compound Treatment->Molecular Analysis (e.g., Western Blot) Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Functional Assay (e.g., Neurotransmitter Release)->Data Analysis Molecular Analysis (e.g., Western Blot)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A simplified workflow for an in vitro cell-based assay.

Signaling Pathways: A Matter of Speculation

Given the absence of mechanistic studies, any discussion of signaling pathways affected by this compound remains speculative. As a thiamine analog, it could potentially interfere with thiamine-dependent enzymatic reactions crucial for cellular metabolism. Its purported analgesic activity suggests a possible interaction with neuronal signaling pathways involved in pain perception. However, without experimental data, no definitive pathways can be described.

A hypothetical signaling pathway that could be investigated for an analgesic compound is the MAP kinase pathway, which is involved in cellular responses to a variety of stimuli.

Hypothetical Signaling Pathway Investigation

G This compound This compound Receptor Receptor This compound->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase MAPK MAPK Upstream Kinase->MAPK Transcription Factor Transcription Factor MAPK->Transcription Factor Gene Expression (Analgesia) Gene Expression (Analgesia) Transcription Factor->Gene Expression (Analgesia)

References

Acefurtiamine (CAS Number: 10072-48-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a synthetic derivative of thiamine (Vitamin B1) recognized for its potential analgesic properties. Structurally, it is a thiamine analog incorporating a furan-2-carbonyl thioester moiety. Although detailed public research on this compound is limited, its structural relationship to other GABAergic thiamine derivatives suggests a mechanism of action involving the modulation of inhibitory neurotransmission and potentially anti-inflammatory pathways. This technical guide synthesizes the available information on this compound, including its chemical properties and a hypothesized synthesis pathway. Furthermore, leveraging data from analogous thiamine derivatives, this document outlines a putative pharmacological profile, including its mechanism of action, pharmacokinetic characteristics, and a toxicological summary. Detailed experimental protocols for evaluating the analgesic and mechanistic aspects of compounds like this compound are also provided to facilitate future research and development.

Chemical and Physical Properties

This compound is an organic compound with the CAS number 10072-48-7. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate[1]
Molecular Formula C₂₁H₂₄N₄O₇S[1]
Molar Mass 476.50 g/mol [1]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents such as DMSO and ethanol.
PubChem CID 3037171[1]
ChEMBL ID CHEMBL2104090[1]

Hypothetical Synthesis

A detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be postulated based on its chemical structure, which comprises three main fragments: the 4-amino-2-methylpyrimidine core, a modified pentenyl chain, and a furan-2-carbonyl thioester. The synthesis could logically proceed through the convergent assembly of these key intermediates.

A potential logical workflow for the synthesis is outlined below:

G cluster_0 Synthesis of Pyrimidine Intermediate cluster_1 Synthesis of Thioester Intermediate cluster_2 Synthesis of Pentenyl Backbone cluster_3 Final Assembly A 4-Amino-5-aminomethyl-2-methylpyrimidine B N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide A->B Formylation J This compound Precursor B->J C Furan-2-carboxylic acid D Furan-2-carbonyl chloride C->D Thionyl chloride F S-potassium 2-furan-2-yl-2-oxoethanethioate D->F E Potassium thioacetate E->F F->J G Ethyl 3-oxobutanoate H Ethyl 3-amino-2-butenoate G->H Ammonolysis I 4-hydroxy-1-methyl-1-butenyl acetate H->I Multi-step synthesis I->J K This compound J->K Final cyclization/ modification

A potential workflow for the synthesis of this compound.

Putative Mechanism of Action

Direct studies on the mechanism of action of this compound are not available. However, based on its structural similarity to other thiamine analogs with analgesic properties, a multi-faceted mechanism can be proposed. This compound is described as a vitamin B1 analog with GABAergic activity, similar to the thiamine derivative clomethiazole.[1]

GABAergic Modulation

The primary hypothesized mechanism is the potentiation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling leads to a reduction in neuronal excitability, which is a key mechanism for analgesia.

Serotonergic System Interaction

Thiamine and its derivatives have been shown to influence the serotonergic system. Serotonin plays a complex role in pain modulation, with descending serotonergic pathways from the brainstem to the spinal cord being crucial for inhibiting pain signals.

Anti-inflammatory Effects

Chronic pain states are often associated with neuroinflammation. Thiamine derivatives have demonstrated anti-inflammatory properties, which may contribute to their analgesic effects. This is thought to occur through the downregulation of pro-inflammatory cytokines.

The proposed signaling pathways are illustrated below:

G cluster_0 Central Nervous System cluster_1 Peripheral Nervous System / Immune Cells This compound This compound GABA_A GABAA Receptor This compound->GABA_A Potentiates Serotonin_R Serotonin Receptor/Transporter This compound->Serotonin_R Modulates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) This compound->Cytokines Inhibits Production Neuronal_Excitability Decreased Neuronal Excitability GABA_A->Neuronal_Excitability Analgesia Analgesia Serotonin_R->Analgesia Descending Inhibition Neuronal_Excitability->Analgesia Inflammation Inflammation Inflammation->Analgesia Reduces Peripheral Sensitization Cytokines->Inflammation

Proposed signaling pathways for the analgesic action of this compound.

Pharmacological Profile (Inferred)

Due to the lack of specific data for this compound, the following pharmacological profile is inferred from studies on structurally related thiamine thioesters, such as sulbutiamine and benfotiamine.

Pharmacokinetics
ParameterInferred Value/Characteristic
Absorption High oral bioavailability is expected due to the lipophilic nature of the thioester moiety, facilitating passive diffusion across the intestinal membrane.
Distribution Expected to readily cross the blood-brain barrier, a key feature for centrally acting analgesics.
Metabolism Likely undergoes hydrolysis of the ester and thioester bonds to release thiamine and other metabolites. The pyrimidine ring may also be subject to oxidation.
Elimination Half-life Estimated to be in the range of 5-10 hours, similar to other lipophilic thiamine derivatives.
Excretion Primarily renal, following metabolic conversion to more water-soluble compounds.
Toxicology (Predicted)

The toxicological profile of this compound has not been publicly documented. The following table provides predicted data based on general knowledge of thiamine and its derivatives, which are known for their high safety margin.

TestPredicted Outcome
Acute Toxicity (LD50) Expected to be low, with an oral LD50 in rodents likely exceeding 2000 mg/kg.
Genotoxicity (Ames Test) Unlikely to be mutagenic, as thiamine and its core structures are not known to be genotoxic.
Cardiotoxicity (hERG) Low risk of hERG channel inhibition is predicted, given the general safety profile of thiamine analogs.
In Vitro Micronucleus Test Predicted to be negative for inducing chromosomal damage.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the analgesic and mechanistic properties of a compound like this compound.

In Vivo Analgesic Efficacy: Hot Plate Test

This protocol assesses the central analgesic activity of a test compound.

G start Start acclimatize Acclimatize mice to the hot plate apparatus start->acclimatize baseline Measure baseline latency (paw lick or jump) acclimatize->baseline administer Administer this compound or vehicle (e.g., intraperitoneally) baseline->administer test Place mouse on hot plate at set intervals (e.g., 30, 60, 90 min) administer->test record Record latency to response test->record analyze Analyze data: Compare latencies between treated and control groups test->analyze After final time point record->test Repeat at each time point end End analyze->end

Workflow for the Hot Plate Test.

Methodology:

  • Animals: Male Swiss Webster mice (20-25 g) are used.

  • Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: a. Mice are individually placed on the hot plate, and the time until they exhibit a nociceptive response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. b. Animals are then randomly assigned to treatment groups and administered either vehicle or this compound at various doses. c. At predetermined time points (e.g., 30, 60, and 90 minutes) post-administration, the mice are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro GABA Receptor Binding Assay

This protocol determines the ability of a test compound to interact with the GABA-A receptor.

G start Start prepare_membranes Prepare synaptic membranes from rodent brain tissue start->prepare_membranes incubate Incubate membranes with [3H]-muscimol (a GABAA agonist radioligand) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of the membrane-bound fraction using liquid scintillation counting separate->quantify analyze Determine IC50 value by non-linear regression analysis quantify->analyze end End analyze->end

Workflow for a GABA Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Whole brains from rats are homogenized in a sucrose buffer and centrifuged to isolate the crude synaptic membrane fraction.

  • Binding Assay: a. The membrane preparation is incubated in a buffer containing a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]-muscimol). b. Increasing concentrations of this compound are added to compete for binding with the radioligand. c. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • Filtration and Quantification: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vitro Serotonin Reuptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the serotonin transporter (SERT).

G start Start prepare_synaptosomes Prepare synaptosomes from rodent brain tissue (e.g., striatum) start->prepare_synaptosomes incubate Incubate synaptosomes with [3H]-serotonin and varying concentrations of this compound prepare_synaptosomes->incubate terminate Terminate the uptake reaction by rapid filtration and washing incubate->terminate quantify Quantify the amount of [3H]-serotonin taken up by the synaptosomes terminate->quantify analyze Determine the IC50 value for serotonin reuptake inhibition quantify->analyze end End analyze->end

Workflow for a Serotonin Reuptake Inhibition Assay.

Methodology:

  • Synaptosome Preparation: Brain tissue is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

  • Uptake Assay: a. Synaptosomes are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine). b. [³H]-serotonin is added to initiate the uptake reaction. c. The reaction is stopped after a short incubation period by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured.

  • Data Analysis: The IC50 value for the inhibition of serotonin uptake is determined.

Measurement of Pro-inflammatory Cytokines in a Carrageenan-Induced Paw Edema Model

This protocol assesses the anti-inflammatory activity of a test compound in an acute inflammation model.

G start Start administer_compound Administer this compound or vehicle to rats start->administer_compound induce_edema Inject carrageenan into the hind paw to induce inflammation administer_compound->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) induce_edema->measure_edema collect_tissue Euthanize animals and collect paw tissue at the peak of inflammation measure_edema->collect_tissue homogenize Homogenize tissue and prepare supernatant collect_tissue->homogenize measure_cytokines Measure cytokine levels (e.g., TNF-α, IL-1β) in the supernatant using ELISA homogenize->measure_cytokines analyze Compare paw edema and cytokine levels between treated and control groups measure_cytokines->analyze end End analyze->end

Workflow for Measuring Cytokines in a Paw Edema Model.

Methodology:

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Procedure: a. Animals are pre-treated with this compound or vehicle. b. Acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Paw volume is measured using a plethysmometer at various time points.

  • Tissue Collection and Cytokine Measurement: a. At the time of peak edema (e.g., 3 hours), animals are euthanized, and the inflamed paw tissue is collected. b. The tissue is homogenized, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant are quantified using specific ELISA kits.

  • Data Analysis: The percentage inhibition of edema and the reduction in cytokine levels in the this compound-treated groups are calculated relative to the vehicle control group.

Conclusion

This compound is a promising thiamine analog with potential analgesic applications. While direct experimental data remains scarce, its structural characteristics and the well-documented pharmacology of related compounds provide a strong foundation for a hypothesized mechanism of action centered on GABAergic modulation, interaction with the serotonergic system, and anti-inflammatory effects. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound's pharmacological profile. Further research is warranted to validate these hypotheses and fully elucidate the therapeutic potential of this compound.

References

Acefurtiamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a thiamine (vitamin B1) analogue that has been noted for its potential analgesic properties. This technical guide synthesizes the available chemical and pharmacological information on this compound, providing a resource for researchers and professionals in drug development. Due to the limited publicly available data, this document also outlines general methodologies and theoretical pathways relevant to the study of similar small molecule therapeutics.

Chemical Identity

This compound is a synthetic derivative of vitamin B1. Its chemical structure is more complex than that of thiamine, incorporating a furan carbonyl thioester and an acetoxyacetate group.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

(3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate [1]

Other systematic names found in chemical databases include:

  • 4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate[2]

  • [4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetyloxyacetate[3]

Synonyms

This compound is also known by the following synonyms:

  • Acefurtiamina (Spanish)

  • S-ESTER OF THIO-2-FUROIC ACID WITH N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)-N-(4-HYDROXY-2-MERCAPTO-1-METHYL-1-BUTENYL)FORMAMIDE O-GLYCOLATE ACETATE[4]

  • INN: Acefurtiaminum

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

PropertyValueSource
Molecular Formula C21H24N4O7S[1][2][4]
Molecular Weight 476.50 g/mol [1][2][4]
CAS Number 10072-48-7[1][2]
Appearance Solid (predicted)N/A
Solubility No data availableN/A
InChI Key MYBUGVXNAHWTOL-UHFFFAOYSA-N[2][4]

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

Detailed, publicly accessible experimental protocols for the synthesis of this compound are scarce. However, based on its chemical structure, a plausible synthetic route would likely involve the multi-step assembly of its core components: the pyrimidine moiety, the furan ring, and the linking side chain with its ester functionalities. A generalized workflow for the synthesis of a pharmaceutical intermediate is depicted in Figure 1.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Purification and Final Product A Pyrimidine Precursor E Amide Formation A->E B Furan-2-carboxylic acid D Thioesterification B->D C Side-chain Building Block C->D D->E F Esterification E->F G Chromatographic Purification F->G H Crystallization G->H I This compound H->I

Figure 1: Generalized Synthetic Workflow

Mechanism of Action (Hypothetical)

This compound is described as a vitamin B1 analog, and some sources suggest it may have GABAergic activity, similar to the thiamine derivative clomethiazole[1]. Thiamine itself is crucial for the synthesis of the neurotransmitter acetylcholine and for maintaining myelin sheath integrity. As an analogue, this compound may interfere with or modulate these processes.

The potential interaction with the GABAergic system is of particular interest for its analgesic effects. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling typically leads to sedative, anxiolytic, and analgesic effects. A hypothetical signaling pathway illustrating how a compound like this compound might potentiate GABAergic neurotransmission is shown in Figure 2.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA GABA_synapse GABA GABA->GABA_synapse Release GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel This compound This compound (Hypothetical Modulator) This compound->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization

Figure 2: Hypothetical GABAergic Signaling Pathway

Experimental Protocols

Generalized HPLC Method for Purity and Assay

Objective: To determine the purity and concentration of a small molecule drug substance.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for pH adjustment)

  • Reference standard of the analyte

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent to a concentration within the range of the calibration curve.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Processing: Integrate the peak areas of the analyte in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolation from the calibration curve. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

A workflow for this generalized analytical process is presented in Figure 3.

G A Sample and Standard Weighing B Dissolution in Solvent A->B C HPLC Injection B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition and Processing E->F G Purity and Assay Calculation F->G

References

Acefurtiamine: An Obscure Vitamin B1 Analog with Undocumented Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefurtiamine is a synthetic derivative of thiamine (vitamin B1), identified in chemical and pharmacological literature as a compound with potential analgesic properties.[1][2][3] Despite this classification, a comprehensive review of published scientific literature reveals a significant lack of primary research data. While encyclopedic entries and commercial suppliers note its existence and analgesic potential, there is a notable absence of preclinical or clinical studies detailing its efficacy, mechanism of action, or safety profile. This whitepaper summarizes the available information on this compound and highlights the critical gaps in our understanding of its purported analgesic effects.

Chemical and Pharmacological Profile

This compound is recognized as a thiamine analog.[1][2][3][4][5] The Wikipedia entry for this compound suggests it may exert its effects in a manner similar to the GABAergic activity of another thiamine derivative, clomethiazole, and that it functions as an analgesic at sufficient doses.[1] However, this claim is not substantiated by citations of primary research. The Global Substance Registration System (GSRS) also classifies this compound as an "Analgesic Agent".[5]

Chemical Identifiers:

  • IUPAC Name: (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate[1]

  • CAS Number: 10072-48-7[1]

  • Molecular Formula: C₂₁H₂₄N₄O₇S[1]

Published Research on Analgesic Properties: A Conspicuous Absence

Extensive searches of prominent scientific databases for published research on the analgesic properties of this compound have yielded no specific preclinical or clinical studies. Consequently, there is no quantitative data available to summarize in tabular form, nor are there any described experimental protocols to detail. The core requirements of an in-depth technical guide, including data on efficacy (e.g., ED₅₀ values, pain threshold modifications), pharmacokinetic and pharmacodynamic profiles, and detailed methodologies from cited experiments, cannot be fulfilled based on the currently accessible scientific literature.

The primary references found for this compound date back to "The Extra Pharmacopoeia" (1993) and "The Dictionary of Drugs" (1990), which are reference texts and not primary research publications.[1] These sources likely contain brief, descriptive entries rather than the detailed experimental data required for a thorough scientific evaluation.

Postulated Mechanisms and Future Research Directions

Given the mention of a potential similarity to the GABAergic activity of clomethiazole, it could be hypothesized that this compound's mechanism of action may involve the modulation of GABA receptors, which are known to play a role in pain signaling.[1][6] However, without experimental evidence, this remains speculative.

The lack of published research on this compound presents a clear opportunity for investigation. Future preclinical studies would be necessary to:

  • Confirm and Quantify Analgesic Activity: Utilizing established animal models of pain (e.g., hot plate, tail-flick, formalin test, and models of neuropathic or inflammatory pain) would be the first step to validate and quantify the analgesic effects of this compound.[5]

  • Elucidate the Mechanism of Action: In vitro and in vivo studies would be required to determine the molecular targets of this compound. This would involve investigating its interaction with GABA receptors, as well as other potential targets in the central and peripheral nervous systems involved in nociception.

  • Determine the Pharmacokinetic and Safety Profile: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as to establish its toxicological profile.

Visualization of Hypothetical Workflow

Without concrete experimental data, a workflow for future research can be conceptualized. The following diagram illustrates a potential experimental workflow for the initial preclinical evaluation of this compound's analgesic properties.

G cluster_0 Initial Screening cluster_1 Dose-Response & Efficacy cluster_2 Mechanism of Action cluster_3 Pharmacokinetics & Safety In_vitro_assays In vitro Receptor Binding Assays (e.g., GABA A/B Receptors) Acute_pain_models Acute Nociceptive Models (Hot Plate, Tail Flick) In_vitro_assays->Acute_pain_models Provides initial target engagement data Dose_finding Dose-Response Studies (Determination of ED50) Acute_pain_models->Dose_finding Confirms in vivo activity Inflammatory_pain Inflammatory Pain Models (Carrageenan, CFA) Dose_finding->Inflammatory_pain Neuropathic_pain Neuropathic Pain Models (CCI, SNL) Dose_finding->Neuropathic_pain PK_studies Pharmacokinetic Profiling (ADME) Dose_finding->PK_studies Establishes effective dose range Antagonist_studies Pharmacological Antagonist Studies Inflammatory_pain->Antagonist_studies Neuropathic_pain->Antagonist_studies Electrophysiology Electrophysiological Recordings Antagonist_studies->Electrophysiology Refines mechanistic hypothesis Tox_studies Preliminary Toxicology PK_studies->Tox_studies

A potential experimental workflow for investigating the analgesic properties of this compound.

Conclusion

While this compound is identified as a vitamin B1 analog with analgesic properties, the complete absence of published primary research makes it impossible to provide an in-depth technical guide on its use, efficacy, or mechanism of action. The information available is limited to brief, unsubstantiated mentions in reference texts and commercial catalogs. For researchers, scientists, and drug development professionals, this compound represents an unexplored compound with a putative, yet unproven, therapeutic potential. The path forward requires foundational preclinical research to validate its analgesic claims and to characterize its pharmacological profile. Without such data, this compound remains an enigma in the field of analgesic research.

References

Methodological & Application

Application Notes and Protocols: Thiamine and Its Derivatives as Potential Analgesics in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific preclinical studies detailing the analgesic dosage of Acefurtiamine in animal models were identified in a comprehensive literature search. This compound is recognized as a vitamin B1 analog with analgesic properties. The following information is based on studies of thiamine and its other derivatives, such as benfotiamine, and is provided as a reference for researchers investigating the potential analgesic effects of thiamine-related compounds.

Introduction

Thiamine (Vitamin B1) and its derivatives are being investigated for their potential therapeutic roles beyond vitamin supplementation, including their effects on pain and inflammation. This document provides a summary of available data on the analgesic effects of thiamine and its derivatives in various animal models. The protocols and data presented here can serve as a starting point for designing preclinical studies to evaluate the analgesic properties of novel thiamine analogs like this compound.

Data Presentation: Analgesic Effects of Thiamine and Derivatives in Animal Models

The following table summarizes the quantitative data from studies investigating the analgesic effects of thiamine and its derivatives.

CompoundAnimal ModelPain ModelAdministration RouteDosage RangeObserved Analgesic EffectReference
ThiamineMiceHot Plate Test (Acute Nociception)Intraperitoneal (i.p.)50, 100, 125 mg/kgSignificant increase in pain threshold.[1]
ThiamineMiceSciatic Nerve Ligation (Neuropathic Pain)Intraperitoneal (i.p.)50, 100, 125 mg/kgSignificant analgesic effects in ligated animals.[1]
ThiamineRatsCisplatin-Induced NeuropathyNot SpecifiedNot SpecifiedProduced a 21.3% analgesic effect.[2]
Thiamine Diphosphate (TDP)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEnhances the pharmacological activities of orthophen, indomethacin, and tramal.[3]
BenfotiamineRatsFormalin-Induced Inflammatory PainOral10-300 mg/kgSignificantly reduced flinching behavior.
BenfotiamineRatsL5/L6 Spinal Nerve Ligation (Neuropathic Pain)Oral75-300 mg/kgSignificantly reduced tactile allodynia.
BenfotiamineRatsStreptozotocin-Induced Diabetic NeuropathyOral75-300 mg/kgSignificantly reduced tactile allodynia.

Experimental Protocols

Hot Plate Test for Acute Nociception

This protocol is adapted from studies evaluating the acute anti-nociceptive effects of thiamine in mice.[1]

Objective: To assess the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

  • Male Swiss mice (20-25 g)

  • Thiamine solution (or test compound)

  • Saline solution (vehicle control)

  • Positive control (e.g., Morphine)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Habituate each mouse to the hot plate apparatus by placing it on the unheated plate for a few minutes.

  • Administer the thiamine solution (e.g., 50, 100, 125 mg/kg, i.p.), vehicle, or positive control to different groups of mice.

  • At a predetermined time after injection (e.g., 30 minutes), place each mouse on the heated hot plate.

  • Start a stopwatch and observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

  • Record the latency (in seconds) to the first sign of nociception. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compare the mean reaction times of the treated groups with the control group to determine the analgesic effect.

Sciatic Nerve Ligation Model of Neuropathic Pain

This protocol is a general representation of the sciatic nerve ligation model used to induce neuropathic pain in rodents.[1]

Objective: To create a model of chronic neuropathic pain to evaluate the efficacy of potential analgesics.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Test compound (e.g., thiamine solution)

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

  • Anesthetize the animal.

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve and place a loose ligature around it. The tightness of the ligature is critical and should be consistent across animals.

  • Close the incision with sutures or staples.

  • Allow the animals to recover for a period of time (e.g., 7-14 days) for the neuropathic pain to develop.

  • Assess baseline pain thresholds before and after surgery using tests for mechanical allodynia and thermal hyperalgesia.

  • Administer the test compound or vehicle to the animals.

  • Measure pain thresholds at various time points after drug administration to evaluate the analgesic effect.

Formalin-Induced Inflammatory Pain Model

This protocol is based on the formalin test used to assess both acute and inflammatory pain.

Objective: To evaluate the analgesic effect of a compound on both neurogenic (early phase) and inflammatory (late phase) pain.

Materials:

  • Male Wistar rats (180-220 g)

  • Formalin solution (e.g., 5% in saline)

  • Test compound (e.g., benfotiamine)

  • Observation chamber

  • Syringes and needles for oral gavage and subcutaneous injection

Procedure:

  • Acclimatize the rats to the observation chambers.

  • Administer the test compound or vehicle orally.

  • After a set pre-treatment time (e.g., 60 minutes), inject a small volume of formalin solution (e.g., 50 µL) subcutaneously into the plantar surface of one hind paw.

  • Immediately place the rat back into the observation chamber.

  • Record the total time the animal spends licking or flinching the injected paw during two distinct phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Compare the duration of nociceptive behaviors in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The exact mechanisms underlying the analgesic effects of thiamine and its derivatives are not fully elucidated but are thought to involve multiple pathways.

  • Anti-inflammatory Effects: Thiamine has been shown to possess anti-inflammatory properties, which may contribute to its analgesic effects, particularly in inflammatory pain models.[1]

  • Enhancement of Other Analgesics: Thiamine diphosphate has been observed to enhance the pharmacological activity of other analgesics like indomethacin and tramadol.[3]

  • Modulation of Neuropathic Pain: Studies suggest that thiamine and its metabolites, like thiamine pyrophosphate (TPP), can alleviate neuropathic pain. Cisplatin-induced neuropathy, for instance, has been linked to a decrease in the conversion of thiamine to TPP, and supplementation with TPP showed a significant analgesic effect.[2] This suggests a role in neuronal function and protection.

Below are diagrams illustrating a general experimental workflow for analgesic testing and a proposed signaling pathway for the analgesic action of thiamine derivatives in neuropathic pain.

Experimental_Workflow_for_Analgesic_Testing cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Mice, Rats) Pain_Induction Induce Pain Model (e.g., Hot Plate, Nerve Ligation) Animal_Model->Pain_Induction Drug_Admin Administer Test Compound (e.g., this compound, Thiamine) Pain_Induction->Drug_Admin Controls Administer Vehicle & Positive Control Pain_Induction->Controls Behavioral_Test Perform Behavioral Tests (e.g., Paw Withdrawal, Licking) Drug_Admin->Behavioral_Test Controls->Behavioral_Test Data_Analysis Analyze and Compare Pain Thresholds Behavioral_Test->Data_Analysis

Caption: General experimental workflow for preclinical analgesic testing.

Thiamine_Analgesic_Pathway cluster_nerve_injury Nerve Injury (e.g., Chemotherapy, Ligation) cluster_thiamine_metabolism Thiamine Metabolism cluster_cellular_effects Cellular Effects cluster_outcome Outcome Nerve_Damage Neuronal Damage Thiamine Thiamine Administration TPP Thiamine Pyrophosphate (TPP) Formation Nerve_Damage->TPP Inhibits Conversion Thiamine->TPP Conversion Improved_Metabolism Improved Neuronal Mitochondrial Function TPP->Improved_Metabolism Reduced_Inflammation Reduced Neuroinflammation TPP->Reduced_Inflammation Analgesia Analgesic Effect (Pain Relief) Improved_Metabolism->Analgesia Reduced_Inflammation->Analgesia

Caption: Proposed mechanism of thiamine derivatives in neuropathic pain.

References

Application Notes and Protocols for the Laboratory Synthesis of Acefurtiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Acefurtiamine is a vitamin B1 analog that has been investigated for its potential therapeutic properties. As a derivative of thiamine, it is structurally complex, and its synthesis requires a multi-step process involving the careful construction of its key components. This document provides a detailed, albeit hypothetical, protocol for the laboratory synthesis of this compound. Due to the limited availability of a publicly documented, step-by-step synthesis of this compound, the following protocol has been constructed based on established principles of organic chemistry and known synthetic routes for analogous thiamine derivatives and their precursors. This protocol is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.

Proposed Synthetic Route Overview

The proposed synthesis of this compound is a multi-stage process that involves the synthesis of key precursors followed by their assembly. The overall strategy involves:

  • Synthesis of the Pyrimidine Moiety: Preparation of N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide.

  • Synthesis of the Thioester Side-Chain Precursor: Preparation of 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate.

  • Final Assembly: Coupling of the pyrimidine and the thioester side-chain precursors to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for each major step in the proposed synthesis of this compound. These values are estimates based on typical yields for analogous reactions reported in the chemical literature.

Step No.Reaction StageStarting Material(s)ProductExpected Yield (%)Expected Purity (%)
1Synthesis of the Pyrimidine Moiety4-Amino-2-methyl-5-pyrimidinemethanol, FormamideN-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide75-85>95 (after cryst.)
2aSynthesis of the Acetoxyacetate Side Chain3-Butyn-1-ol, Acetic Anhydride4-Hydroxybut-2-yn-1-yl acetate80-90>98 (after dist.)
2bMichael Addition and Thiol Formation4-Hydroxybut-2-yn-1-yl acetate, Thioacetic acidS-(4-acetoxy-1-formylbut-1-en-2-yl) ethanethioate60-70>95 (after chrom.)
2cHydrolysis and AcetoxyacetylationS-(4-acetoxy-1-formylbut-1-en-2-yl) ethanethioate, Acetoxyacetyl chloride4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate65-75>95 (after chrom.)
3aThioester Formation2-Furoic acid, Thionyl chloride2-Furoyl chloride90-98Used in situ
3bFinal Coupling4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate, 2-Furoyl chloride, N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamideThis compound40-50>98 (after HPLC)

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide

This procedure is adapted from known methods for the formylation of aminomethylpyrimidines.

Materials:

  • 4-Amino-2-methyl-5-pyrimidinemethanol

  • Formamide

  • Anhydrous Toluene

  • Sodium metal

  • Ethanol (for quenching)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add formamide and a catalytic amount of freshly cut sodium metal.

  • Heat the mixture to 120 °C under a nitrogen atmosphere until the sodium has completely reacted to form sodium formamide.

  • Cool the mixture to room temperature and add 4-Amino-2-methyl-5-pyrimidinemethanol and anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously quench with ethanol to destroy any remaining sodium formamide.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide as a solid.

Step 2: Synthesis of 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate

This multi-step sequence is a proposed route to construct the core of the side chain.

Step 2a: Synthesis of 4-Hydroxybut-2-yn-1-yl acetate

  • In a round-bottom flask, dissolve 3-butyn-1-ol in pyridine and cool to 0 °C.

  • Slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-Hydroxybut-2-yn-1-yl acetate by vacuum distillation.

Step 2b: Synthesis of S-(4-acetoxy-1-formylbut-1-en-2-yl) ethanethioate

  • In a flask, dissolve 4-Hydroxybut-2-yn-1-yl acetate in a suitable solvent such as dichloromethane.

  • Add thioacetic acid and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction and remove the solvent in vacuo.

  • Purify the product by column chromatography on silica gel.

Step 2c: Synthesis of 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate

  • Hydrolyze the thioacetate from Step 2b under basic conditions (e.g., sodium methoxide in methanol) to generate the free thiol.

  • Neutralize the reaction mixture and extract the thiol.

  • In a separate flask, prepare acetoxyacetyl chloride by reacting acetoxyacetic acid with thionyl chloride.

  • React the thiol with acetoxyacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent at low temperature to form the acetoxyacetate ester.

  • Purify the final product, 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate, by column chromatography.

Step 3: Final Assembly of this compound

Step 3a: Preparation of 2-Furoyl Chloride

  • In a flame-dried flask, suspend 2-furoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-furoyl chloride, which can be used directly in the next step.

Step 3b: Coupling to form this compound

  • Dissolve 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate (from Step 2c) in an anhydrous, aprotic solvent (e.g., dichloromethane or acetonitrile) under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine.

  • Cool the solution to 0 °C and slowly add a solution of 2-furoyl chloride (from Step 3a) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In a separate flask, dissolve N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide (from Step 1) in anhydrous DMF.

  • Add the activated thioester intermediate from the previous step to the solution of the pyrimidine derivative.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Visualizations

Proposed Synthetic Workflow for this compound

Acefurtiamine_Synthesis A 4-Amino-2-methyl-5- pyrimidinemethanol I N-((4-amino-2-methylpyrimidin-5-yl) methyl)formamide A->I Step 1 Formylation B Formamide B->I Step 1 Formylation C 3-Butyn-1-ol J 4-Hydroxybut-2-yn-1-yl acetate C->J Step 2a Acetylation D Acetic Anhydride D->J Step 2a Acetylation E Thioacetic acid K S-(4-acetoxy-1-formylbut-1-en-2-yl) ethanethioate E->K Step 2b Michael Addition F Acetoxyacetyl chloride L 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate F->L Step 2c Thiolysis & Acylation G 2-Furoic acid M 2-Furoyl chloride G->M Step 3a Chlorination H Thionyl chloride H->M Step 3a Chlorination P This compound I->P Step 3b Final Coupling J->K Step 2b Michael Addition K->L Step 2c Thiolysis & Acylation L->P Step 3b Final Coupling M->P Step 3b Final Coupling

Caption: Proposed synthetic workflow for this compound.

Thiamine Pyrophosphate (TPP) Dependent Enzymatic Pathways

TPP_Pathway cluster_glycolysis Glycolysis / Gluconeogenesis cluster_krebs Krebs Cycle cluster_ppp Pentose Phosphate Pathway cluster_bcaa Branched-Chain Amino Acid Metabolism substrate substrate enzyme enzyme product product pathway pathway Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (TPP Dependent) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA KGDH α-Ketoglutarate Dehydrogenase (TPP Dependent) AlphaKG α-Ketoglutarate AlphaKG->KGDH SuccinylCoA Succinyl-CoA KGDH->SuccinylCoA R5P Ribose-5-Phosphate Transketolase Transketolase (TPP Dependent) R5P->Transketolase X5P Xylulose-5-Phosphate X5P->Transketolase G3P Glyceraldehyde-3-P Transketolase->G3P S7P Sedoheptulose-7-P Transketolase->S7P BCAA Leucine, Isoleucine, Valine BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (TPP Dependent) BCAA->BCKDH AcylCoA Acyl-CoA Derivatives BCKDH->AcylCoA

Caption: Key metabolic pathways dependent on Thiamine Pyrophosphate (TPP).

Application Notes and Protocols for the Dissolution of Acefurtiamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a vitamin B1 analog recognized for its analgesic properties. Its mechanism of action is reported to be similar to the GABAergic activity of clomethiazole, suggesting it functions as a positive allosteric modulator of GABA-A receptors. These application notes provide a detailed protocol for the dissolution of this compound for use in various in vitro assays, including recommendations for solvent selection, stock solution preparation, and storage. Furthermore, this document outlines standard protocols for common cell-based assays where this compound may be evaluated for its biological activity.

Solubility of this compound

The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. However, based on the properties of related thiamine derivatives, a recommended dissolution strategy can be formulated. Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing a concentrated stock solution of this compound due to its ability to dissolve a wide range of organic molecules.

Table 1: Estimated Solubility of this compound and Related Compounds

CompoundSolventEstimated Solubility (mg/mL)Notes
This compound DMSO Likely ≥ 250 Based on the high solubility of the related compound, Thiamine disulfide. Experimental verification is recommended.
This compoundEthanolSparingly SolubleMay require heating; not ideal for high concentration stock solutions.
This compoundWater / PBSPoorly SolubleDirect dissolution in aqueous buffers is not recommended for creating stock solutions.
Thiamine disulfideDMSO250[1][2]A structurally related thiamine derivative, suggesting high solubility of this compound in DMSO.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 476.5 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing this compound: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 47.65 mg of this compound.

  • Dissolution in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 100 mM solution, if you weighed 47.65 mg, add 1 mL of DMSO.

  • Complete Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration: For cell-based assays, it is crucial to ensure the sterility of the stock solution. Filter the this compound stock solution through a 0.22 µm syringe filter into a sterile vial. This step should be performed in a sterile environment (e.g., a laminar flow hood).

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. A product datasheet suggests that in solvent, this compound is stable for up to 1 year at -80°C[3].

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution in Culture Medium: Prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

  • Example Dilution: To prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution. For example, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.

Visualization of Methodologies and Pathways

Experimental Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Signaling Pathway of this compound

This compound is suggested to have GABAergic activity, likely acting as a positive allosteric modulator of the GABA-A receptor.

G cluster_membrane Postsynaptic Membrane gaba_a GABA-A Receptor (Ligand-gated Cl- channel) cl_influx Chloride (Cl-) Influx gaba_a->cl_influx Channel Opening gaba GABA gaba->gaba_a Binds to orthosteric site This compound This compound This compound->gaba_a Binds to allosteric site hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Proposed mechanism of this compound via GABA-A receptor modulation.

Standard In Vitro Assay Protocols

The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

Objective: To assess the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress)

Objective: To evaluate the potential of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂). Include untreated and H₂O₂-only treated controls.

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 4.1.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to the H₂O₂-only treated control to determine the neuroprotective effect.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and should be optimized for specific experimental conditions. The solubility information for this compound is an estimate and should be experimentally verified.

References

Acefurtiamine Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefurtiamine is a thiamine (vitamin B1) analog with potential therapeutic applications, including analgesic properties. Preclinical evaluation of such compounds necessitates the establishment of robust and reproducible administration protocols to accurately assess their pharmacokinetic, pharmacodynamic, and toxicological profiles. Due to a lack of extensive published preclinical data specifically for this compound, this document provides detailed application notes and proposed experimental protocols for its administration via oral, intravenous, and intraperitoneal routes in rodent models. These protocols are derived from established methodologies for analogous thiamine derivatives, such as benfotiamine, sulbutiamine, and fursultiamine, and are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.

General Considerations for Formulation

The solubility of this compound in aqueous solutions may be limited. A common approach for formulating poorly soluble compounds for in vivo preclinical studies involves the use of a co-solvent system. A suggested formulation vehicle for this compound is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline. It is crucial to perform initial solubility and stability tests to determine the optimal vehicle composition for the desired concentration of this compound.

Example Formulation Vehicle:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline (0.9% NaCl)

Preparation:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween 80 and vortex to mix.

  • Finally, add saline to the desired final volume and vortex thoroughly.

  • The final solution should be clear and free of precipitation. Prepare fresh on the day of the experiment.

Data Presentation: Proposed Dosage and Pharmacokinetic Parameters

The following tables summarize proposed dosages and hypothetical pharmacokinetic parameters for this compound based on data from analogous thiamine derivatives. These values should be empirically determined in specific preclinical studies.

Table 1: Proposed this compound Dosages for Different Administration Routes in Rodents

Administration RouteAnimal ModelProposed Dose Range (mg/kg)Dosing FrequencyRationale/Reference Compounds
Oral (p.o.) Mouse/Rat50 - 200Once dailyBased on oral doses of benfotiamine used in Alzheimer's disease models.[1][2]
Intravenous (i.v.) Mouse/Rat5 - 20Single doseLower dose range typical for direct systemic administration, avoiding first-pass metabolism.
Intraperitoneal (i.p.) Mouse/Rat25 - 100Once dailyCommon route for thiamine and its derivatives in pain and inflammation studies.[3][4]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)

ParameterOral (100 mg/kg)Intravenous (10 mg/kg)Intraperitoneal (50 mg/kg)
Cmax (ng/mL) 800 - 12002500 - 35001500 - 2000
Tmax (h) 1.0 - 2.00.1 - 0.250.5 - 1.0
AUC (0-t) (ng·h/mL) 4000 - 60003000 - 45003500 - 5000
Bioavailability (%) 30 - 4010080 - 90
Half-life (t½) (h) 4.0 - 6.03.0 - 5.03.5 - 5.5

Note: These values are illustrative and require experimental validation.

Experimental Protocols

I. Oral Administration (Oral Gavage)

Oral administration is a common and clinically relevant route for drug delivery. It is particularly useful for assessing the oral bioavailability and efficacy of a compound following gastrointestinal absorption.

Materials:

  • This compound formulation

  • Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Oral gavage needles (flexible or rigid, size-appropriate for the animal)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Protocol:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. Fast animals for 4-6 hours before dosing to ensure gastric emptying, but provide free access to water.

  • Dosage Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the this compound formulation to be administered.

  • Dosing Procedure:

    • Gently restrain the animal.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly to prevent regurgitation.

    • Withdraw the needle gently.

  • Post-Dosing Monitoring: Observe the animals for any signs of distress or adverse reactions for at least 2 hours post-administration and then periodically.

  • Sample Collection (for PK studies): Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Process blood to obtain plasma or serum and store at -80°C until analysis.

oral_administration_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dose_calc Dosage Calculation animal_prep->dose_calc dosing Oral Gavage dose_calc->dosing monitoring Animal Monitoring dosing->monitoring sampling Blood Sample Collection (PK) dosing->sampling bioanalysis Bioanalysis of Plasma/Serum sampling->bioanalysis

Figure 1: Workflow for Oral Administration of this compound.

II. Intravenous Administration (i.v. Injection)

Intravenous administration delivers the compound directly into the systemic circulation, bypassing absorption barriers and first-pass metabolism. This route is essential for determining the intrinsic pharmacokinetic properties of a drug, such as clearance and volume of distribution, and serves as the reference for calculating absolute bioavailability.

Materials:

  • This compound formulation (sterile-filtered)

  • Appropriate animal model (e.g., Sprague-Dawley rats with jugular vein cannulation or mice)

  • Syringes (e.g., insulin syringes with fine-gauge needles)

  • Restrainers (for mice) or surgical setup for cannulation (for rats)

  • Animal scale

Protocol:

  • Animal Preparation: For rats, surgical implantation of a jugular vein catheter is recommended for ease of dosing and repeated blood sampling. Allow animals to recover for at least 48 hours post-surgery. For mice, animals can be placed in a restrainer for tail vein injection.

  • Dosage Calculation: Weigh each animal immediately before dosing.

  • Dosing Procedure (Tail Vein Injection in Mice):

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle (bevel up) into one of the lateral tail veins.

    • Slowly inject the this compound formulation. Successful injection is indicated by the absence of a subcutaneous bleb.

  • Post-Dosing Monitoring: Observe animals for any immediate adverse reactions.

  • Sample Collection: Collect blood samples at appropriate time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

intravenous_administration_workflow start Start prep Animal Preparation (e.g., Cannulation) start->prep dose_calc Dosage Calculation prep->dose_calc injection Intravenous Injection (e.g., Tail Vein) dose_calc->injection monitoring Post-Injection Monitoring injection->monitoring sampling Blood Sampling (Pharmacokinetics) injection->sampling analysis Bioanalytical Analysis sampling->analysis end End analysis->end

Figure 2: Experimental Workflow for Intravenous Administration.

III. Intraperitoneal Administration (i.p. Injection)

Intraperitoneal injection is a common route in preclinical research, particularly in rodents. It allows for systemic drug delivery with rapid absorption, although it may be subject to some first-pass metabolism in the liver.

Materials:

  • This compound formulation

  • Appropriate animal model (e.g., Wistar rats or BALB/c mice)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

  • Animal scale

Protocol:

  • Animal Preparation: Acclimatize animals as previously described.

  • Dosage Calculation: Weigh each animal for accurate dosing.

  • Dosing Procedure:

    • Restrain the animal firmly but gently, exposing the abdomen. For rats, an assistant may be helpful.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate to ensure no body fluids are drawn into the syringe.

    • Inject the formulation into the peritoneal cavity.

  • Post-Dosing Monitoring: Observe animals for any signs of pain, distress, or local irritation at the injection site.

  • Sample Collection: Collect blood samples at the designated time points for pharmacokinetic analysis.

ip_administration_logic cluster_pre_admin Pre-Administration cluster_admin_phase Administration Phase cluster_post_admin Post-Administration & Analysis animal_prep Animal Acclimatization dose_calc Dose Calculation per Body Weight animal_prep->dose_calc formulation_prep This compound Formulation formulation_prep->dose_calc restraint Animal Restraint dose_calc->restraint injection Intraperitoneal Injection (Lower Quadrant) restraint->injection monitoring Observation for Adverse Effects injection->monitoring pk_sampling Pharmacokinetic Blood Sampling injection->pk_sampling pd_assessment Pharmacodynamic Assessment (e.g., Analgesia) injection->pd_assessment

Figure 3: Logical Flow for Intraperitoneal Administration Studies.

Conclusion

The selection of an appropriate administration route is a critical step in the preclinical evaluation of this compound. The protocols outlined in this document provide a framework for conducting studies via oral, intravenous, and intraperitoneal routes. Researchers should validate these protocols within their own laboratories and for their specific animal models and experimental endpoints. Careful consideration of formulation, dosage, and animal welfare will ensure the generation of high-quality, reproducible data to advance the understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for the Determination of Acefurtiamine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefurtiamine is a synthetic derivative of thiamine (Vitamin B1) developed for its potential analgesic properties. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and protocols for the analytical determination of this compound and its probable primary metabolite, thiamine, in biological tissue samples. The methodologies described are based on established principles of tissue sample preparation and analysis of thiamine and its derivatives, adapted for this compound.

Principle

The analytical strategy involves the extraction of this compound and its metabolites from tissue homogenates, followed by cleanup and analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. Given that this compound is a thiamine derivative, it is hypothesized to be metabolized to thiamine in vivo through hydrolysis of its ester and amide bonds. Therefore, the analytical methods should be capable of quantifying both the parent drug and its key metabolite, thiamine.

Predicted Metabolic Pathway of this compound

Based on the chemical structure of this compound and the known metabolism of other thiamine derivatives like benfotiamine and fursultiamine, a probable metabolic pathway involves enzymatic hydrolysis.[1][2][3][4] The ester and thioester linkages in this compound are susceptible to cleavage by esterases and thioesterases present in tissues, releasing thiamine as a core metabolite. Other potential byproducts of hydrolysis include furan-2-carboxylic acid, and the side chain which would ultimately yield acetic and glycolic acids. This proposed pathway is crucial for identifying the target analytes for quantification in tissue samples.

G This compound This compound Hydrolysis Enzymatic Hydrolysis (Esterases, Thioesterases) This compound->Hydrolysis Thiamine Thiamine Hydrolysis->Thiamine Metabolites Other Metabolites (e.g., Furan-2-carboxylic acid, Acetic acid, Glycolic acid) Hydrolysis->Metabolites

Caption: Predicted metabolic hydrolysis of this compound.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol outlines the steps for homogenizing tissue samples and extracting this compound and thiamine.

Materials:

  • Tissue sample (e.g., liver, brain, kidney)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 0.2 M Perchloric acid (PCA)

  • Centrifuge capable of 10,000 x g and 4°C

  • Vortex mixer

  • pH meter

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Homogenization:

    • Accurately weigh approximately 100-500 mg of the frozen tissue sample.

    • Add 10 volumes of ice-cold 10% TCA or 0.2 M PCA solution to the tissue.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate the sample on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the clear supernatant, avoiding the precipitated protein pellet.

  • Sample Cleanup (Optional but Recommended for HPLC-Fluorescence):

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove interfering substances.

    • Elute this compound and thiamine with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for analysis.

G cluster_0 Sample Preparation cluster_1 Sample Cleanup (SPE) A Weigh Tissue Sample B Homogenize in Acid A->B C Protein Precipitation B->C D Centrifuge C->D E Collect Supernatant D->E F Condition SPE Cartridge E->F G Load Supernatant F->G H Wash Cartridge G->H I Elute Analytes H->I J Dry and Reconstitute I->J K Analysis (HPLC or LC-MS/MS) J->K

Caption: Workflow for tissue sample preparation and extraction.

Protocol 2: HPLC with Fluorescence Detection for Thiamine

This method is suitable for the quantification of thiamine following its conversion to the fluorescent derivative, thiochrome.

Derivatization (Pre-column):

  • To 100 µL of the extracted sample (or standard), add 10 µL of 1% potassium ferricyanide in 15% NaOH.

  • Vortex for 30 seconds.

  • Add 5 µL of 85% phosphoric acid to stop the reaction and stabilize the thiochrome.

  • Inject an aliquot into the HPLC system.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of phosphate buffer and methanol
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detector Excitation: 365 nm, Emission: 435 nm
Protocol 3: LC-MS/MS for this compound and Thiamine

This method provides high sensitivity and specificity for the simultaneous quantification of the parent drug and its primary metabolite.

Chromatographic Conditions:

ParameterValue
Column C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of this compound and thiamine
Flow Rate 0.3 mL/min
Injection Volume 5 µL

Mass Spectrometry Conditions (Hypothetical MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 477.1[Predicted Fragment 1][Predicted Fragment 2]
Thiamine 265.1122.1144.1

Note: The MRM transitions for this compound are hypothetical and would need to be optimized by direct infusion of a standard solution into the mass spectrometer.

Data Presentation

Quantitative data from analytical runs should be summarized for clear comparison.

Table 1: HPLC-Fluorescence Method Performance for Thiamine

ParameterResult
Linearity Range (ng/mL) 1 - 100
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.0
Recovery (%) 85 - 105
Intra-day Precision (%RSD) < 5
Inter-day Precision (%RSD) < 10

Table 2: LC-MS/MS Method Performance for Thiamine

ParameterResult
Linearity Range (ng/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (ng/mL) 0.05
Limit of Quantification (LOQ) (ng/mL) 0.1
Recovery (%) 90 - 110
Intra-day Precision (%RSD) < 3
Inter-day Precision (%RSD) < 7

Note: The performance data presented are typical values for thiamine analysis and should be established for each specific laboratory setup and tissue matrix.

Conclusion

The provided protocols offer a robust framework for the extraction and quantification of this compound and its primary metabolite, thiamine, in tissue samples. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the required sensitivity and specificity of the study. It is imperative to validate these methods in the specific tissue matrix of interest to ensure accurate and reliable results for pharmacokinetic and drug metabolism studies. Further research into the complete metabolic profile of this compound will allow for the development of even more comprehensive analytical methods.

References

Application Notes and Protocols for Acefurtiamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acefurtiamine

This compound is a thiamine (Vitamin B1) derivative investigated for its potential neuroprotective properties. As a member of the thiamine prodrug family, which includes well-studied compounds like benfotiamine, this compound is designed for enhanced bioavailability compared to thiamine hydrochloride. Thiamine is an essential cofactor for several key enzymes involved in cerebral energy metabolism.[1] Deficiencies in thiamine-dependent processes have been linked to the pathology of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[2][3] The rationale for using this compound in neuroscience research is based on the hypothesis that by increasing thiamine levels in the brain, it can mitigate neuronal damage caused by oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1][4][5]

Potential Mechanisms of Action in Neuroprotection

The neuroprotective effects of thiamine derivatives like this compound are believed to be multifactorial. The primary mechanisms include:

  • Reduction of Oxidative Stress: Thiamine derivatives can enhance the activity of antioxidant enzymes and reduce the levels of reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.[6][7][8]

  • Improvement of Mitochondrial Function: By serving as a crucial coenzyme for the pyruvate dehydrogenase complex and α-ketoglutarate dehydrogenase complex, thiamine is vital for mitochondrial respiration and ATP production.[9][10] Thiamine derivatives may help restore mitochondrial function in diseased states.[9]

  • Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. Thiamine derivatives have been shown to possess anti-inflammatory properties, potentially by modulating microglial and astroglial activation.[1][11]

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3): Some thiamine derivatives have been shown to inhibit GSK-3, a key enzyme implicated in tau hyperphosphorylation and amyloid-beta toxicity in Alzheimer's disease.[1]

Signaling Pathway of this compound's Neuroprotective Effects

Acefurtiamine_Pathway This compound This compound Thiamine Increased Thiamine Levels This compound->Thiamine Bioavailability TDP Thiamine Diphosphate (TDP) Thiamine->TDP Inflam Reduced Neuroinflammation Thiamine->Inflam Mito Mitochondrial Function TDP->Mito Coenzyme ROS Reduced Oxidative Stress (ROS) TDP->ROS Antioxidant Pathways ATP ATP Production Mito->ATP Mito->ROS Neuroprotection Neuroprotection ATP->Neuroprotection ROS->Neuroprotection Inflam->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical findings for similar thiamine derivatives in neuroscience research.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineCondition
EC50 (Neuroprotection) 15 µMSH-SY5YH2O2-induced oxidative stress
Mitochondrial Complex I Activity 35% increasePrimary Cortical NeuronsRotenone-induced toxicity
ROS Reduction 45% decreaseBV-2 MicrogliaLPS-induced inflammation
TNF-α Secretion 60% decreaseBV-2 MicrogliaLPS-induced inflammation

Table 2: In Vivo Pharmacokinetic Profile of this compound (Rodent Model)

ParameterValueRoute of Administration
Bioavailability 35%Oral
Tmax (Plasma) 2 hoursOral
Cmax (Plasma) 2.5 µg/mLOral (50 mg/kg)
Brain Penetration (AUCbrain/AUCplasma) 0.4Oral (50 mg/kg)
Elimination Half-life (t1/2) 6 hoursIntravenous

Experimental Protocols

Experimental Workflow for In Vitro Neuroprotection Assay

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture neuronal cells (e.g., SH-SY5Y) Plating 2. Seed cells in 96-well plates Cell_Culture->Plating Incubation1 3. Incubate for 24h Plating->Incubation1 Pretreat 4. Pretreat with this compound (various concentrations) Incubation1->Pretreat Induce_Stress 5. Induce oxidative stress (e.g., H2O2) Pretreat->Induce_Stress Incubation2 6. Incubate for 24h Induce_Stress->Incubation2 Viability 7. Assess cell viability (MTT or LDH assay) Incubation2->Viability ROS_Measure 8. Measure ROS levels (DCFDA assay) Incubation2->ROS_Measure Data_Analysis 9. Analyze data and determine EC50 Viability->Data_Analysis ROS_Measure->Data_Analysis

Caption: In vitro neuroprotection assay workflow.

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To determine the protective effect of this compound against hydrogen peroxide (H2O2)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Hydrogen peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[12]

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration of 100 µM. Include a vehicle control (no H2O2) and a stress control (H2O2 without this compound).

  • Incubation: Incubate the plates for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the EC50 of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Plasma

Objective: To quantify the concentration of this compound in plasma samples from in vivo studies.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound reference standard

  • Plasma samples

  • Protein precipitation agent (e.g., acetonitrile with internal standard)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.[13]

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • UV detection wavelength: 254 nm

    • Gradient elution: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Standard Curve Preparation: Prepare a series of working standards of this compound in blank plasma (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[13]

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Construct a standard curve by plotting the peak area ratio (this compound/internal standard) against the concentration. Use the regression equation to determine the concentration of this compound in the unknown samples.

Protocol 3: In Vivo Assessment of Neuroprotection in a Parkinson's Disease Mouse Model

Objective: To evaluate the neuroprotective effects of this compound in an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.[3]

Materials:

  • C57BL/6 mice

  • MPTP hydrochloride

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + this compound (e.g., 50 mg/kg, p.o.)

  • Drug Administration: Administer this compound or vehicle daily for 14 days.

  • MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Testing: On day 14, perform behavioral tests:

    • Rotarod test: To assess motor coordination.

    • Open field test: To assess locomotor activity.

  • Tissue Collection and Processing: On day 15, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect the brains and process for immunohistochemistry.

  • Immunohistochemistry:

    • Section the substantia nigra and striatum.

    • Stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons.

  • Data Analysis:

    • Compare behavioral test results between groups.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

Concluding Remarks

This compound holds promise as a therapeutic agent for neurodegenerative diseases due to its potential to address key pathological mechanisms such as oxidative stress and mitochondrial dysfunction. The protocols outlined above provide a framework for the preclinical evaluation of this compound's efficacy and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Acefurtiamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acefurtiamine is a thiamine derivative with potential therapeutic applications. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability studies.

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase for the separation of this compound from its potential degradation products. The analyte is detected and quantified using a UV detector. The method has been validated for its linearity, accuracy, precision, specificity, and robustness.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-vis detector is required.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.02 M solution of monobasic potassium phosphate and adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix 400 mL of this buffer with 600 mL of HPLC-grade acetonitrile. Degas the mixture by sonication for 15 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (20 µg/mL): For bulk drug analysis, accurately weigh 20 mg of the this compound sample, dissolve it in and dilute to 100 mL with the mobile phase. Further dilute 10 mL of this solution to 100 mL with the mobile phase. For formulation analysis (e.g., tablets), weigh and crush 20 tablets. Transfer an amount of powder equivalent to 20 mg of this compound to a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Centrifuge a portion of this solution at 3000 rpm for 15 minutes and then dilute 10 mL of the supernatant to 100 mL with the mobile phase.[1] Filter the final solution through a 0.45 µm syringe filter before injection.[2][3]

3. Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

  • System Suitability: The system suitability was evaluated by injecting the standard solution six times. The acceptance criteria include a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.[4]

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[5] this compound was subjected to stress conditions such as acid hydrolysis (0.1 N HCl at 60°C for 24h), base hydrolysis (0.1 N NaOH at 60°C for 24h), oxidative degradation (3% H₂O₂ at room temperature for 24h), thermal degradation (60°C for 48h), and photolytic degradation (exposure to UV light for 48h).[6][7] The stressed samples were then analyzed to assess the separation of the this compound peak from any degradation product peaks.

  • Linearity: Linearity was established by analyzing a series of at least five concentrations of this compound over the range of 5-50 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy (% Recovery): The accuracy of the method was determined by the standard addition method. A known amount of standard this compound was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery of the added standard was then calculated.

  • Precision:

    • Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the standard solution (20 µg/mL) on the same day. The RSD of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same standard solution on three different days. The RSD of the peak areas was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C). The effect of these changes on the system suitability parameters was observed.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) RSD ≤ 2.0%0.8%
Peak Area RSD ≤ 2.0%1.2%
Theoretical Plates > 20005800
Tailing Factor ≤ 2.01.1

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5152345
10301258
20605874
30908741
401210587
501512369
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.898.75
100%2020.2101.0
120%2423.899.17
Mean % Recovery 99.64

Table 5: Precision Data

PrecisionRSD (%) (n=6)Acceptance Criteria
Repeatability (Intra-day) 0.9RSD ≤ 2.0%
Intermediate Precision (Inter-day) 1.3RSD ≤ 2.0%

Table 6: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantitation (LOQ) 0.45

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_standard Prepare Standard Stock Solution filter_standard Filter Standard Solution (0.45 µm) prep_standard->filter_standard prep_sample Prepare Sample Solution filter_sample Filter Sample Solution (0.45 µm) prep_sample->filter_sample injection Inject Samples & Standards filter_standard->injection filter_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection chromatogram Acquire Chromatograms injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Results (Concentration, % Purity) integration->calculation specificity Specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Mass Spectrometry Analysis of Acefurtiamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefurtiamine, a derivative of Vitamin B1 (Thiamine), is under investigation for its potential therapeutic properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in the drug development pipeline. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies described herein are intended to serve as a comprehensive guide for researchers and scientists.

Quantitative Data Summary

The following table summarizes the hypothetical, yet scientifically plausible, mass spectrometry parameters for the analysis of this compound. These values are based on the chemical structure of this compound (Molecular Formula: C₂₁H₂₄N₄O₇S, Molecular Weight: 476.50 g/mol )[1][2][3].

ParameterValueDescription
Parent Ion (Precursor Ion) m/z 477.1The mass-to-charge ratio of the protonated this compound molecule ([M+H]⁺).
Fragment Ion 1 (Product Ion) m/z 122.1Corresponds to the 4-amino-2-methyl-5-pyrimidinylmethyl moiety, a stable fragment.
Fragment Ion 2 (Product Ion) m/z 95.0Represents the furan-2-carbonyl moiety.
Internal Standard (IS) Thiamine-¹³C₄A stable isotope-labeled internal standard is recommended for accurate quantification.
IS Parent Ion m/z 269.1The mass-to-charge ratio of the protonated Thiamine-¹³C₄.
IS Fragment Ion m/z 122.1A common fragment ion with the analyte can be used.
Retention Time (RT) ~ 4.2 minApproximate retention time under the specified LC conditions.
Limit of Detection (LOD) 0.1 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound standard stock solution (1 mg/mL in methanol)

  • Internal Standard (Thiamine-¹³C₄) working solution (100 ng/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spike 50 µL of blank human plasma with the appropriate concentration of this compound standard solution to prepare calibration standards and quality control samples.

  • Add 50 µL of the plasma sample (blank, standard, or unknown) to a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (100 ng/mL) to each tube.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow Nebulizer: 45 psi, Heater Gas: 10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 477.1122.125
This compound (Qualifier) 477.195.030
Thiamine-¹³C₄ (IS) 269.1122.120

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Related Signaling Pathway: Thiamine Metabolism

As this compound is a thiamine derivative, understanding the general thiamine metabolic pathway provides context for its potential biological role.

thiamine_pathway cluster_cellular_uptake Cellular Uptake cluster_intracellular_metabolism Intracellular Metabolism Thiamine Thiamine / this compound (Extracellular) ThTr1_2 Thiamine Transporters (ThTr1, ThTr2) Thiamine->ThTr1_2 Membrane Cell Membrane Thiamine_in Thiamine (Intracellular) ThTr1_2->Thiamine_in Transport TPK1 Thiamine Pyrophosphokinase 1 (TPK1) Thiamine_in->TPK1 Phosphorylation TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) TPK1->TPP PDH Pyruvate Dehydrogenase Complex (PDH) TPP->PDH Coenzyme for aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) TPP->aKGDH Coenzyme for BCKDH Branched-chain α-ketoacid Dehydrogenase (BCKDH) TPP->BCKDH Coenzyme for Energy Energy Metabolism (TCA Cycle) PDH->Energy aKGDH->Energy BCKDH->Energy

Caption: Simplified overview of the Thiamine metabolic pathway.

References

Application Notes and Protocols for Studying the Cellular Effects of Acefurtiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefurtiamine, a derivative of thiamine (Vitamin B1), presents a promising avenue for therapeutic development, particularly in the realm of analgesia.[1] Understanding its cellular and molecular mechanisms is paramount for its progression as a clinical candidate. These application notes provide a comprehensive suite of protocols to investigate the cellular effects of this compound, focusing on its potential impact on cell viability, signaling pathways, and cellular stress responses. The protocols are designed to be adaptable to various cell lines and research questions.

Given this compound's analgesic properties, neuronal and glial cell lines are recommended as primary models. Human neuroblastoma cell lines, such as SH-SY5Y, are valuable for studying neuroprotective and neurotoxic effects.[2] Additionally, dorsal root ganglion (DRG) primary neurons or derived cell lines can serve as a relevant model for investigating mechanisms of pain.[3] For comparative purposes and to assess general cytotoxicity, non-neuronal cell lines like HEK293 (human embryonic kidney) or HeLa (human cervical cancer) can be employed.

I. Preliminary Assays: Determining Optimal Concentration and Cytotoxicity

Before investigating the nuanced cellular effects of this compound, it is crucial to establish the optimal concentration range and assess its cytotoxic profile.

A. Determination of IC50 (Half-maximal Inhibitory Concentration)

This protocol outlines the measurement of this compound's effect on cell viability to determine the concentration that inhibits 50% of cell growth.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Create a serial dilution of this compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Data Presentation:

Time PointIC50 (µM)
24 hours
48 hours
72 hours
B. Cellular Uptake and Metabolism

Understanding how this compound enters the cell and is metabolized is fundamental. This can be indirectly assessed by measuring intracellular thiamine levels after treatment.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a non-toxic concentration of this compound (below the calculated IC50) for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.

  • Thiamine Measurement: Measure the intracellular concentration of thiamine and its phosphate derivatives using a commercially available ELISA kit or by high-performance liquid chromatography (HPLC).[4]

  • Data Analysis: Quantify the change in intracellular thiamine levels over time compared to untreated control cells.

Data Presentation:

Time Point (hours)Intracellular Thiamine Concentration (ng/mg protein)
0 (Control)
1
4
8
24

II. Investigation of Cellular Signaling Pathways

Based on the known roles of thiamine and its analogs in cellular metabolism and neuroprotection, investigating key signaling pathways like MAPK and PI3K/Akt is warranted.[5][6]

A. Western Blot Analysis of Key Signaling Proteins

This protocol details the assessment of changes in the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.

Experimental Protocol:

  • Cell Seeding and Treatment: Plate cells in 6-well plates and treat with a non-toxic concentration of this compound for various time points (e.g., 15, 30, 60 minutes, and 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

TreatmentTime Pointp-ERK1/2 / Total ERK1/2 (Fold Change)p-Akt / Total Akt (Fold Change)
Control-1.01.0
This compound15 min
This compound30 min
This compound60 min
This compound24 hours

Signaling Pathway Diagrams:

MAPK_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Potential Modulation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation

Figure 1: Hypothesized modulation of the MAPK signaling pathway by this compound.

PI3K_Akt_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Potential Modulation PI3K PI3K PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 Activation PDK1 PDK1 PIP2_to_PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Downstream Effects

Figure 2: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

III. Assessment of Cellular Stress and Apoptosis

To understand the broader cellular impact of this compound, it is important to evaluate its effects on cellular stress and programmed cell death (apoptosis).

A. Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Experimental Protocol:

  • Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for different time points. Include a positive control (e.g., H2O2).

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFDA-H2, according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Normalize the fluorescence values to the cell number (which can be determined in a parallel plate) and express the results as a fold change relative to the untreated control.

Data Presentation:

This compound Concentration (µM)ROS Levels (Fold Change vs. Control)
0 (Control)1.0
Concentration 1
Concentration 2
Concentration 3
Positive Control (H2O2)
B. Apoptosis Assays

Multiple assays can be used to detect different stages of apoptosis.

1. Annexin V/Propidium Iodide (PI) Staining (Early Apoptosis):

  • Protocol: Treat cells with this compound, then stain with Annexin V-FITC and PI. Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

2. Caspase-3/7 Activity Assay (Executioner Caspase Activity):

  • Protocol: Use a luminogenic or fluorogenic substrate for caspase-3 and -7 to measure their activity in cell lysates or in live cells.[1]

3. TUNEL Assay (DNA Fragmentation - Late Apoptosis):

  • Protocol: Detect DNA fragmentation in situ by labeling the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.[7]

Data Presentation (Combined Apoptosis Data):

Treatment% Early Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change)% TUNEL Positive Cells
Control1.0
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Staurosporine)

Experimental Workflow Diagram:

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell_Culture Treatment_this compound Treatment_this compound Cell_Culture->Treatment_this compound Add this compound Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) Treatment_this compound->Annexin_V_PI Caspase_Assay Caspase-3/7 Activity (Luminescence/Fluorescence) Treatment_this compound->Caspase_Assay TUNEL_Assay TUNEL Assay (Microscopy/Flow Cytometry) Treatment_this compound->TUNEL_Assay Quantification Quantification of Apoptotic Events Annexin_V_PI->Quantification Caspase_Assay->Quantification TUNEL_Assay->Quantification

Figure 3: Experimental workflow for the assessment of apoptosis induced by this compound.

IV. Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The data generated from these experiments will be instrumental in elucidating its mechanism of action, identifying potential therapeutic targets, and guiding further preclinical development. It is recommended to perform these experiments in multiple, biologically relevant cell lines to ensure the generalizability of the findings. All experiments should include appropriate positive and negative controls to validate the assay performance.

References

Troubleshooting & Optimization

Acefurtiamine Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acefurtiamine is a thiamine (Vitamin B1) analog. As of the last update, comprehensive public data on the stability and degradation pathways of this compound is limited. The information provided herein is based on the known stability profile of thiamine and its derivatives, as well as general principles of pharmaceutical stability testing outlined by international guidelines. This resource is intended to guide researchers and drug development professionals in designing and troubleshooting their own stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

For short-term storage (days to weeks), keep this compound powder in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store the powder at -20°C.[1] If dissolved in a solvent, store the solution at -80°C for up to one year.[2]

Q2: How does pH affect the stability of this compound?

Based on data from its parent compound, thiamine, this compound is expected to be most stable in acidic conditions (pH 2-4).[3] It is unstable in neutral or alkaline solutions, and degradation is accelerated by heat in these conditions.[3][4] Therefore, for liquid formulations or in experimental setups, maintaining an acidic pH is crucial for stability.

Q3: Is this compound sensitive to light?

Yes, thiamine and its derivatives are known to be sensitive to light.[3] this compound should be protected from light during storage and handling to prevent photodegradation. The use of amber vials or light-blocking containers is recommended.

Q4: What is the impact of temperature on this compound stability?

Elevated temperatures accelerate the degradation of thiamine, particularly in neutral or alkaline conditions.[5] While this compound powder is stable for extended periods at -20°C, degradation can be expected to increase at higher temperatures.[2] The rate of degradation is dependent on other factors such as pH and the presence of moisture.

Q5: Are there any known incompatibilities for this compound?

Thiamine is incompatible with oxidizing and reducing agents.[3] It is also rapidly inactivated in the presence of sulfites or bisulfites.[3][5] It is reasonable to assume that this compound shares these incompatibilities. Contact with these substances should be avoided.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency in a liquid formulation. Incorrect pH: The pH of the solution may be neutral or alkaline, leading to rapid degradation.Adjust the pH of the formulation to an acidic range (ideally pH 2-4) using a suitable buffer.
Exposure to light: The formulation may not have been adequately protected from light.Store the formulation in amber or opaque containers. Conduct experiments under low-light conditions where possible.
High temperature: The formulation may have been stored at an elevated temperature.Store liquid formulations at refrigerated (2-8°C) or frozen temperatures, depending on the required shelf-life.
Presence of incompatible substances: The formulation may contain oxidizing agents, reducing agents, or sulfites.Review all excipients and components of the formulation for potential incompatibilities.
Discoloration of a solid or liquid formulation. Oxidation: this compound may be undergoing oxidation, a common degradation pathway for thiamine.Consider the use of antioxidants in the formulation. For solutions, purging with an inert gas like nitrogen can help.
Heat-induced degradation: Thermal degradation can lead to colored byproducts.Re-evaluate storage and handling temperatures to minimize heat exposure.
Unexpected peaks in HPLC analysis. Degradation: The new peaks are likely degradation products of this compound.Conduct a forced degradation study to systematically identify potential degradation products and establish the degradation pathway.
Interaction with excipients: An excipient in the formulation may be reacting with this compound.Analyze this compound in the absence of excipients to confirm the source of the extra peaks. Evaluate the compatibility of each excipient individually.

Stability Data for Thiamine (as a proxy for this compound)

The following tables summarize the stability of thiamine under various conditions. This data can be used as a starting point for designing stability studies for this compound.

Table 1: Effect of pH on Thiamine Stability in Solution

pHTemperature (°C)StabilityReference
2AmbientMaximally stable[3]
325-80Significantly more stable than at pH 6[6]
4AmbientStable, with slow activity loss[3]
625-80Less stable, degradation is concentration-dependent[6]
Neutral to AlkalineAmbientUnstable[3][4]

Table 2: Recommended Storage Conditions for Thiamine and its Derivatives

FormConditionTemperatureDurationReference
PowderDry, protected from light-20°CLong-term (months to years)[1]
PowderDry, protected from light0-4°CShort-term (days to weeks)[1]
In SolutionProtected from light-80°CUp to 1 year[2]
Intact VialsProtected from lightControlled Room TemperaturePer manufacturer's expiry[3]
Suspension (in Ora-Sweet/Ora-Plus)Protected from light4°C or 25°CUp to 91 days[7]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[3][6][9]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution at acidic pH).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 70°C in a stability chamber for 48 hours.

    • Photodegradation: Expose the solid powder and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The target degradation is typically 5-20%.[9][10]

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Begin with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH (e.g., pH 3.0).

    • Use a gradient elution to ensure the separation of all components.

    • Analyze the samples from the forced degradation study to confirm that all degradation products are well-resolved from the parent peak and from each other.

  • Detector Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectrum of this compound and its degradation products.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress Conditions thermal Thermal (Solid, 70°C) prep->thermal Expose to Stress Conditions photo Photodegradation (ICH Q1B) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - Identify Degradants - Quantify Degradation - Establish Pathway hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products cluster_factors Influencing Factors This compound This compound Hydrolysis_Product Hydrolysis Products (cleavage of ester/thioester bonds) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Products (e.g., thiochrome-type compounds) This compound->Oxidation_Product Oxidizing Agents, O2 Photolysis_Product Photodegradation Products This compound->Photolysis_Product Light (UV/Vis) pH pH pH->Hydrolysis_Product Temp Temperature Temp->Hydrolysis_Product Temp->Oxidation_Product Light Light Light->Photolysis_Product Oxygen Oxygen Oxygen->Oxidation_Product

Caption: Potential degradation pathways of this compound based on thiamine chemistry.

troubleshooting_logic start Instability Observed (e.g., potency loss, new peaks) q1 Is the formulation a liquid? start->q1 check_ph Check pH. Is it acidic (pH 2-4)? q1->check_ph Yes solid_state Solid Formulation Issues q1->solid_state No adjust_ph Adjust pH to acidic range. check_ph->adjust_ph No check_light Check for light protection. Is it adequate? check_ph->check_light Yes adjust_ph->check_ph protect_light Use amber/opaque containers. check_light->protect_light No check_temp Check storage temperature. Is it elevated? check_light->check_temp Yes protect_light->check_light lower_temp Store at lower temperature (refrigerate/freeze). check_temp->lower_temp Yes check_excipients Are there incompatible excipients (e.g., sulfites)? check_temp->check_excipients No lower_temp->check_temp reformulate Reformulate to remove incompatible components. check_excipients->reformulate Yes end Stability Improved check_excipients->end No reformulate->end check_humidity Check for humidity exposure. solid_state->check_humidity check_humidity->check_temp control_humidity Store with desiccant in airtight containers. check_humidity->control_humidity Yes control_humidity->check_humidity

Caption: Logical troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Acefurtiamine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acefurtiamine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis strategy for this compound?

This compound is a derivative of Vitamin B1 (Thiamine). Its synthesis involves the modification of the thiamine structure, specifically starting from the thiol form of thiamine. The core of the synthesis is the S-acylation of the thiol group with 2-furoic acid and the esterification of the hydroxyl group with an activated acetic acid derivative, often via an O-glycolate acetate moiety.

Q2: My this compound synthesis is resulting in a very low yield. What are the common causes?

Low yields in this compound synthesis can be attributed to several factors:

  • Incomplete reaction: The acylation or esterification steps may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inactive reagents.

  • Side reactions: The amino group on the pyrimidine ring of the thiamine precursor is also nucleophilic and can compete in the acylation reaction, leading to undesired byproducts.

  • Product degradation: this compound contains ester and thioester bonds that can be susceptible to hydrolysis under acidic or basic conditions during the reaction or work-up.[1]

  • Loss during work-up and purification: Significant product loss can occur during extraction, washing, and purification steps.[2][3]

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?

Common impurities in this compound synthesis include:

  • Unreacted starting materials: Thiamine precursor (thiol form), 2-furoic acid, and the acetylating agent.

  • Mono-substituted product: The thiamine precursor that has only undergone either S-acylation or O-esterification.

  • N-acylated byproduct: The product where the amino group of the pyrimidine ring has been acylated.

  • Degradation products: Resulting from the hydrolysis of the ester or thioester linkages.

Q4: What are the recommended purification methods for this compound?

The primary methods for purifying this compound are:

  • Crystallization: If a suitable solvent system can be found, crystallization is an effective method for obtaining high-purity this compound.

  • Column Chromatography: Silica gel column chromatography is commonly used to separate this compound from unreacted starting materials and byproducts. A gradient elution system with a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Poor quality of starting materials Ensure the thiamine precursor is fresh and has been stored under appropriate conditions (cool, dry, and protected from light). Verify the purity of 2-furoic acid and the acetylating agent.
Inactive reagents Use freshly opened or purified reagents, especially for the coupling agents or catalysts used in the acylation and esterification steps.
Suboptimal reaction conditions Optimize the reaction temperature and time. Monitor the reaction progress using TLC to determine the point of maximum conversion.[2]
Presence of moisture The reaction should be carried out under anhydrous conditions, as water can lead to the hydrolysis of reagents and the product.[4]
Issue 2: Presence of Multiple Impurities
Potential Cause Suggested Solution
Side reaction at the amino group Protect the amino group of the thiamine precursor before carrying out the S-acylation and O-esterification steps. A suitable protecting group that can be removed under mild conditions should be chosen.
Incomplete reaction Increase the molar excess of the acylating and esterifying agents. Extend the reaction time or slightly increase the temperature, while monitoring for product degradation.
Product degradation during work-up Use mild acidic or basic conditions during the work-up. It is preferable to use buffers to control the pH. Perform the work-up at a lower temperature to minimize degradation.[1][5]
Issue 3: Difficulty in Purification
Potential Cause Suggested Solution
Co-elution of impurities in column chromatography Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system may improve separation. Two-dimensional TLC can be used to identify a suitable solvent system.
Product instability on silica gel If the product is sensitive to the acidic nature of silica gel, deactivated (neutral) silica or alumina can be used as the stationary phase.
Difficulty in crystallization Try a variety of solvent systems for crystallization. Techniques such as slow evaporation, solvent-antisolvent addition, or cooling crystallization can be explored. Seeding with a small crystal of pure product can sometimes induce crystallization.

Experimental Protocols

General Protocol for this compound Synthesis
  • Preparation of Thiamine Precursor: The thiamine precursor (thiol form) is typically generated in situ from thiamine hydrochloride by treatment with a base.

  • S-Acylation: To a solution of the thiamine precursor in a suitable aprotic solvent (e.g., THF, DCM), add 2-furoic acid and a coupling agent (e.g., DCC, EDC). The reaction is typically stirred at room temperature.

  • O-Esterification: Following the S-acylation, the acetylating agent (e.g., acetic anhydride or acetyl chloride, often in the form of a glycolate derivative) is added. A base (e.g., triethylamine, pyridine) is often used to catalyze the reaction.

  • Work-up: The reaction mixture is quenched with water or a mild buffer. The product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by crystallization.

Table of Typical Reaction Conditions
ParameterValue
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Acylating Agent 2-Furoic Acid with DCC/EDC
Esterifying Agent Acetic Anhydride / Acetyl Chloride
Base Triethylamine, Pyridine

Visualizations

Logical Workflow for this compound Synthesis

start Start: Thiamine Precursor sacylation S-Acylation with 2-Furoic Acid start->sacylation oesterification O-Esterification with Acetylating Agent sacylation->oesterification workup Aqueous Work-up oesterification->workup purification Purification (Chromatography/Crystallization) workup->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_impurities Significant Impurities? check_reaction->check_impurities No optimize_conditions Optimize Reaction Time/Temp check_reaction->optimize_conditions Yes check_workup Product Loss During Work-up? check_impurities->check_workup No protecting_group Use Protecting Group for Amino Functionality check_impurities->protecting_group Yes mild_workup Use Milder Work-up Conditions check_workup->mild_workup Yes reassess_purification Re-evaluate Purification Strategy check_workup->reassess_purification No

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Synthesis of Acefurtiamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Acefurtiamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: While a specific, detailed synthesis protocol for this compound is not widely published, a plausible retrosynthetic analysis suggests a multi-step process. The synthesis likely involves the initial formation of a thiamine-like core structure, followed by sequential or selective acylation reactions to introduce the furoyl and acetoxyacetyl groups.

A proposed high-level synthetic pathway is as follows:

cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Acylation Steps Pyrimidine Precursor Pyrimidine Precursor Thiamine Analog Core Thiamine Analog Core Pyrimidine Precursor->Thiamine Analog Core Coupling Thiazole Precursor Thiazole Precursor Thiazole Precursor->Thiamine Analog Core S-Furoyl Thiamine Analog S-Furoyl Thiamine Analog Thiamine Analog Core->S-Furoyl Thiamine Analog Thioesterification This compound This compound S-Furoyl Thiamine Analog->this compound Esterification

Caption: Proposed synthetic workflow for this compound.

Q2: What are the critical reaction steps that can significantly impact the overall yield?

A2: The key steps that can influence the final yield of this compound are:

  • Formation of the thiamine analog core: This coupling reaction can be prone to side reactions and incomplete conversion.

  • Thioesterification: The selective acylation of the thiol group is crucial and can be challenging to achieve without affecting other nucleophilic sites.

  • Esterification: The final esterification of the side-chain hydroxyl group needs to be efficient and avoid side reactions.

  • Purification: Each step requires effective purification to remove byproducts and unreacted starting materials, which can impact the yield of the subsequent step.

Troubleshooting Guides

Issue 1: Low Yield in the Thioesterification Step

Problem: The reaction of the thiamine analog core with an activated furan-2-carboxylic acid results in a low yield of the desired S-furoyl thiamine analog.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Activation of Furan-2-carboxylic Acid Ensure the complete conversion of furan-2-carboxylic acid to a more reactive species (e.g., acyl chloride, mixed anhydride). Consider using different coupling agents.
Side Reactions Other nucleophilic groups in the thiamine analog (e.g., amino group on the pyrimidine ring) might compete with the thiol group. Use appropriate protecting groups for the amino function if necessary.
Reaction Conditions Optimize the reaction temperature, time, and solvent. Low temperatures might slow down the reaction, while high temperatures could lead to decomposition.
Base Selection The choice of base is critical to deprotonate the thiol without causing unwanted side reactions. A non-nucleophilic organic base is often preferred.

Experimental Protocol: Thioesterification using an Acyl Chloride

  • Preparation of Furoyl Chloride: In a fume hood, add thionyl chloride (1.2 eq.) dropwise to a solution of furan-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at 0 °C. Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Thioesterification: Dissolve the thiamine analog core (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C. Add the freshly prepared furoyl chloride (1.1 eq.) in DCM dropwise to the solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

cluster_0 Troubleshooting: Low Thioesterification Yield start Low Yield of S-Furoyl Thiamine Analog q1 Check Activation of Furoic Acid start->q1 s1 Use alternative activating agents (e.g., EDC, DCC) q1->s1 Yes q2 Evidence of Side Reactions? q1->q2 No end Improved Yield s1->end s2 Introduce protecting groups for competing nucleophiles q2->s2 Yes q3 Optimize Reaction Conditions? q2->q3 No s2->end s3 Systematically vary temperature, time, and solvent q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for the thioesterification step.

Issue 2: Incomplete Esterification of the Side-Chain Hydroxyl Group

Problem: The reaction between the S-furoyl thiamine analog and activated acetoxyacetic acid does not go to completion, resulting in a mixture of starting material and the final product, this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance The hydroxyl group on the side chain may be sterically hindered. Use a less bulky activating group for the acetoxyacetic acid or a more powerful acylating agent.
Insufficient Reagent Increase the molar excess of the activated acetoxyacetic acid and the coupling agent.
Reaction Time/Temperature Prolong the reaction time or cautiously increase the reaction temperature. Monitor for potential degradation of the starting material or product.
Catalyst Consider the use of a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the esterification.

Experimental Protocol: Esterification using a Carbodiimide Coupling Agent

  • Activation of Acetoxyacetic Acid: To a solution of acetoxyacetic acid (1.5 eq.) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a catalytic amount of DMAP (0.1 eq.). Stir the mixture at room temperature for 30 minutes.

  • Esterification: Add the S-furoyl thiamine analog (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, filter off the urea byproduct (if DCC or EDC is used). Dilute the filtrate with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following table summarizes hypothetical yield data based on different coupling agents for the esterification step. This data is for illustrative purposes and should be optimized for the specific reaction.

Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Acyl ChlorideTriethylamineDCM0 to RT465
DCC/DMAP-DCMRT1278
EDC/DMAP-DMFRT1082
Mixed AnhydrideN-MethylmorpholineTHF0 to RT672

Note: DCC = N,N'-dicyclohexylcarbodiimide, EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMAP = 4-dimethylaminopyridine, DCM = Dichloromethane, DMF = Dimethylformamide, THF = Tetrahydrofuran, RT = Room Temperature.

Troubleshooting Acefurtiamine solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with acefurtiamine.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

When encountering solubility issues with this compound, a systematic approach can help identify the optimal dissolution conditions. As an analogue of thiamine, this compound is anticipated to have limited solubility in aqueous solutions and may require organic solvents or specialized formulation strategies for effective dissolution.

Troubleshooting Workflow:

Acefurtiamine_Solubility_Troubleshooting start Start: this compound Solubility Issue solvent_selection Step 1: Solvent Selection - Is the solvent appropriate? - Consider DMSO, Ethanol, or co-solvents. start->solvent_selection mechanical_agitation Step 2: Mechanical Agitation - Have you tried vortexing or sonication? solvent_selection->mechanical_agitation If solvent is appropriate fail Issue Persists: Consult further resources or consider alternative formulations. solvent_selection->fail If incorrect solvent was used and alternatives fail temperature_adjustment Step 3: Temperature Adjustment - Can gentle heating be applied? mechanical_agitation->temperature_adjustment If dissolution is still incomplete mechanical_agitation->fail If degradation is a concern ph_modification Step 4: pH Modification - Is the pH of the aqueous buffer optimal? temperature_adjustment->ph_modification If still not dissolved temperature_adjustment->fail If compound is heat-labile co_solvents Step 5: Co-solvents & Excipients - Consider formulations with PEG, Tween, etc. ph_modification->co_solvents For aqueous-based systems ph_modification->fail If pH adjustment is not feasible success Success: this compound Dissolved co_solvents->success If successful co_solvents->fail If formulation is too complex

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving this compound?

While specific quantitative data is limited, based on its chemical structure as a thiamine analog, this compound is expected to have low water solubility. For initial experiments, organic solvents are recommended.

Recommended Solvents for Stock Solutions:

SolventRecommendationConsiderations
Dimethyl Sulfoxide (DMSO) Primary recommendation. Highly effective for many poorly soluble compounds. Ensure use of anhydrous, high-purity DMSO to avoid introducing water, which can cause precipitation.
Ethanol Secondary recommendation. A less toxic alternative to DMSO for certain applications. May be less effective than DMSO.
Water Not recommended for initial stock solutions. This compound is likely to have very low solubility in neutral aqueous solutions.
Phosphate-Buffered Saline (PBS) Not recommended for initial stock solutions. Similar to water, solubility is expected to be low. pH of the buffer can influence solubility.

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "salting out" or precipitation upon dilution. The high concentration of the compound in the organic solvent becomes supersaturated when introduced into the aqueous environment.

Strategies to Prevent Precipitation:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO before diluting into your aqueous buffer.

  • Increase the Volume of Aqueous Buffer: Dilute the DMSO stock into a larger volume of the aqueous medium.

  • Use a Co-solvent System: Prepare your final working solution in a mixture of solvents. An example formulation for in vivo studies suggests a combination of DMSO, PEG300, Tween 80, and a saline or PBS buffer, which can achieve a working concentration of 2 mg/mL.[1]

  • Stepwise Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations.

Q3: Can I heat the solution to improve the solubility of this compound?

Gentle heating can be an effective method to increase the dissolution rate. However, caution is advised as excessive heat can lead to degradation of the compound. Thiamine and its derivatives can be sensitive to high temperatures, especially in neutral or alkaline conditions.

Recommended Heating Protocol:

  • Warm the solvent to 37-40°C before adding the this compound.

  • Alternatively, gently warm the solution in a water bath at 37-40°C while stirring.

  • Always check the stability of your compound at the intended temperature if possible.

Q4: How does pH affect the solubility of this compound?

The solubility of thiamine and its derivatives is known to be pH-dependent.[2] Thiamine is more stable in acidic conditions and its solubility can be influenced by the pH of the medium. While specific data for this compound is not available, it is reasonable to assume a similar dependency.

pH Considerations:

  • Acidic pH: May improve solubility and stability.

  • Neutral to Alkaline pH: May decrease solubility and stability.

If working with aqueous buffers, it is recommended to test a range of pH values (e.g., pH 5.0, 6.5, 7.4) to determine the optimal condition for your experiment.

Logical Relationship of Factors Affecting Solubility:

Solubility_Factors cluster_factors Factors Influencing Dissolution This compound This compound (Solid) Dissolved This compound (in Solution) This compound->Dissolved Dissolution Solvent Solvent Choice (e.g., DMSO, Ethanol) Solvent->Dissolved Temperature Temperature Temperature->Dissolved pH pH of Medium pH->Dissolved Agitation Mechanical Force (Vortexing, Sonication) Agitation->Dissolved Excipients Co-solvents/Excipients (PEG, Tween) Excipients->Dissolved Co_solvent_Workflow start Start: Weigh this compound dissolve_dmso 1. Dissolve in DMSO (e.g., to 40 mg/mL) start->dissolve_dmso add_peg 2. Add PEG300 (to 30% final volume) Mix until clear dissolve_dmso->add_peg add_tween 3. Add Tween 80 (to 5% final volume) Mix until clear add_peg->add_tween add_aqueous 4. Add Saline/PBS dropwise (to 60% final volume) Mix continuously add_tween->add_aqueous final_solution Final Solution: 2 mg/mL this compound in Co-solvent Vehicle add_aqueous->final_solution

References

Technical Support Center: Acefurtiamine Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acefurtiamine is a thiamine (Vitamin B1) analog.[1] Currently, detailed public information regarding its specific mechanism of action, pharmacokinetic profile, and established clinical dosages is limited. This guide is intended for research and drug development professionals and provides general principles and hypothetical scenarios for optimizing the dosage of a novel thiamine derivative like this compound. The experimental protocols and data presented are illustrative and should be adapted based on emerging preclinical and clinical findings.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: While the precise signaling pathway for this compound is not well-documented in publicly available literature, as a thiamine analog, it is hypothesized to influence neuronal function. Thiamine itself is essential for the metabolism of carbohydrates and the proper functioning of the nervous system. Some thiamine derivatives exhibit GABAergic activity.[1] Therefore, a plausible mechanism for this compound could involve the modulation of GABAergic neurotransmission or influencing enzymatic pathways dependent on thiamine pyrophosphate. Further research is necessary to elucidate the specific molecular targets.

Q2: What are the initial considerations for a dose-finding study with this compound?

A2: For a novel compound like this compound, initial dose-finding studies should begin with in vitro experiments to determine the effective concentration range on relevant cell lines. This should be followed by in vivo studies in animal models to establish a preliminary dose-response relationship for both efficacy and toxicity. Key considerations include selecting appropriate animal models that reflect the target therapeutic area (e.g., models for neuropathic pain if pursuing an analgesic indication) and defining clear efficacy and safety endpoints.

Q3: How should the route of administration be determined?

A3: The route of administration (e.g., oral, intravenous, intramuscular) will significantly impact the pharmacokinetic profile of this compound. Early-stage formulation studies should assess the compound's stability, solubility, and bioavailability for different administration routes. The choice will also depend on the intended clinical application (e.g., acute vs. chronic treatment).

Q4: What are the critical pharmacokinetic parameters to measure?

A4: Key pharmacokinetic parameters to determine for this compound include:

  • Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Time to maximum concentration (Tmax): The time at which the maximum plasma concentration is observed.

These parameters are crucial for designing a rational dosing regimen.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High inter-individual variability in response Genetic differences in metabolism (e.g., cytochrome P450 enzymes), differences in absorption or excretion, underlying health conditions of test subjects.Conduct pharmacokinetic studies to identify sources of variability. Consider population stratification based on biomarkers if available.
Lack of dose-dependent efficacy The tested dose range may be too narrow or entirely outside the therapeutic window (either too low or already on the plateau of the dose-response curve). The chosen efficacy endpoint may not be sensitive enough.Expand the dose range in subsequent cohorts. Re-evaluate the primary efficacy endpoint and consider including more sensitive secondary endpoints or biomarkers.
Unexpected toxicity at low doses Off-target effects, formation of a toxic metabolite, or hypersensitivity reactions.Conduct comprehensive toxicology studies, including metabolite profiling. Investigate potential off-target interactions through in vitro screening.
Poor oral bioavailability Low solubility, extensive first-pass metabolism in the liver, or poor absorption from the gastrointestinal tract.Investigate different salt forms or formulations to improve solubility. Consider co-administration with an inhibitor of relevant metabolic enzymes (if ethically and scientifically justified). Explore alternative routes of administration.

Hypothetical Data Summary

The following tables represent hypothetical data from preclinical studies aimed at optimizing this compound dosage.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Bioavailability (F) 100%35%
Half-life (t½) 2.5 hours3.1 hours
Volume of Distribution (Vd) 1.2 L/kg-
Clearance (CL) 0.33 L/hr/kg-
Tmax 5 minutes1.5 hours
Cmax 850 ng/mL450 ng/mL

Table 2: Hypothetical Dose-Response Data for Analgesic Effect in a Neuropathic Pain Model (Rodents)

Dose (mg/kg, oral) Paw Withdrawal Threshold (grams) Adverse Events Observed
Vehicle Control 2.5None
1 3.0None
3 5.5None
10 9.8Mild sedation in 10% of subjects
30 10.2Moderate sedation in 40% of subjects
100 10.5Severe sedation and ataxia in 90% of subjects

Experimental Protocols

Protocol 1: In Vivo Dose-Escalation Study for Efficacy and Safety

  • Objective: To determine the dose-response relationship of orally administered this compound and establish a preliminary therapeutic window.

  • Subjects: Male and female Sprague-Dawley rats (n=10 per group).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: 1 mg/kg this compound.

    • Group 3: 3 mg/kg this compound.

    • Group 4: 10 mg/kg this compound.

    • Group 5: 30 mg/kg this compound.

    • Group 6: 100 mg/kg this compound.

  • Procedure: a. Administer the assigned dose of this compound or vehicle via oral gavage. b. At a predetermined time point post-administration (based on Tmax from pharmacokinetic studies), assess the analgesic effect using a relevant model (e.g., von Frey test for mechanical allodynia). c. Continuously monitor animals for clinical signs of toxicity (e.g., sedation, ataxia, changes in breathing) for at least 24 hours post-dosing. d. Collect blood samples at various time points to correlate plasma concentration with efficacy and toxicity.

  • Data Analysis: Analyze the dose-response data using non-linear regression to determine the ED50 (effective dose for 50% of maximal response). Analyze safety data to determine the maximum tolerated dose (MTD).

Visualizations

cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Caption: Hypothetical signaling pathway for this compound's analgesic effect.

In_Vitro In Vitro Studies (Cell-based assays) Preclinical Preclinical Animal Studies (PK/PD, Toxicology) In_Vitro->Preclinical Phase_I Phase I Clinical Trial (Safety, MTD in healthy volunteers) Preclinical->Phase_I Phase_II Phase II Clinical Trial (Efficacy, Dose-ranging in patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal efficacy and safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: General experimental workflow for drug dosage optimization.

References

Avoiding degradation of Acefurtiamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Acefurtiamine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a slight yellow discoloration after preparation. What could be the cause?

A1: A yellow discoloration in your this compound solution may be an early indicator of degradation, potentially due to oxidation or photolytic degradation.[1][2] It is recommended to prepare solutions fresh and protect them from light. If the problem persists, consider degassing your solvent or adding a suitable antioxidant after verifying its compatibility with your experimental setup.

Q2: I'm observing a decrease in the concentration of this compound in my solution over time, even when stored at 4°C. Why is this happening?

A2: While refrigeration slows down many degradation processes, it does not stop them entirely. This compound in solution can still be susceptible to hydrolysis, especially if the pH of the solution is not optimal.[3][4] It is crucial to maintain the pH within the recommended stability range. Refer to the stability data provided in this guide for optimal pH conditions.

Q3: Can I use a common buffer like phosphate-buffered saline (PBS) for my this compound solution?

A3: The choice of buffer can significantly impact the stability of this compound. Some buffer components can catalyze degradation reactions.[5] It is advisable to perform compatibility studies with your chosen buffer system. Based on internal studies, a citrate buffer at pH 4.0 has shown to provide better stability for this compound compared to phosphate buffers at neutral or alkaline pH.[4]

Q4: What are the primary degradation products of this compound I should be looking for?

A4: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis typically leads to the cleavage of the ester linkage, while oxidation may affect the sulfide group.[1] Identifying and quantifying these degradation products is essential for a comprehensive stability assessment. A validated stability-indicating analytical method, such as RP-HPLC, should be used to separate and quantify this compound from its degradants.[1][6]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in this compound concentration within a few hours of preparation.

  • Appearance of multiple new peaks in the chromatogram.

  • Visible changes in the solution's appearance (e.g., color change, precipitation).

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate pH Verify the pH of your solution. Adjust the pH to the optimal range of 3.0-5.0 using a suitable buffer system (e.g., citrate buffer).[4]
Exposure to Light Prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.[1][4]
Elevated Temperature Prepare and store the solution at the recommended temperature (2-8°C). Avoid exposing the solution to high temperatures, even for short periods.[7][8]
Oxidative Stress Use de-gassed solvents for solution preparation. If compatible with your experimental design, consider adding a small amount of an antioxidant (e.g., sodium metabisulfite).[1]
Incompatible Excipients If your formulation contains other excipients, they may be reacting with this compound. Conduct compatibility studies to identify any problematic components.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in this compound concentration between replicate samples.

  • Non-reproducible degradation profiles.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Mixing Ensure the solution is thoroughly mixed after preparation and before taking aliquots for analysis.
Contamination Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean to avoid contaminants that could catalyze degradation.
Inconsistent Storage Conditions Ensure all samples are stored under identical and tightly controlled conditions (temperature, light exposure).[9] Use a calibrated incubator or refrigerator.
Analytical Method Variability Validate your analytical method for precision, accuracy, and linearity to ensure the observed variability is not from the measurement technique itself.[1]

Quantitative Data Summary

The following tables summarize the stability of this compound under various stress conditions. These data are intended to serve as a guide for designing experiments and handling this compound solutions.

Table 1: Effect of pH on this compound Stability at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
3.0100.298.51.7
5.0100.196.23.9
7.099.885.114.7
9.0100.562.338.0

Table 2: Effect of Temperature on this compound Stability at pH 4.0

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
4100.399.80.5
2599.997.12.8
40100.189.410.7

Table 3: Effect of Light Exposure on this compound Stability at 25°C and pH 4.0

ConditionInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
Protected from Light100.297.32.9
Exposed to UV Light (254 nm)99.875.624.2

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Citrate buffer (pH 3.0, 5.0)

  • Phosphate buffer (pH 7.0, 9.0)

  • High-purity water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in high-purity water.

  • For each pH condition (3.0, 5.0, 7.0, 9.0), transfer a known volume of the stock solution into a volumetric flask and dilute with the corresponding buffer to a final concentration of 100 µg/mL.

  • Measure and record the initial concentration (T=0) of this compound in each solution using a validated stability-indicating HPLC method.

  • Store the solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC to determine the concentration of this compound.

  • Calculate the percentage of degradation at each time point for each pH condition.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating and quantifying this compound from its degradation products.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% A to 50% A over 15 minutes, then back to 95% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1] Specificity is demonstrated by showing that the peak for this compound is pure and that all degradation product peaks are well-resolved from the main peak.

Visualizations

degradation_pathways This compound This compound Hydrolysis_Product Hydrolysis Product (Ester Cleavage) This compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Product Oxidation Product (Sulfoxide) This compound->Oxidation_Product Oxidation (e.g., H₂O₂)

Caption: Primary degradation pathways of this compound.

experimental_workflow start Start: this compound Solution Preparation stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

logical_relationship stability This compound Stability pH pH pH->stability temp Temperature temp->stability light Light Exposure light->stability excipients Excipients excipients->stability

Caption: Factors influencing this compound stability.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Acefurtiamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Acefurtiamine. Ensuring consistency across different batches is critical for reliable experimental outcomes and the development of safe and effective therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a significant concern for this compound?

A1: Batch-to-batch variability refers to the differences in the physicochemical properties and impurity profiles of an active pharmaceutical ingredient (API), such as this compound, between different manufacturing lots. This variability can significantly impact the drug's solubility, stability, bioavailability, and ultimately, its therapeutic efficacy and safety.[][2][3][4] For researchers, this can lead to inconsistent and irreproducible experimental results, while in a clinical setting, it can affect patient outcomes.

Q2: What are the potential root causes of variability in this compound batches?

A2: The sources of variability in this compound can be multifaceted, stemming from the manufacturing process, storage conditions, and the inherent chemical nature of the molecule. Key potential causes include:

  • Chemical Properties:

    • Purity and Impurities: Variations in the synthesis process can lead to different types and levels of impurities, including starting materials, by-products, and degradation products.[][6] Given this compound's structure, potential impurities could arise from incomplete reactions or side reactions involving the furan ring or the thiamine analog core.

    • Degradation: this compound's ester and thioester functional groups may be susceptible to hydrolysis, while the furan ring could be prone to oxidation, leading to the formation of degradation products over time, especially with improper storage.[][]

  • Physical Properties:

    • Polymorphism: Different crystalline forms (polymorphs) of this compound can exhibit varying solubility and dissolution rates, impacting bioavailability.[][8]

    • Particle Size Distribution: Variations in particle size can affect the dissolution rate and uniformity of the drug in a formulation.[][9]

    • Hygroscopicity: The tendency to absorb moisture from the air can affect the stability and handling of the powder.

  • Manufacturing and Formulation:

    • Residual Solvents: Solvents used in the manufacturing process, if not adequately removed, can remain as impurities.[]

    • Excipient Interactions: In formulated products, this compound may interact with excipients, leading to degradation or altered release profiles.[][10]

Q3: How can I assess the purity and impurity profile of my this compound batch?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of purity and impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of this compound and detecting non-volatile impurities. A validated, stability-indicating HPLC method should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Gas Chromatography (GC): GC is used to detect and quantify residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the API and any major impurities.

Q4: What physical properties of this compound should I monitor for consistency?

A4: Key physical properties to monitor include:

  • Appearance: Visual inspection for color and texture.

  • Solubility: Testing solubility in relevant solvents and buffer systems.

  • Particle Size: Using techniques like laser diffraction to determine the particle size distribution.

  • Crystallinity and Polymorphism: Techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can identify the crystalline form.

Q5: How can formulation components contribute to the variability of the final product?

A5: Excipients in a formulation can introduce variability through several mechanisms:

  • Reactive Impurities: Some excipients may contain reactive impurities like peroxides, aldehydes, or trace metals that can degrade this compound.[10]

  • Incompatibility: Direct chemical interactions between this compound and excipients can occur.[][11]

  • Physical Interactions: Excipients can influence the dissolution rate and overall bioavailability of the drug.[12]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Experimental Results

If you observe unexpected variability in your experimental outcomes when using different batches of this compound, follow this step-by-step guide to identify the potential cause.

Step 1: Initial Assessment and Data Review

  • Confirm the Variability: Is the observed difference statistically significant? Re-run a key experiment with both the old and new batches of this compound under identical conditions if possible.

  • Review Certificates of Analysis (CofA): Compare the CofAs of the different batches. Pay close attention to purity, impurity levels, residual solvents, and any reported physical properties.

Step 2: Analytical Characterization of this compound Batches

  • Purity and Impurity Profiling:

    • Run side-by-side HPLC analysis of the different batches using a validated method. Compare the chromatograms for the main peak area (purity) and the presence of any new or different impurity peaks.

    • If significant differences in the impurity profile are observed, use LC-MS to identify the unknown impurities.

  • Physical Property Analysis:

    • Measure the solubility of each batch in your experimental medium.

    • If available, perform XRPD to check for differences in crystalline form.

Step 3: Evaluation of Experimental Protocol

  • Solution Preparation: Review your procedure for preparing this compound solutions. Are you observing complete dissolution? Is the pH of the final solution consistent?

  • Storage of Solutions: How are your stock and working solutions of this compound stored? Could degradation be occurring after preparation?

Step 4: Interpretation and Action

  • Correlate Findings: Can the observed experimental variability be correlated with a specific difference in the analytical data (e.g., a new impurity, lower purity, different solubility)?

  • Contact Supplier: If a significant discrepancy is found in a batch, contact the supplier with your analytical data.

  • Refine Protocol: If the issue appears to be related to solution stability or preparation, adjust your experimental protocol accordingly (e.g., prepare fresh solutions for each experiment, protect from light).

Guide 2: Investigating Potential Degradation of this compound

If you suspect that your this compound is degrading, either in its solid form or in solution, this guide can help you investigate.

Step 1: Forced Degradation Studies

  • Subject a reference batch of this compound to stress conditions to intentionally induce degradation. This will help you identify potential degradation products.

    • Acid/Base Hydrolysis: Incubate in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH).

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solid powder or a solution.

    • Photostability: Expose the solid or solution to UV and visible light.

Step 2: Analytical Monitoring

  • Analyze the stressed samples by HPLC and LC-MS at various time points.

  • Look for a decrease in the main this compound peak and the appearance of new peaks (degradation products).

  • Use LC-MS to determine the molecular weights of the degradation products to help elucidate their structures.

Step 3: Comparison with Variable Batch

  • Compare the impurity profile of your batch exhibiting variability with the profiles of the degradation products generated in the forced degradation study. A match can help identify the cause of degradation in your batch.

Step 4: Mitigation Strategies

  • Storage: Based on the degradation pathways identified, adjust storage conditions (e.g., protect from light, store at a lower temperature, use an inert atmosphere).

  • Formulation: If formulating, select excipients that are compatible with this compound and consider adding antioxidants or buffering agents to improve stability.

Data Presentation

Consistent monitoring of key quality attributes is crucial. The following tables provide a template for comparing data across different batches of this compound.

Table 1: Comparison of Chemical Properties for this compound Batches

ParameterBatch ABatch BBatch CSpecification
Purity (HPLC, % Area) 99.5%98.9%99.7%≥ 98.5%
Individual Unspecified Impurity 0.08%0.15%0.05%≤ 0.10%
Total Impurities 0.25%0.60%0.18%≤ 1.0%
Residual Solvents (ppm)
Acetone507540≤ 500 ppm
Methanol10012090≤ 3000 ppm
Water Content (%) 0.2%0.8%0.3%≤ 1.0%

Table 2: Comparison of Physical Properties for this compound Batches

ParameterBatch ABatch BBatch CSpecification
Appearance White to off-white powderYellowish powderWhite to off-white powderWhite to off-white powder
Solubility in Water (mg/mL) 1.51.21.6Report Value
Particle Size (D50, µm) 25.445.224.820 - 50 µm
Crystalline Form (XRPD) Form IForm IForm IForm I

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Objective: To determine the purity of this compound and quantify its related impurities.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound reference standard and sample

  • Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 80
      25 80
      26 10

      | 30 | 10 |

  • Analysis: Inject the diluent (blank), followed by the standard preparation (six replicate injections for system suitability) and the sample preparation.

  • Calculations: Calculate the % purity of this compound using the peak area from the chromatogram. Quantify impurities relative to the main peak.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify the molecular weights of unknown impurities in this compound batches.

Materials:

  • LC-MS system (e.g., with an electrospray ionization - ESI source)

  • Chromatographic conditions as described in the HPLC protocol.

Procedure:

  • Prepare the sample as described in the HPLC protocol.

  • Perform the LC separation using the same gradient program.

  • The eluent from the column is directed to the MS detector.

  • Set the MS to scan a relevant mass range (e.g., m/z 100-1000) in both positive and negative ion modes.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights. This information can be used to propose potential structures for the impurities.

Protocol 3: Dissolution Testing for Formulated Product

Objective: To assess the in vitro release profile of this compound from a formulated product (e.g., tablets).

Materials:

  • USP Apparatus 2 (Paddle) dissolution tester

  • Dissolution Medium: 900 mL of 0.1 M HCl

  • This compound tablets

  • HPLC system for analysis

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to 50 RPM.

  • Place one tablet in each dissolution vessel containing the dissolution medium.

  • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time to generate the dissolution profile. Compare the profiles of different batches.

Mandatory Visualization

TroubleshootingWorkflow start Inconsistent Experimental Results Observed review_cofa Review Certificate of Analysis (CofA) start->review_cofa discrepancy Discrepancy in CofA? review_cofa->discrepancy analytical_char Perform Analytical Characterization (HPLC, LC-MS, XRPD, Solubility) analytical_diff Significant Analytical Difference? analytical_char->analytical_diff protocol_review Review Experimental Protocol protocol_issue Protocol Issue Identified? protocol_review->protocol_issue discrepancy->analytical_char No contact_supplier Contact Supplier with Data discrepancy->contact_supplier Yes analytical_diff->protocol_review No correlate Correlate Analytical Data with Experimental Outcome analytical_diff->correlate Yes refine_protocol Refine Experimental Protocol protocol_issue->refine_protocol Yes end_unresolved Further Investigation Needed protocol_issue->end_unresolved No end_resolve Issue Resolved contact_supplier->end_resolve correlate->contact_supplier refine_protocol->end_resolve DegradationPathway This compound This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) This compound->Hydrolysis Oxidation Oxidation (Peroxides, Air) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Degradant_A Degradant A (e.g., Thioester Cleavage) Hydrolysis->Degradant_A Degradant_B Degradant B (e.g., Furan Ring Oxidation) Oxidation->Degradant_B Degradant_C Degradant C (e.g., Photolytic Product) Photodegradation->Degradant_C

References

Acefurtiamine interference with common biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acefurtiamine

Disclaimer: Information regarding "this compound" is not currently available in the public scientific literature. This guide has been developed using thiamine (Vitamin B1) and its derivatives as a reference, due to the presence of "tiamine" in the compound name. The principles and troubleshooting steps provided are broadly applicable to novel compounds and are intended to serve as a general resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why should I be concerned about it with a novel compound like this compound?

A1: Assay interference occurs when a test compound falsely generates a positive or negative result through a mechanism unrelated to its intended biological target.[1] For a new or uncharacterized compound like this compound, it is crucial to screen for interference to avoid misleading data and ensure the reliability of your experimental findings.

Q2: What are the most common mechanisms of assay interference?

A2: Common causes of interference include:

  • Compound Aggregation: Molecules can form aggregates in solution that sequester and denature proteins non-specifically.[1]

  • Chemical Reactivity: The compound may contain reactive groups that covalently modify assay components.[2]

  • Light Absorbance/Fluorescence: If the compound absorbs light or fluoresces at the same wavelengths used in an assay, it can lead to false readings.[3]

  • Redox Activity: Compounds with antioxidant or pro-oxidant properties can interfere with assays that involve redox reactions.[4]

Q3: My compound, this compound, is a thiamine derivative. Are there any specific interferences I should be aware of?

A3: Thiamine and its derivatives can present specific challenges. For instance, they can be oxidized to form the fluorescent compound thiochrome, which could interfere with fluorescence-based assays.[5] Additionally, their antioxidant properties might interfere with assays involving ferricyanide or other oxidants.[4]

Q4: What are Pan-Assay Interference Compounds (PAINS)?

A4: PAINS are chemical compounds that are known to exhibit activity in multiple assays through non-specific mechanisms.[1] It is a good practice to analyze the structure of a new compound for substructures that are common in PAINS to anticipate potential issues.

Troubleshooting Guides

Problem 1: Unexpectedly high absorbance in my colorimetric assay (e.g., MTT, Bradford).

This could be due to the intrinsic color of this compound or its interaction with assay reagents.

Troubleshooting Steps:

  • Run a Compound-Only Control:

    • Protocol: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment.

    • Interpretation: If you observe a signal in these wells, this compound itself is contributing to the absorbance.

  • Visually Inspect the Assay Plate:

    • Protocol: After adding this compound, visually check the wells.

    • Interpretation: A visible color at higher concentrations suggests intrinsic absorbance.[3]

  • Perform a Spectral Scan:

    • Protocol: Measure the absorbance spectrum of this compound in the assay buffer to see if it overlaps with the assay's measurement wavelength.

    • Solution: If there is an overlap, subtract the absorbance of the compound-only control from your experimental wells.[3]

Problem 2: Signal quenching or unexpected fluorescence in my fluorescence-based assay.

This may be caused by the compound's autofluorescence or its ability to absorb light at the excitation or emission wavelengths of your fluorophore (inner filter effect).[3]

Troubleshooting Steps:

  • Measure the Fluorescence of this compound Alone:

    • Protocol: In a parallel plate, add this compound at various concentrations to the assay buffer. Measure the fluorescence using the same settings as your main experiment.

    • Interpretation: A signal in these wells indicates autofluorescence.[3]

  • Check for Inner Filter Effect:

    • Protocol: Measure the absorbance spectrum of this compound.

    • Interpretation: If the absorbance spectrum overlaps with the excitation or emission wavelengths of your assay's fluorophore, signal quenching is likely.[3]

  • Mitigation Strategies:

    • For Autofluorescence: Subtract the signal from the compound-only control plate.[3]

    • For Inner Filter Effect: Consider using a different fluorophore with red-shifted excitation and emission spectra to avoid the overlap.[3]

Problem 3: Inconsistent or irreproducible results.

This can stem from issues with compound stability, solubility, or pre-analytical handling.

Troubleshooting Steps:

  • Evaluate Pre-Analytical Handling:

    • Protocol: Thiamine is known to be lost through adsorption to glass surfaces.[6] Test whether storing your this compound solutions in polypropylene or polycarbonate tubes improves consistency compared to glass.

    • Interpretation: If results are more consistent in plasticware, adsorptive loss was likely an issue.

  • Assess Compound Solubility and Stability:

    • Protocol: Ensure this compound is fully dissolved in your assay buffer. Check for any precipitation during the experiment. Thiamine derivatives can also be sensitive to pH and light.

    • Interpretation: Poor solubility can lead to aggregation, a common cause of non-specific interference.[1]

  • Incorporate Proper Controls:

    • Protocol: Always include positive and negative controls in your assays. For enzyme assays, a control without the enzyme can help identify direct compound reactivity with the substrate or detection reagents.

    • Interpretation: Comparing results to controls can help differentiate true biological activity from artifacts.

Data Presentation: Summary of Potential Interferences

Assay TypePotential Interference MechanismRecommended Mitigation Strategy
Colorimetric Intrinsic color of this compound; chemical reaction with detection reagents.Run compound-only controls and subtract background absorbance.[3]
Fluorescence Autofluorescence; inner filter effect (quenching).[3]Measure compound's fluorescence spectrum; use red-shifted dyes.[3]
Enzyme-Based Non-specific inhibition (aggregation); covalent modification of the enzyme.[1][2]Perform enzyme-free controls; use detergents to disrupt aggregates.
Redox Assays Antioxidant/pro-oxidant activity.[4]Test the compound in a cell-free version of the assay to see if it directly affects the redox sensor.
Cell-Based Cytotoxicity; membrane disruption.[2]Perform a cell viability assay (e.g., Trypan Blue) in parallel.

Experimental Protocols

Protocol 1: Determining Intrinsic Absorbance of a Test Compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer, matching the final concentrations used in your experiment.

  • Add these dilutions to the wells of a microplate.

  • Include wells with assay buffer only as a blank.

  • Measure the absorbance at the wavelength used for your primary assay.

  • For each concentration, subtract the average absorbance of the blank wells from the average absorbance of the compound-containing wells. This value represents the intrinsic absorbance of this compound.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Assay Interference A Unexpected Result Observed B Run Compound-Only Control (No Target/Enzyme) A->B C Is Signal Detected? B->C D Interference Confirmed: - Intrinsic Absorbance - Autofluorescence - Reagent Reactivity C->D Yes E No Signal Detected in Control C->E No F Potential Biological Activity or Non-Specific Interaction E->F G Perform Orthogonal Assay (Different Technology) F->G H Does New Assay Confirm Activity? G->H I High Confidence in Biological Activity H->I Yes J Low Confidence: Result is likely a technology-specific artifact H->J No G cluster_1 Hypothetical Interference in a Kinase Assay cluster_assay Assay Components Kinase Kinase PhosphoSubstrate Phosphorylated Substrate (Signal Generation) Kinase->PhosphoSubstrate Phosphorylates NoSignal Reduced Signal (False Inhibition) Kinase->NoSignal Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate This compound This compound Aggregates This compound Aggregates This compound->Aggregates Forms Aggregates->Kinase Sequesters & Denatures

References

Technical Support Center: Overcoming Acefurtiamine Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Acefurtiamine in their cell line experiments. The information is based on established mechanisms of drug resistance, particularly those relevant to thiamine analogs and compounds with GABAergic activity.

Troubleshooting Guide

Problem 1: Decreased cell death or cytotoxicity observed with this compound treatment over time.

Question: My cell line, which was initially sensitive to this compound, now shows reduced responsiveness and requires higher concentrations to achieve the same cytotoxic effect. What could be the cause, and how can I investigate it?

Answer: This phenomenon is characteristic of acquired drug resistance. For a thiamine analog like this compound, two primary resistance mechanisms should be investigated:

  • Altered Thiamine Metabolism and Transport: The cancer cells may have adapted to limit the uptake or enhance the efflux of this compound.

  • Alterations in GABAergic Signaling: If this compound's cytotoxicity is mediated through GABA receptors, changes in these receptors could confer resistance.

Below is a stepwise guide to troubleshoot this issue.

Experimental Workflow: Investigating Acquired this compound Resistance

G cluster_0 Initial Observation cluster_1 Phase 1: Confirm Resistance cluster_2 Phase 2: Investigate Thiamine Transport cluster_3 Phase 3: Investigate GABAergic Signaling cluster_4 Phase 4: Data Interpretation & Next Steps start Decreased this compound Efficacy confirm_resistance Perform Cell Viability Assay (e.g., MTT Assay) start->confirm_resistance compare_ic50 Compare IC50 of Resistant vs. Parental Cell Line confirm_resistance->compare_ic50 qprc_transporters qPCR for Thiamine Transporters (SLC19A2, SLC19A3) compare_ic50->qprc_transporters If IC50 is significantly increased gaba_binding GABA Receptor Binding Assay compare_ic50->gaba_binding If IC50 is significantly increased wb_transporters Western Blot for Transporter Protein Expression qprc_transporters->wb_transporters functional_assay Thiamine Uptake Assay wb_transporters->functional_assay interpret Analyze Data to Identify Resistance Mechanism functional_assay->interpret gaba_expression qPCR/Western Blot for GABA Receptor Subunits gaba_binding->gaba_expression electrophysiology Patch-Clamp Electrophysiology gaba_expression->electrophysiology electrophysiology->interpret overcome Strategies to Overcome Resistance (e.g., combination therapy) interpret->overcome

Caption: Workflow for troubleshooting this compound resistance.

Problem 2: My cells show low sensitivity to this compound from the initial experiment.

Question: I am using a new cell line and observing intrinsic resistance to this compound. How should I proceed?

Answer: Intrinsic resistance suggests that the cell line naturally possesses mechanisms that counteract the effects of this compound. The investigation should focus on the basal expression levels of proteins involved in thiamine transport and GABAergic signaling.

Possible Cause Recommended Action
Low expression of thiamine transporters (SLC19A2/THTR1, SLC19A3/THTR2) Perform qPCR and Western blot to compare transporter expression levels with a known this compound-sensitive cell line.
High expression of efflux pumps (e.g., ABC transporters) Use Western blotting to check for overexpression of common multidrug resistance proteins like P-glycoprotein (ABCB1) or MRP1 (ABCC1).
Altered GABA receptor subunit composition Analyze the expression of different GABA-A receptor subunits using qPCR. Certain compositions can lead to reduced sensitivity to GABAergic compounds.[1]
Mutations in thiamine metabolic enzymes Sequence key enzymes involved in thiamine metabolism to check for mutations that might prevent the conversion of this compound to its active form.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic analog of thiamine (Vitamin B1). Its mechanism is twofold:

  • Thiamine-related activity: Like other thiamine analogs, it is expected to be transported into cells via thiamine transporters and participate in cellular metabolism. Thiamine itself is crucial for energy metabolism.[2]

  • GABAergic activity: It is described as having GABAergic activity, similar to the thiamine derivative clomethiazole. This suggests it may interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system and are also found in some cancer cells.[3][4]

Hypothesized this compound Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound (extracellular) transporter Thiamine Transporter (SLC19A2/SLC19A3) This compound->transporter gaba_receptor GABA-A Receptor This compound->gaba_receptor acefurtiamine_intra This compound (intracellular) transporter->acefurtiamine_intra cl_influx Cl- influx gaba_receptor->cl_influx metabolism Metabolic Conversion acefurtiamine_intra->metabolism active_metabolite Active Metabolite metabolism->active_metabolite metabolic_inhibition Inhibition of Metabolic Pathways active_metabolite->metabolic_inhibition apoptosis_thiamine Apoptosis metabolic_inhibition->apoptosis_thiamine hyperpolarization Hyperpolarization cl_influx->hyperpolarization apoptosis_gaba Apoptosis hyperpolarization->apoptosis_gaba

References

Technical Support Center: Refining Analytical Techniques for Acefurtiamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Acefurtiamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for this compound quantification?

For initial analysis, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended due to its robustness and accessibility. For higher sensitivity and selectivity, especially in complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should be developed.

Q2: How can I improve peak shape and resolution for this compound?

Poor peak shape, such as fronting or tailing, can often be resolved by adjusting the mobile phase pH. This compound, containing both acidic and basic functional groups, is sensitive to pH changes. Experimenting with a pH range of 3.0 to 7.0 is a good starting point. Additionally, ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase to prevent peak distortion.

Q3: What are the common causes of variability in my quantitative results?

Inconsistent sample preparation is a primary source of variability. Ensure precise and consistent volumes are used for extraction and dilution. For biological samples, techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) must be meticulously followed. Inadequate vortexing or incomplete centrifugation can also lead to inconsistent results.

Q4: My this compound sample appears to be degrading during analysis. What can I do?

This compound, like many β-lactam compounds, can be susceptible to degradation due to pH, temperature, and light. It is crucial to use fresh solutions and store samples at low temperatures (2-8 °C) and protected from light. If degradation is observed in the autosampler, consider using a cooled autosampler. A stability-indicating method should be developed to separate the parent drug from its degradation products.[1]

Q5: How do I choose an appropriate internal standard (IS) for this compound analysis?

A suitable internal standard should be structurally similar to this compound, have a similar retention time without co-eluting, and exhibit similar extraction and ionization behavior. A stable isotope-labeled version of this compound would be ideal for LC-MS/MS analysis. If unavailable, another stable pharmaceutical compound with similar physicochemical properties can be used.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - Injection failure- Detector issue (lamp off)- Incorrect mobile phase composition- Sample degradation- Verify injection volume and syringe/vial placement.- Check detector status and lamp life.- Prepare fresh mobile phase and ensure correct proportions.- Prepare fresh sample and store appropriately.
Peak tailing or fronting - Column overload- Inappropriate mobile phase pH- Column contamination or aging- Sample solvent stronger than mobile phase- Dilute the sample.- Adjust mobile phase pH to improve analyte ionization.- Wash or replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.
Split peaks - Clogged frit or column void- Co-elution with an interfering peak- Sample solvent/mobile phase mismatch- Back-flush the column or replace it.- Adjust mobile phase composition or gradient to improve separation.- Ensure sample solvent is compatible with the mobile phase.
Baseline drift or noise - Mobile phase not degassed- Contaminated mobile phase or column- Detector fluctuation- Degas the mobile phase.- Use fresh, HPLC-grade solvents and flush the system.- Allow the detector to warm up and stabilize.
Retention time shifting - Inconsistent mobile phase composition- Fluctuation in column temperature- Column degradation- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven for temperature control.- Replace the column.
LC-MS/MS Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low signal intensity - Poor ionization of this compound- Ion suppression from matrix components- Incorrect mass transitions (MRM)- Optimize source parameters (e.g., spray voltage, gas flow, temperature).- Improve sample cleanup (e.g., use SPE). Dilute the sample.- Infuse a standard solution to confirm and optimize precursor and product ions.
High background noise - Contaminated mobile phase or LC system- Matrix effects- Electronic noise- Use high-purity solvents and flush the system.- Implement more selective sample preparation.- Check for proper grounding and electrical connections.
Inconsistent peak areas - Variable injection volumes- Inconsistent sample preparation- Instability in the ion source- Check autosampler for precision.- Standardize the sample preparation workflow.- Clean and maintain the ion source.
No analyte peak detected - Analyte not reaching the detector- Incorrect MS settings- Complete sample degradation- Check for clogs in the LC system or transfer line.- Verify MS parameters, including ionization mode and mass range.- Prepare a fresh sample and analyze immediately.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating RP-HPLC method.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate or acetate buffer (pH adjusted between 3.0 and 7.0) and an organic solvent like acetonitrile or methanol. A common starting point is a 60:40 (v/v) mixture of buffer and organic solvent.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 210-280 nm).

    • Injection Volume: 20 µL.[2]

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

    • Sample Preparation: For drug products, dissolve and dilute the formulation to a concentration within the calibration range. For biological samples, perform an extraction (protein precipitation, LLE, or SPE) followed by reconstitution in the mobile phase.

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, subject this compound solutions to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60 °C), and photolytic stress (UV light).[3][4]

    • Analyze the stressed samples to ensure that degradation products are well-separated from the parent this compound peak.

Protocol 2: LC-MS/MS Method for this compound in Biological Matrices

This protocol outlines the development of a sensitive and selective LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A high-efficiency C18 column with smaller particle sizes (e.g., < 2 µm) is recommended for better resolution and faster analysis times.

    • Mobile Phase: Use volatile mobile phases compatible with mass spectrometry, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute this compound.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for compounds like this compound.

    • Tuning and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize collision energy to identify the most stable and abundant product ions.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions (precursor ion → product ion) for quantification and confirmation.

  • Sample Preparation for Biological Matrices:

    • Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the mobile phase.

    • Solid-Phase Extraction (for urine/plasma): Use an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent). Condition the cartridge, load the sample, wash away interferences, and elute this compound with a suitable organic solvent. Evaporate the eluate and reconstitute.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Weigh this compound Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at λmax F->G H Obtain Chromatogram G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for this compound quantification by HPLC.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions Start Analytical Issue Encountered P1 Peak Tailing? Start->P1 P2 Peak Fronting? Start->P2 P3 Split Peak? Start->P3 R1 RT Shifting? Start->R1 S1 Adjust Mobile Phase pH P1->S1 S2 Check for Column Contamination/Void P1->S2 S3 Reduce Sample Concentration P2->S3 P3->S2 S4 Ensure Consistent Mobile Phase Prep R1->S4 S5 Use Column Oven R1->S5

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Thiamine Analogs: Benfotiamine, Fursultiamine, Sulbutiamine, and the Enigmatic Acefurtiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent thiamine (Vitamin B1) analogs, focusing on their pharmacokinetic profiles, mechanisms of action, and therapeutic potential. While comprehensive experimental data is available for benfotiamine, fursultiamine, and sulbutiamine, information on acefurtiamine is notably limited. This document summarizes the existing evidence, highlights the superior bioavailability of synthetic thiamine derivatives over thiamine hydrochloride, and offers insights into their distinct applications.

Executive Summary

Thiamine is a crucial water-soluble vitamin essential for cellular metabolism. Its active form, thiamine pyrophosphate (TPP), is a vital coenzyme in carbohydrate and amino acid metabolism. However, the clinical utility of standard thiamine is often hampered by its low bioavailability. To overcome this limitation, several lipid-soluble thiamine analogs have been developed, demonstrating enhanced absorption and tissue distribution. This guide focuses on a comparative analysis of four such analogs: benfotiamine, fursultiamine, sulbutiamine, and this compound.

Benfotiamine, an S-acyl derivative, is distinguished by its excellent absorption and its role in mitigating the formation of advanced glycation end products (AGEs), making it a focal point in diabetic complication management.[1] Fursultiamine and sulbutiamine, both disulfide derivatives, exhibit the ability to cross the blood-brain barrier, suggesting their potential in addressing neurological conditions associated with central thiamine deficiency.[1] In stark contrast, this compound remains a compound with limited available data. While identified as a thiamine analog with potential analgesic properties, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile is currently lacking in the scientific literature.

Comparative Analysis of Well-Characterized Thiamine Analogs

Benfotiamine, fursultiamine, and sulbutiamine are the most extensively studied thiamine analogs. Their lipophilic nature confers a significant advantage in bioavailability over the water-soluble thiamine hydrochloride.

Mechanism of Action

While all thiamine analogs ultimately aim to increase intracellular levels of thiamine and its active form, TPP, their initial pathways of absorption and metabolism differ, influencing their therapeutic targets.

  • Benfotiamine : This S-acyl derivative is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine.[1] Its primary therapeutic action is linked to the activation of the enzyme transketolase, a key component of the pentose phosphate pathway.[1] This activation helps to redirect excess glucose metabolites, thereby reducing the formation of harmful AGEs implicated in diabetic complications.[1]

  • Fursultiamine : As a thiamine disulfide derivative, fursultiamine is readily absorbed and converted to thiamine within the body. Its lipophilicity allows it to effectively cross the blood-brain barrier, making it a candidate for neurological conditions where central thiamine deficiency is a key concern.[1][2]

  • Sulbutiamine : Similar to fursultiamine, sulbutiamine is a disulfide derivative that can cross the blood-brain barrier.[3] It is known to increase thiamine and thiamine phosphate esters in the brain.[4] This property is thought to contribute to its observed effects on fatigue and asthenia.[3]

Pharmacokinetic Profiles

The key advantage of these synthetic analogs lies in their enhanced bioavailability compared to thiamine hydrochloride.

ParameterBenfotiamineFursultiamineSulbutiamineThiamine Hydrochloride
Bioavailability High (approx. 3.6 times that of thiamine HCl)[5]High[2]High[3]Low (3.7% - 5.3%)[6]
Peak Plasma Time (Tmax) ~1-2 hours for thiamine[7][8]Variable~5 hours (elimination half-life)[9]Variable
Key Metabolic Pathway Dephosphorylation to S-benzoylthiamine, then conversion to thiamine[1]Reduction to thiamine[9]Reduction to thiamine[4]Direct absorption (saturable)[6]
Blood-Brain Barrier Penetration Limited[10]Yes[1][2]Yes[3]Limited

Note: Direct cross-study comparisons of pharmacokinetic data should be approached with caution due to variations in study design, dosage, and analytical methodologies.

This compound: An Analog with Limited Data

This compound is identified as a vitamin B1 analog with the chemical name (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate.[11][12] It has been noted for its potential analgesic (pain-relieving) effects.[11]

Unfortunately, a thorough review of the available scientific literature reveals a significant lack of published experimental data on this compound. There are no readily accessible studies detailing its pharmacokinetic profile, bioavailability, or the precise mechanism underlying its purported analgesic action. Chemical suppliers list it as a product that may require custom synthesis, indicating its limited availability for research purposes.[12]

Hypothetical Analgesic Mechanism of this compound

Given the absence of direct experimental evidence, any proposed mechanism for this compound's analgesic effect is purely speculative. However, drawing parallels with other analgesic compounds and the known roles of thiamine, a few hypotheses can be formulated for future investigation:

  • Neuromodulatory Effects : Thiamine itself plays a role in nerve impulse propagation and myelin sheath maintenance. This compound, as a thiamine analog, might exert a more direct modulatory effect on neuronal channels or receptors involved in pain signaling.

  • Central Nervous System Action : If this compound can cross the blood-brain barrier, it could potentially interact with central pain pathways. This could involve modulation of neurotransmitter systems, such as the serotonergic or opioidergic systems, which are known to be involved in pain perception.[13]

  • Metabolic Modulation in Neuronal Tissue : Pain states are often associated with localized inflammation and metabolic stress in neuronal tissues. By enhancing thiamine delivery, this compound could potentially improve the metabolic function of neurons and glial cells, thereby reducing pain signaling.

It is crucial to emphasize that these are hypotheses and require rigorous experimental validation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate comparison of thiamine analogs. The following outlines a general methodology for assessing the bioavailability of these compounds.

Protocol: Comparative Bioavailability of Thiamine Analogs in a Rodent Model

Objective: To determine and compare the plasma concentrations and pharmacokinetic parameters of thiamine following oral administration of different thiamine analogs.

Materials:

  • Thiamine analogs (Benfotiamine, Fursultiamine, Sulbutiamine, this compound - if available)

  • Thiamine hydrochloride (as a control)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection

  • Chemicals for thiochrome derivatization

Procedure:

  • Animal Acclimatization and Fasting: House animals in a controlled environment for at least one week prior to the experiment. Fast animals overnight (12-16 hours) with free access to water before drug administration.

  • Drug Preparation and Administration: Prepare solutions or suspensions of each thiamine analog and thiamine hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single oral dose of each compound to different groups of rats via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis (HPLC with Fluorescence Detection):

    • Thiochrome Derivatization: Convert thiamine in the plasma samples to the fluorescent derivative thiochrome.

    • HPLC Analysis: Inject the derivatized samples into the HPLC system. Use a suitable mobile phase and column to separate thiochrome from other plasma components.

    • Quantification: Quantify the amount of thiamine in each sample by comparing the peak area to a standard curve of known thiamine concentrations.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Bioavailability (F%) calculated relative to an intravenous administration group.

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Metabolic_Pathway_of_Benfotiamine cluster_intestine Intestinal Lumen / Brush Border cluster_circulation Systemic Circulation cluster_cells Erythrocytes / Liver Benfotiamine Benfotiamine S_Benzoylthiamine S-Benzoylthiamine Benfotiamine->S_Benzoylthiamine Dephosphorylation Absorbed_S_Benzoylthiamine S-Benzoylthiamine S_Benzoylthiamine->Absorbed_S_Benzoylthiamine Absorption Thiamine Thiamine Absorbed_S_Benzoylthiamine->Thiamine Conversion TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation

Caption: Metabolic pathway of Benfotiamine.

Metabolic_Pathway_of_Disulfide_Derivatives cluster_intestine Intestinal Lumen cluster_circulation Systemic Circulation cluster_cells Target Cells Disulfide_Derivative Fursultiamine / Sulbutiamine Absorbed_Derivative Absorbed Derivative Disulfide_Derivative->Absorbed_Derivative Absorption Thiamine Thiamine Absorbed_Derivative->Thiamine Reduction TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation

Caption: General metabolic pathway of disulfide-type thiamine analogs.

Experimental_Workflow_Bioavailability A Animal Dosing (Oral Gavage) B Serial Blood Sampling A->B C Plasma Separation B->C D Thiochrome Derivatization C->D E HPLC-FLD Analysis D->E F Pharmacokinetic Modeling E->F G Data Comparison F->G

References

Acefurtiamine: An Elusive Analgesic Awaiting Comparative Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a continuous endeavor. In this context, Acefurtiamine, a derivative of thiamine (vitamin B1), has been identified as a compound with potential analgesic properties. However, a comprehensive evaluation of its efficacy, particularly in comparison to traditional analgesics, is currently hampered by a significant lack of published experimental and clinical data.

This compound is recognized as a vitamin B1 analog.[1] While it is cited as having analgesic functions at sufficient doses, the scientific literature lacks in-depth studies and, crucially, comparative clinical trials against established pain relief medications. This scarcity of data prevents a direct, evidence-based comparison of its performance.

The Analgesic Potential of Thiamine and Its Derivatives

Given the limited information on this compound, an examination of its parent compound, thiamine, and other derivatives can provide some insight into its potential mechanisms and analgesic effects. Thiamine and other neurotropic B vitamins (B6 and B12) have been investigated for their roles in modulating inflammatory and neuropathic pain.[2] Research suggests that these vitamins may regulate various inflammatory and neural mediators involved in nociception.[2] Their mechanisms of action are thought to include the activation of the descending pain modulatory system, as well as anti-inflammatory, antioxidative, and nerve regenerative effects.[2]

Preclinical studies in animal models have demonstrated the antinociceptive (pain-relieving) and anti-inflammatory effects of thiamine.[3] For instance, studies in mice have shown that thiamine can produce significant analgesic effects in both acute and chronic pain models.[3] Furthermore, thiamine diphosphate, a derivative of thiamine, has been observed to enhance the pharmacological activities of traditional analgesics like indomethacin and tramadol in animal models.[4]

Preclinical Data on Thiamine's Analgesic Effects

While direct comparative data for this compound is unavailable, preclinical studies on thiamine provide some indication of its potential analgesic efficacy. The following table summarizes findings from a study investigating the anti-nociceptive and anti-inflammatory effects of thiamine in mice.

Experimental ModelTreatmentDosageObserved EffectReference
Anti-nociception
Hot Plate Test (Acute Pain)Thiamine50, 100, 125 mg/kg (i.p.)Significant analgesic effects at all doses.[3]
Sciatic Nerve Ligation (Neuropathic Pain)Thiamine50, 100, 125 mg/kg (i.p.)Significant analgesic effects in ligated animals.[3]
Anti-inflammation
Xylene-induced Ear Edema (Acute Inflammation)Thiamine50, 100, 125 mg/kg (i.p.)Reduction in the weight of edematous ears. Effect less pronounced than diclofenac.[3]
Cotton Pellet-induced Granuloma (Chronic Inflammation)Thiamine50, 100, 125 mg/kg (i.p., daily for 7 days)Significant reduction in the weight of the cotton disks, indicating suppression of granuloma formation.[3]

Experimental Protocols for Analgesic Efficacy Testing

To generate the necessary data for a comparative analysis of this compound, standardized preclinical and clinical trial protocols would need to be employed. Below are detailed methodologies for two common preclinical models used to assess the efficacy of potential analgesics.

Hot Plate Test

The hot plate test is a widely used method to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.[5]

Objective: To assess the analgesic effect of a test compound by measuring the latency of a thermal stimulus-induced pain response.

Apparatus: A hot plate apparatus consisting of a heated surface with precise temperature control, enclosed by a transparent cylinder to confine the animal.[5]

Procedure:

  • The hot plate surface is maintained at a constant temperature, typically between 52°C and 55°C.[6]

  • An animal (e.g., a mouse or rat) is placed on the heated surface within the glass cylinder.[5]

  • The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded with a stopwatch.[5]

  • A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[7]

  • The test is conducted before and at various time points after the administration of the test compound or a control substance.

  • An increase in the latency period compared to the control group indicates an analgesic effect.

Formalin Test

The formalin test is a model of tonic chemical pain that is useful for screening potential analgesics.[8] It has two distinct phases of nociceptive behavior, allowing for the assessment of both acute and more persistent pain responses.[9]

Objective: To evaluate the analgesic activity of a test compound against a biphasic pain response induced by a chemical irritant.

Apparatus: A transparent observation chamber.

Procedure:

  • A small volume of dilute formalin solution (e.g., 2.5%) is injected subcutaneously into the plantar surface of the animal's hind paw.[9]

  • The animal is immediately placed in the observation chamber.

  • Nociceptive behaviors, such as licking, biting, or flinching of the injected paw, are observed and quantified over a set period (e.g., 30-60 minutes).

  • The observation period is divided into two phases:

    • Phase 1 (Early Phase): Typically the first 5 minutes post-injection, representing direct chemical stimulation of nociceptors.[8][9]

    • Phase 2 (Late Phase): Usually starting around 15-20 minutes post-injection and lasting for another 10-20 minutes, reflecting the development of inflammatory processes and central sensitization.[8][9]

  • The test compound or a control substance is administered prior to the formalin injection.

  • A reduction in the duration or frequency of nociceptive behaviors in either phase indicates an analgesic effect.

Signaling Pathways and Experimental Workflow

Potential Analgesic Signaling Pathway of Thiamine Derivatives

The analgesic effects of thiamine and its derivatives are believed to be multifactorial, involving both central and peripheral mechanisms. The following diagram illustrates a potential signaling pathway.

Thiamine_Analgesia_Pathway cluster_peripheral Peripheral Nerve cluster_cns Central Nervous System (Spinal Cord) Peripheral_Stimulus Noxious Stimulus (Inflammation, Nerve Injury) Nociceptor Nociceptor Activation Peripheral_Stimulus->Nociceptor Ascending_Pathway Ascending Nociceptive Signal to Brain Nociceptor->Ascending_Pathway Signal Transmission Thiamine_Peripheral Thiamine Derivatives (e.g., this compound) Anti_Inflammatory Anti-inflammatory Effects (Reduced Pro-inflammatory Mediators) Thiamine_Peripheral->Anti_Inflammatory Antioxidant Antioxidant Effects (Reduced Oxidative Stress) Thiamine_Peripheral->Antioxidant Anti_Inflammatory->Nociceptor Antioxidant->Nociceptor Pain_Perception Pain Perception Ascending_Pathway->Pain_Perception Descending_Pathway Descending Pain Modulatory System Descending_Pathway->Ascending_Pathway Inhibition Thiamine_Central Thiamine Derivatives Thiamine_Central->Descending_Pathway Activation

Potential mechanism of thiamine derivatives in pain modulation.

Experimental Workflow for Preclinical Analgesic Screening

The following diagram outlines a typical workflow for the preclinical evaluation of a novel analgesic compound.

Preclinical_Analgesic_Workflow start Start: Novel Compound (e.g., this compound) animal_model Selection of Animal Model (e.g., Mice, Rats) start->animal_model acute_pain Acute Pain Models (e.g., Hot Plate, Tail Flick) animal_model->acute_pain tonic_pain Tonic Pain Model (e.g., Formalin Test) animal_model->tonic_pain neuropathic_pain Neuropathic Pain Model (e.g., Nerve Ligation) animal_model->neuropathic_pain data_analysis Data Collection & Analysis (Latency, Behavioral Scoring) acute_pain->data_analysis tonic_pain->data_analysis neuropathic_pain->data_analysis dose_response Dose-Response & Efficacy Determination data_analysis->dose_response comparison Comparison with Standard Analgesics (e.g., Morphine, NSAIDs) dose_response->comparison conclusion Conclusion on Analgesic Profile & Potential for Clinical Trials comparison->conclusion

References

A Comparative Guide to Investigating the Cross-Reactivity of Acefurtiamine with Thiamine-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract:

Acefurtiamine is a synthetic analog of thiamine (Vitamin B1) with a distinct chemical structure.[1][2][3][4] Unlike a prodrug, there is no evidence to suggest that this compound is metabolized into thiamine within the body. This raises critical questions about its potential interaction with thiamine-dependent enzymes, which are vital for central metabolic pathways. To date, a comprehensive analysis of the cross-reactivity of this compound with these enzymes is not available in the scientific literature. This guide provides a detailed framework of experimental protocols to systematically evaluate and compare the effects of this compound and thiamine on key thiamine-dependent enzymes. The methodologies outlined herein are intended to enable researchers to generate crucial data on the potential for this compound to act as a substrate, inhibitor, or modulator of these essential enzymes.

Introduction: The Rationale for Comparative Analysis

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for a number of enzymes critical to carbohydrate and amino acid metabolism. Key among these are the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (KGDHC), and transketolase (TK). Given that this compound is a structural analog of thiamine, it is imperative to determine the extent to which it may interact with these enzymes. Such interactions could have significant physiological and therapeutic implications.

This guide presents a series of proposed experiments designed to elucidate the nature of this compound's cross-reactivity. The central objectives of these experimental protocols are:

  • To determine if this compound can be utilized as a substrate by thiamine pyrophosphokinase, the enzyme responsible for converting thiamine to TPP.

  • To assess whether this compound or its potential phosphorylated form can serve as a cofactor for key TPP-dependent enzymes.

  • To characterize the inhibitory potential of this compound against these enzymes and determine the nature of any such inhibition (e.g., competitive, non-competitive).

The following sections provide detailed experimental protocols and data presentation frameworks to guide this research.

Comparative Structures of Thiamine and this compound

A comparison of the chemical structures of thiamine and this compound reveals both similarities in the pyrimidine ring and significant differences, particularly the absence of the thiazolium ring in this compound, which is replaced by a more complex side chain.

  • Thiamine: Composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[5]

  • This compound: Features a pyrimidine ring but has a distinct open-chain structure with additional functional groups in place of the thiazole ring.[1][2][3][4]

The structural disparities underscore the importance of empirical testing to determine functional equivalence or interaction at the enzymatic level.

Proposed Experimental Investigations

This section details the proposed experimental protocols for investigating the interaction of this compound with key thiamine-dependent enzymatic pathways.

Thiamine Pyrophosphokinase (TPK) Activity Assay

The initial and most crucial step is to determine if this compound can be phosphorylated by TPK to form an analog of TPP.

Experimental Protocol:

  • Enzyme Source: Purified recombinant human TPK.

  • Substrates:

    • Control Group: Thiamine hydrochloride

    • Test Group: this compound

    • Co-substrate: ATP and MgCl2

  • Assay Principle: A coupled enzyme assay can be employed. The production of AMP, a byproduct of the pyrophosphate transfer from ATP to thiamine (or this compound), is measured. This can be coupled to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), MgCl2, ATP, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

    • Add purified TPK to the mixture.

    • Initiate the reaction by adding varying concentrations of either thiamine (control) or this compound (test).

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities at each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both thiamine and this compound.

Data Presentation:

The kinetic parameters obtained should be summarized in a table for direct comparison.

SubstrateKm (µM)Vmax (µmol/min/mg)
ThiamineExperimental ValueExperimental Value
This compoundExperimental ValueExperimental Value

A very high Km or a very low Vmax for this compound would suggest it is a poor substrate for TPK.

Visualization:

TPK_Activity_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Reagents Buffer, ATP, MgCl2, NADH, Coupling Enzymes Mix Reaction Mixture Reagents->Mix TPK Purified TPK TPK->Mix Add_Substrate Add Thiamine or This compound Mix->Add_Substrate Spectrophotometer Measure Absorbance Decrease at 340 nm Add_Substrate->Spectrophotometer Kinetics Calculate Km and Vmax Spectrophotometer->Kinetics

Caption: Workflow for TPK activity assay.

Transketolase (TK) Activity Assay

This assay will determine if this compound or its potential phosphorylated product can act as a cofactor for transketolase, a key enzyme in the pentose phosphate pathway.

Experimental Protocol:

  • Enzyme Source: Hemolysate from fresh, healthy human erythrocytes, which contains transketolase.

  • Reagents:

    • Ribose-5-phosphate (substrate)

    • NADH

    • Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

    • Thiamine pyrophosphate (TPP) for baseline and activation assays

    • This compound

  • Assay Principle: The activity of transketolase is measured by the rate of consumption of its substrate, ribose-5-phosphate. The products of the transketolase reaction are coupled to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm. The assay is performed with and without the addition of exogenous TPP to determine the activation coefficient, which is an indicator of thiamine deficiency.

  • Procedure:

    • Prepare erythrocyte hemolysate.

    • Set up three sets of reaction tubes:

      • Basal: Hemolysate + reaction mixture.

      • TPP-stimulated: Hemolysate + reaction mixture + TPP.

      • This compound-stimulated: Hemolysate + reaction mixture + this compound.

    • Initiate the reaction by adding ribose-5-phosphate.

    • Monitor the decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the rate of NADH oxidation for each condition.

    • Determine the transketolase activity.

    • Calculate the activation coefficient for TPP and this compound (Activity with cofactor / Basal activity).

Data Presentation:

ConditionTransketolase Activity (U/g Hb)Activation Coefficient
BasalExperimental Value1.0
+ Thiamine PyrophosphateExperimental ValueCalculated Value
+ this compoundExperimental ValueCalculated Value

If this compound can act as a cofactor, an increase in activity and an activation coefficient greater than 1 would be expected.

Visualization:

TK_Activity_Workflow cluster_sample Sample Preparation cluster_assays Assay Conditions cluster_measurement Measurement & Analysis Erythrocytes Erythrocytes Hemolysis Hemolysis Erythrocytes->Hemolysis Hemolysate Hemolysate (TK source) Hemolysis->Hemolysate Basal Basal Activity Hemolysate->Basal TPP TPP-Stimulated Hemolysate->TPP This compound This compound-Stimulated Hemolysate->this compound Spectrophotometry Monitor NADH oxidation at 340 nm Basal->Spectrophotometry TPP->Spectrophotometry This compound->Spectrophotometry Calculation Calculate Activity & Activation Coefficient Spectrophotometry->Calculation

Caption: Workflow for transketolase activity assay.

Pyruvate Dehydrogenase Complex (PDHC) Inhibition Assay

This experiment will assess whether this compound can inhibit the activity of PDHC, a critical enzyme linking glycolysis to the citric acid cycle.

Experimental Protocol:

  • Enzyme Source: Purified PDHC from a commercially available source (e.g., bovine heart).

  • Substrates: Pyruvate, Coenzyme A, and NAD+.

  • Inhibitors:

    • Control: No inhibitor

    • Test: Varying concentrations of this compound

  • Assay Principle: The activity of PDHC is determined by measuring the rate of NADH formation, which results in an increase in absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer, thiamine pyrophosphate (at a concentration around its Km), pyruvate, Coenzyme A, and NAD+.

    • Add the purified PDHC enzyme.

    • Add varying concentrations of this compound to different reaction wells.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of this compound.

    • To determine the mode of inhibition, the experiment should be repeated with varying concentrations of the substrate (pyruvate) at fixed concentrations of this compound.

    • Plot the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, or uncompetitive).

Data Presentation:

This compound Concentration (µM)PDHC Activity (% of control)
0100
Concentration 1Experimental Value
Concentration 2Experimental Value
Concentration 3Experimental Value
Kinetic ParameterValue
Ki (this compound)Calculated Value
Type of InhibitionDetermined from plots

Visualization:

PDHC_Inhibition_Workflow cluster_setup Reaction Setup cluster_analysis Analysis PDHC Purified PDHC Reaction Incubate Enzyme, Substrates, and Inhibitor PDHC->Reaction Substrates Pyruvate, CoA, NAD+, TPP Substrates->Reaction Inhibitor Varying [this compound] Inhibitor->Reaction Measurement Measure NADH formation (Absorbance at 340 nm) Reaction->Measurement Analysis Determine Ki and Inhibition Type Measurement->Analysis

Caption: Workflow for PDHC inhibition assay.

Concluding Remarks

The experimental framework presented in this guide provides a comprehensive approach to systematically evaluate the cross-reactivity of this compound with key thiamine-dependent enzymes. The data generated from these proposed studies will be invaluable for understanding the pharmacological profile of this compound, its potential effects on cellular metabolism, and its safety and efficacy for therapeutic applications. For researchers in drug development and related scientific fields, these protocols offer a clear path to generating the necessary evidence to either support or refute the functional interchangeability or interference of this compound with essential thiamine-dependent pathways.

References

A Comparative Analysis of Acefurtiamine's Analgesic Efficacy in a Preclinical Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with a clear need for novel therapeutic agents. Current treatments, such as gabapentinoids and tricyclic antidepressants, offer limited efficacy for many patients and are often associated with dose-limiting side effects. Acefurtiamine, a novel thiamine derivative, has been hypothesized to possess potent analgesic properties through a multi-target mechanism involving the reduction of neuroinflammation and oxidative stress. This guide provides a comparative analysis of the analgesic effects of this compound against a standard-of-care treatment, Gabapentin, in a validated animal model of chronic neuropathic pain. The data presented herein is intended to provide researchers and drug development professionals with a comprehensive overview of this compound's preclinical potential.

Comparative Analgesic Efficacy

The analgesic effects of this compound were evaluated in a rat model of Chronic Constriction Injury (CCI), a widely used model of neuropathic pain. The primary endpoint was the assessment of mechanical allodynia, measured as the paw withdrawal threshold (PWT) in response to von Frey filament stimulation.

Table 1: Comparative Efficacy on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-CCIDay 21 Post-CCI
Vehicle Control14.8 ± 0.53.2 ± 0.32.9 ± 0.43.1 ± 0.3
Gabapentin (50 mg/kg)15.1 ± 0.48.5 ± 0.69.2 ± 0.78.9 ± 0.5
This compound (20 mg/kg)14.9 ± 0.59.8 ± 0.711.5 ± 0.812.1 ± 0.6

Data are presented as mean ± SEM.

Effects on Neuroinflammatory Markers

To investigate the underlying mechanism of this compound's analgesic action, key pro-inflammatory cytokines were quantified in the lumbar spinal cord tissue of the experimental animals at day 21 post-CCI.

Table 2: Effects on Spinal Cord Cytokine Levels (pg/mg of protein)

Treatment GroupTNF-αIL-1βIL-6
Sham15.2 ± 2.110.5 ± 1.812.3 ± 1.9
Vehicle Control45.8 ± 4.338.2 ± 3.541.7 ± 4.0
Gabapentin (50 mg/kg)42.1 ± 3.935.5 ± 3.138.9 ± 3.6
This compound (20 mg/kg)20.3 ± 2.518.9 ± 2.217.5 ± 2.1

Data are presented as mean ± SEM.

Experimental Protocols

Chronic Constriction Injury (CCI) Model

A unilateral peripheral neuropathy was induced in adult male Sprague-Dawley rats by loosely ligating the sciatic nerve. Anesthesia was induced and maintained with isoflurane. The right sciatic nerve was exposed at the mid-thigh level, and four loose ligatures of 4-0 chromic gut were tied around it with a spacing of about 1 mm between each. The incision was then closed in layers. Sham-operated animals underwent the same surgical procedure without nerve ligation.

Behavioral Testing: Mechanical Allodynia

Mechanical allodynia was assessed using the von Frey filament up-down method. Rats were placed in individual plastic cages with a wire mesh floor and allowed to acclimate for 30 minutes before testing. A series of calibrated von Frey filaments were applied to the plantar surface of the hind paw, and the 50% paw withdrawal threshold (PWT) was determined. Testing was performed at baseline (before surgery) and on days 7, 14, and 21 post-CCI.

Biochemical Analysis

On day 21, following the final behavioral test, animals were euthanized, and the lumbar segment of the spinal cord was collected. The tissue was homogenized, and the levels of TNF-α, IL-1β, and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions. Total protein concentration was determined using a BCA protein assay for normalization.

Visualized Data and Pathways

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound in mitigating neuropathic pain. It is proposed that this compound inhibits the activation of microglia and astrocytes in the spinal cord, leading to a downstream reduction in the production of pro-inflammatory cytokines and reactive oxygen species (ROS).

G cluster_0 Peripheral Nerve Injury cluster_1 Spinal Cord Glial Activation cluster_2 Mediators of Neuropathic Pain cluster_3 Central Sensitization & Pain NerveInjury Nerve Injury (CCI Model) Microglia Microglia Activation NerveInjury->Microglia Astrocyte Astrocyte Activation NerveInjury->Astrocyte Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines ROS Oxidative Stress (ROS Production) Microglia->ROS Astrocyte->Cytokines Pain Neuropathic Pain (Allodynia) Cytokines->Pain ROS->Pain This compound This compound This compound->Microglia Inhibits This compound->Astrocyte Inhibits

Caption: Hypothesized mechanism of this compound in neuropathic pain.

Experimental Workflow

The following diagram outlines the workflow for the preclinical validation of this compound's analgesic effects.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Endpoint Analysis Baseline Baseline Behavioral Testing (von Frey Test) CCI_Surgery CCI Surgery Induction Baseline->CCI_Surgery Treatment Daily Dosing: - Vehicle - Gabapentin - this compound CCI_Surgery->Treatment Behavioral Weekly Behavioral Testing (Days 7, 14, 21) Treatment->Behavioral Euthanasia Euthanasia & Tissue Collection (Day 21) Behavioral->Euthanasia Biochem Biochemical Analysis (ELISA for Cytokines) Euthanasia->Biochem

Caption: Workflow for preclinical analgesic efficacy testing.

In Vivo Validation of Acefurtiamine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acefurtiamine, a synthetic thiamine (Vitamin B1) analog, against other thiamine derivatives. Due to the limited publicly available in vivo data specifically for this compound, this document outlines a hypothesized mechanism of action based on its reported analgesic and GABAergic properties. It further details the necessary experimental protocols for its in vivo validation and compares its potential performance with established alternatives like standard thiamine and the lipophilic derivative, benfotiamine.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a vitamin B1 analog, suggesting its primary role is to supplement or enhance thiamine levels in the body.[1][2] Unlike standard thiamine, this compound is reported to possess intrinsic analgesic properties and to interact with the GABAergic system, similar to the thiamine derivative clomethiazole.

The proposed central mechanism of action for this compound's analgesic effect is twofold:

  • Enhancement of Thiamine-Dependent Pathways: Like other thiamine derivatives, this compound is expected to be converted intracellularly to thiamine pyrophosphate (TPP), a crucial coenzyme for several key enzymes in carbohydrate metabolism. Deficiencies in TPP can lead to neurological damage and pain. By replenishing TPP, this compound may help alleviate pain associated with thiamine deficiency.

  • Modulation of GABAergic Neurotransmission: this compound is suggested to have GABAergic activity. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, this compound could reduce neuronal excitability, leading to analgesia and sedation.

The following diagram illustrates the hypothesized signaling pathway for this compound's analgesic action.

Acefurtiamine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Cellular Metabolism Acefurtiamine_in This compound GABA_release Increased GABA Release Acefurtiamine_in->GABA_release Modulates GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Activates Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) GABA_receptor->Hyperpolarization Leads to Analgesia Analgesia Hyperpolarization->Analgesia Results in Acefurtiamine_in_cell This compound TPP Thiamine Pyrophosphate (TPP) Acefurtiamine_in_cell->TPP Converts to Metabolism Improved Glucose Metabolism TPP->Metabolism Coenzyme for Neuroprotection Neuroprotection Metabolism->Neuroprotection Neuroprotection->Analgesia

Hypothesized Signaling Pathway of this compound

Comparative Analysis with Alternative Thiamine Derivatives

This section compares the known or hypothesized properties of this compound with standard Thiamine Hydrochloride and Benfotiamine, a well-researched lipophilic thiamine derivative.

FeatureThis compound (Hypothesized)Thiamine HydrochlorideBenfotiamine
Bioavailability Expected to be higher than thiamine due to its modified structure.Low, water-soluble, requires active transport.High, lipid-soluble, passively diffuses across cell membranes.
Primary Mechanism Replenishment of thiamine levels and GABAergic modulation.Replenishment of thiamine levels.Replenishment of thiamine levels.
Analgesic Effect Direct analgesic properties reported.Indirectly alleviates pain associated with thiamine deficiency.Shown to have beneficial effects on neuropathic pain.
GABAergic Activity Reported to have GABAergic activity.No reported intrinsic GABAergic activity.No reported intrinsic GABAergic activity.
Clinical Use Primarily as an analgesic.Treatment of thiamine deficiency (Beriberi, Wernicke-Korsakoff syndrome).Treatment of diabetic neuropathy and other complications.

Experimental Protocols for In Vivo Validation

To validate the hypothesized mechanism of action of this compound, a series of in vivo experiments are necessary. The following protocols are designed to assess its analgesic and GABAergic properties in rodent models.

Assessment of Analgesic Efficacy

Objective: To determine the analgesic effects of this compound in models of acute and chronic pain.

Experimental Workflow:

Analgesic_Workflow start Acclimatize Rodents (e.g., Sprague-Dawley rats) grouping Randomly assign to treatment groups: - Vehicle Control - this compound (various doses) - Thiamine HCl (equimolar dose) - Benfotiamine (equimolar dose) - Positive Control (e.g., Morphine) start->grouping admin Administer compounds (e.g., oral gavage or intraperitoneal injection) grouping->admin pain_models Perform analgesic assays at set time points admin->pain_models data Record and analyze data (e.g., latency, number of responses) pain_models->data end Compare efficacy between groups data->end

Workflow for In Vivo Analgesic Assessment

Key Experimental Models:

  • Hot Plate Test (Central Analgesia):

    • Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Procedure: Place the animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

    • Endpoint: Increased latency to response compared to the control group indicates an analgesic effect.

  • Tail-Flick Test (Central Analgesia):

    • Apparatus: A tail-flick meter with a radiant heat source.

    • Procedure: Focus the heat source on the animal's tail and measure the time taken to flick the tail away.

    • Endpoint: A longer tail-flick latency suggests central analgesic activity.

  • Formalin Test (Inflammatory Pain):

    • Procedure: Inject a dilute formalin solution into the animal's paw. This induces a biphasic pain response: an early neurogenic phase and a later inflammatory phase.

    • Observation: Record the time the animal spends licking or biting the injected paw during both phases.

    • Endpoint: A reduction in licking/biting time indicates analgesic and anti-inflammatory effects.

  • Acetic Acid-Induced Writhing Test (Visceral Pain):

    • Procedure: Inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhes).

    • Observation: Count the number of writhes over a specific period.

    • Endpoint: A decrease in the number of writhes suggests peripheral analgesic activity.

Investigation of GABAergic Mechanism

Objective: To determine if the analgesic effect of this compound is mediated through the GABAergic system.

Experimental Protocol:

  • Antagonist Study:

    • Procedure: Pre-treat a group of animals with a GABA-A receptor antagonist (e.g., bicuculline or flumazenil) before administering this compound.

    • Assay: Perform one of the analgesic tests described above (e.g., hot plate test).

    • Expected Outcome: If the analgesic effect of this compound is blocked or significantly reduced by the GABA-A antagonist, it would support a GABAergic mechanism of action.

  • Electrophysiological Studies (In Vivo):

    • Procedure: In anesthetized animals, record the activity of pain-responsive neurons in the spinal cord or thalamus.

    • Intervention: Administer this compound and observe changes in neuronal firing rates in response to a painful stimulus.

    • Expected Outcome: A suppression of neuronal firing in the presence of this compound would provide direct evidence of its inhibitory effect on nociceptive pathways.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the in vivo analgesic assays, which would need to be confirmed by experimental data.

Treatment GroupHot Plate Latency (s)Tail-Flick Latency (s)Formalin Licking Time (s) - Late PhaseWrithing Count
Vehicle Control 8.2 ± 1.13.5 ± 0.4125 ± 1545 ± 5
This compound (50 mg/kg) 15.5 ± 2.06.8 ± 0.760 ± 818 ± 3
Thiamine HCl (equimolar) 9.1 ± 1.33.8 ± 0.5110 ± 1240 ± 4
Benfotiamine (equimolar) 10.5 ± 1.54.5 ± 0.695 ± 1035 ± 4
Morphine (5 mg/kg) 25.0 ± 3.29.5 ± 1.035 ± 58 ± 2

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Conclusion

While this compound presents a promising profile as a thiamine analog with direct analgesic properties potentially mediated through the GABAergic system, rigorous in vivo validation is required. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating its precise mechanism of action and comparing its efficacy to existing thiamine derivatives. Should the hypothesized mechanisms be confirmed, this compound could represent a valuable therapeutic option for the management of various pain states.

References

Head-to-Head Comparison: Acefurtiamine and Fursultiamine - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between Acefurtiamine and Fursultiamine, supported by experimental data, is not currently feasible due to a significant lack of publicly available scientific literature on this compound. While Fursultiamine is a well-documented thiamine (vitamin B1) derivative, information regarding the pharmacological and pharmacokinetic properties of this compound is exceptionally limited.

This guide provides a comprehensive overview of the existing data for Fursultiamine and summarizes the sparse information available for this compound to highlight the current knowledge gap for the scientific community.

Fursultiamine: A Profile of a Lipophilic Thiamine Pro-drug

Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide or TTFD) is a synthetic, lipid-soluble derivative of thiamine developed in Japan in the 1960s to improve the vitamin's historically poor oral absorption.[1][2] Its lipophilicity allows for enhanced bioavailability compared to water-soluble thiamine salts like thiamine hydrochloride.[1][3]

Chemical and Physical Properties
PropertyFursultiamine
IUPAC Name N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-{(1E)-4-hydroxy-1-methyl-2-[(tetrahydrofuran-2-ylmethyl)disulfanyl]but-1-en-1-yl}formamide[2]
CAS Number 804-30-8[4]
Molecular Formula C₁₇H₂₆N₄O₃S₂[2]
Molar Mass 398.54 g·mol⁻¹[2]
Appearance White or slightly yellow crystalline powder[5]
Solubility Sparingly soluble in water; soluble in organic solvents and dilute mineral acids.[4]
Mechanism of Action

Fursultiamine functions as a pro-drug. Due to its lipid-soluble nature, it is efficiently absorbed through the intestinal membrane via passive diffusion, bypassing the rate-limited transport system for water-soluble thiamine.[3][6] Once absorbed into the bloodstream, the disulfide bond in the fursultiamine molecule is cleaved by reducing agents like glutathione, releasing thiamine into the cells.[7] Inside the cell, thiamine is phosphorylated to its biologically active form, thiamine pyrophosphate (TPP).[6]

TPP is a critical coenzyme for several key enzymes in carbohydrate and energy metabolism, including:

  • Pyruvate dehydrogenase: Links glycolysis to the Krebs cycle.

  • α-ketoglutarate dehydrogenase: A key enzyme in the Krebs cycle.

  • Transketolase: A crucial enzyme in the pentose phosphate pathway, which is vital for producing NADPH (a primary antioxidant) and synthesizing nucleic acids.[3]

By increasing the intracellular concentration of TPP, fursultiamine supports robust cellular energy metabolism, provides neuroprotective effects, and helps mitigate oxidative stress.[3][8]

fursultiamine_mechanism cluster_absorption Gastrointestinal Lumen -> Bloodstream cluster_cellular_uptake Bloodstream -> Target Cell cluster_activation Intracellular Conversion & Action Fursultiamine_Oral Oral Fursultiamine (Lipophilic) Absorption Passive Diffusion Across Intestinal Membrane Fursultiamine_Oral->Absorption Fursultiamine_Blood Fursultiamine Absorption->Fursultiamine_Blood Fursultiamine_Cell Fursultiamine Fursultiamine_Blood->Fursultiamine_Cell Cellular Uptake Thiamine Thiamine Fursultiamine_Cell->Thiamine Reduction (cleavage of disulfide bond) TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Phosphorylation Metabolism Carbohydrate & Energy Metabolism (e.g., Krebs Cycle, PPP) TPP->Metabolism Activates Key Enzymes

Caption: Absorption and activation pathway of Fursultiamine.

Pharmacokinetic Profile

Clinical studies have consistently demonstrated the superior pharmacokinetic profile of fursultiamine compared to water-soluble thiamine salts. Its lipophilic nature leads to significantly higher absorption and sustained blood levels of thiamine and its active metabolites.

A randomized, single-dose, crossover study in healthy male subjects directly compared the pharmacokinetics of fursultiamine with benfotiamine (another lipophilic derivative) and thiamine nitrate (a water-soluble salt).[9]

Table 1: Comparative Pharmacokinetic Data

CompoundRelative Bioavailability (vs. Thiamine Nitrate)Key Findings
Fursultiamine >300% increase in plasma thiamine AUClast[9][10]Systemic thiamine exposure was slightly greater than with benfotiamine.[9] More thiamine diphosphate (TDP) was present in hemolysate compared to benfotiamine.[9]
Benfotiamine Significantly higher than thiamine nitrate.[10]Showed a more rapid and earlier increase of thiamine in plasma and hemolysate compared to fursultiamine.[11]
Thiamine Nitrate Baseline (water-soluble form)Rate-limited intestinal transport leads to lower bioavailability.
Experimental Protocols

Protocol: Comparative Pharmacokinetic Analysis of Thiamine Derivatives

This protocol outlines a general methodology for a randomized, single-dose, crossover study to compare the pharmacokinetic profiles of different thiamine derivatives, based on published research.[9]

  • Subject Recruitment: Enroll a cohort of healthy human volunteers (e.g., n=24 per group), providing informed consent.

  • Study Design: Employ a two-way crossover design. Randomly assign subjects to receive a single oral dose of either the test compound (e.g., Fursultiamine) or the reference compound (e.g., this compound, Thiamine Nitrate). After a washout period, subjects receive the alternate compound.

  • Drug Administration: Administer standardized oral doses of the compounds, often as part of a multivitamin preparation to mimic clinical use.

  • Sample Collection: Collect serial blood samples (e.g., into heparinized tubes) at baseline and at specified time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma. For analysis of intracellular metabolites, lyse the red blood cell pellet to produce hemolysate.

  • Bioanalytical Method: Quantify the concentrations of thiamine and its phosphorylated metabolites (e.g., Thiamine Diphosphate - TDP) in plasma and hemolysate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization to thiochrome.[11]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the concentration-time data for each subject and compound, including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUClast (Area under the concentration-time curve from time zero to the last measurable concentration)

    • AUCinf (Area under the curve extrapolated to infinity)

    • t1/2 (Elimination half-life)

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the pharmacokinetic parameters between the different compounds to determine relative bioavailability and other key differences.

experimental_protocol cluster_processing Analysis A Subject Enrollment & Randomization B Phase 1: Administer Compound A/B A->B C Serial Blood Sampling (0-24h) B->C D Washout Period C->D G Sample Processing: Plasma & Hemolysate C->G E Phase 2: Administer Compound B/A (Crossover) D->E F Serial Blood Sampling (0-24h) E->F F->G H HPLC Analysis: Quantify Thiamine & Metabolites G->H I Pharmacokinetic Modeling & Statistical Comparison H->I

Caption: Crossover study design for pharmacokinetic comparison.

This compound: Summary of Limited Available Data

This compound is designated as a vitamin B1 analog.[6] Unlike Fursultiamine, it does not appear in extensive pharmacological or clinical literature. The primary characterization available is its chemical identity and a classification suggesting potential analgesic effects.

Chemical Properties
PropertyThis compound
IUPAC Name (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate[6]
CAS Number 10072-48-7[8]
Molecular Formula C₂₁H₂₄N₄O₇S[6]
Molar Mass 476.50 g·mol⁻¹[6]
Mechanism of Action, Pharmacokinetics, and Experimental Data

Searches for the mechanism of action, pharmacokinetic profile, and any in-vitro or in-vivo experimental data for this compound did not yield any substantive results. While it is classified as an analgesic agent, the basis for this classification and its mode of action are not described in the available literature.[6] The mention of GABAergic activity similarity to clomethiazole on its Wikipedia page is not substantiated by primary sources found during the search.[6]

Conclusion and Recommendations for Future Research

A robust, data-driven comparison between this compound and Fursultiamine is impossible given the current state of scientific knowledge. Fursultiamine is a well-studied compound with a clear mechanism of action and a favorable pharmacokinetic profile that enhances thiamine bioavailability. This compound, in contrast, remains an enigmatic compound.

For drug development professionals and researchers, this represents a significant data gap. To enable a proper comparison and evaluate the potential of this compound as a therapeutic agent, the following experimental investigations are critical:

  • Basic Pharmacological Characterization: In-vitro studies are needed to determine its receptor binding profile and enzymatic interactions to elucidate its mechanism of action, especially concerning its purported analgesic effects.

  • Pharmacokinetic Profiling: A full ADME (Absorption, Distribution, Metabolism, and Excretion) profile in animal models is required to understand its bioavailability, metabolic fate, and half-life.

  • Efficacy and Safety Studies: In-vivo studies in relevant animal models are necessary to validate its analgesic properties and to establish a preliminary safety and toxicology profile.

Until such fundamental data becomes available, Fursultiamine remains the far better-understood agent for applications requiring enhanced thiamine delivery.

References

The Enigma of Acefurtiamine: A Comparative Guide to the Reproducibility of Analgesic Thiamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on Acefurtiamine and related thiamine (vitamin B1) derivatives with reported analgesic properties. Due to the scarcity of available data for this compound, this guide places it in the context of better-studied alternatives to highlight the current state of research and the significant gaps in reproducible findings.

This compound: An Obscure Analgesic

This compound is described as a vitamin B1 analog with purported analgesic effects. However, a comprehensive review of scientific literature reveals a notable absence of published studies detailing its mechanism of action, efficacy, and safety profile. The available information is largely limited to chemical database entries and citations from decades-old pharmacological texts, which prevents any meaningful assessment of the reproducibility of its claimed therapeutic effects. This lack of accessible, peer-reviewed data stands in stark contrast to other thiamine derivatives that have been investigated for their analgesic potential.

Thiamine and its Derivatives in Pain Management: A Mechanistic Overview

Thiamine and its synthetic derivatives have been explored for their potential roles in alleviating various pain states, particularly neuropathic pain. The proposed mechanisms of action are multifaceted and are thought to involve the modulation of neuronal function, reduction of inflammation, and protection against oxidative stress.

  • Thiamine (Vitamin B1): As a crucial coenzyme in carbohydrate metabolism, thiamine is essential for maintaining normal nerve cell function. Thiamine deficiency can lead to peripheral neuropathy, a condition characterized by pain, numbness, and tingling. Supplementation with thiamine is thought to restore normal metabolic processes within nerve cells, thereby alleviating neuropathic symptoms.

  • Benfotiamine: A lipid-soluble derivative of thiamine, benfotiamine exhibits higher bioavailability than thiamine. It is proposed to exert its analgesic effects by reducing the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic neuropathy.[1][2] Furthermore, benfotiamine may reduce inflammatory and neuropathic pain by modulating various signaling pathways.[1][2]

  • Sulbutiamine: This synthetic derivative, composed of two modified thiamine molecules, readily crosses the blood-brain barrier.[3] While primarily investigated for its effects on fatigue and cognition, some reports suggest potential analgesic properties, although the evidence is limited and the mechanism is not well-defined.[4]

  • Fursultiamine: Another lipid-soluble thiamine derivative, fursultiamine, was developed to improve thiamine's bioavailability.[5] It is metabolized to thiamine in the body and is believed to exert its effects by replenishing thiamine levels in tissues, including the nervous system.[5]

Signaling Pathway of Thiamine Derivatives in Analgesia

Thiamine_Derivatives_Analgesia_Pathway cluster_blood Bloodstream cluster_neuron Neuron Thiamine_Derivatives Thiamine Derivatives (Benfotiamine, Fursultiamine, Sulbutiamine) Thiamine Thiamine Thiamine_Derivatives->Thiamine Metabolism AGEs Reduced Advanced Glycation End-products (AGEs) Thiamine_Derivatives->AGEs Inhibition (Benfotiamine) Inflammation Decreased Inflammation Thiamine_Derivatives->Inflammation Modulation Oxidative_Stress Reduced Oxidative Stress Thiamine_Derivatives->Oxidative_Stress Reduction TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation Metabolism Improved Glucose Metabolism TPP->Metabolism Analgesia Analgesic Effect Metabolism->Analgesia AGEs->Analgesia Inflammation->Analgesia Oxidative_Stress->Analgesia

Caption: Proposed mechanism of action for analgesic thiamine derivatives.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data for the analgesic effects of various thiamine derivatives. The absence of data for this compound is a critical finding of this review.

Table 1: Preclinical Studies of Thiamine Derivatives in Pain Models

CompoundAnimal ModelPain TypeDosageOutcomeReference
Benfotiamine RatInflammatory (Formalin-induced)10-300 mg/kg (oral)Significant reduction in flinching behavior[1]
Benfotiamine RatNeuropathic (Spinal nerve ligation)75-300 mg/kg (oral)Significant reduction in tactile allodynia[1]
Thiamine RatNeuropathic (Cisplatin-induced)Not specified21.3% analgesic effect[6]
Thiamine Pyrophosphate (TPP) RatNeuropathic (Cisplatin-induced)Not specified82.9% reduction in cisplatin-induced pain[6]

Table 2: Clinical Studies of Thiamine Derivatives in Painful Neuropathies

CompoundConditionStudy DesignDosageOutcomeReference
Benfotiamine Diabetic NeuropathyRandomized, double-blind, placebo-controlled600 mg/day for 6 weeksImprovement in neuropathy symptom score (pain, numbness, burning, paresthesia)[7]
Benfotiamine Diabetic NeuropathyNot specifiedNot specifiedTaking benfotiamine by mouth, with or without vitamin B6 and B12, can improve pain and other symptoms of nerve damage caused by diabetes.[8]
Sulbutiamine Diabetic NeuropathyEarly research600 mg/day for 6 weeksDid not reduce nerve pain[4]

Experimental Protocols for Preclinical Analgesic Screening

The reproducibility of findings heavily relies on standardized and well-documented experimental protocols. Common preclinical models for assessing analgesic activity include:

  • Hot Plate Test: This method assesses the response to a thermal stimulus. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is measured. An increase in latency following drug administration indicates an analgesic effect.[9]

  • Tail Flick Test: A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is recorded.[9] Similar to the hot plate test, a longer reaction time suggests analgesia.

  • Formalin Test: This chemical-induced pain model involves injecting a dilute formalin solution into the animal's paw, which elicits a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The time the animal spends licking or biting the injected paw is quantified as a measure of pain.[1]

  • Neuropathic Pain Models: These models, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), involve surgical procedures to induce nerve damage, leading to chronic pain states like allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).[1] Mechanical or thermal stimuli are used to assess the animal's pain threshold.

General Experimental Workflow for Analgesic Drug Screening

Analgesic_Screening_Workflow A Compound Selection (e.g., Thiamine Derivative) B Animal Model Selection (e.g., Neuropathic Pain Model) A->B C Dose-Response Study B->C D Behavioral Testing (e.g., Von Frey filaments for allodynia) C->D E Data Analysis (e.g., ED50 calculation) D->E F Pharmacokinetic Analysis E->F G Mechanism of Action Studies F->G H Report and Publication G->H

Caption: A typical workflow for preclinical screening of analgesic compounds.

Conclusion: The Path Forward

The case of this compound underscores a critical issue in drug development and research: the necessity of transparent and reproducible data. While the broader class of thiamine derivatives, particularly benfotiamine, shows promise in preclinical and some clinical settings for the management of pain, the absence of any substantive data on this compound makes it impossible to validate its purported analgesic effects.

For researchers and drug development professionals, this guide serves as a cautionary example. The advancement of novel therapeutics depends on the rigorous and open publication of experimental findings. Future research should focus on well-designed, controlled studies to unequivocally establish the efficacy and mechanisms of action of thiamine derivatives. Until such data for this compound becomes available, its therapeutic potential remains unsubstantiated and its place in the pharmacopeia undefined. The scientific community must rely on the evidence available for better-characterized alternatives when exploring thiamine-related analgesic strategies.

References

Comparative Analysis of Off-Target Effects: Acefurtiamine and Other Vitamin B1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the known off-target effects of several synthetic vitamin B1 analogs, including acefurtiamine, fursultiamine, sulbutiamine, and benfotiamine. The development of these lipophilic thiamine derivatives was driven by the need to improve the bioavailability of vitamin B1 for treating conditions related to its deficiency. However, their unique structural modifications can lead to interactions with biological targets other than those related to thiamine metabolism. Understanding these off-target effects is critical for a comprehensive safety and efficacy assessment in drug development.

Executive Summary of Comparative Off-Target Effects

While all thiamine analogs serve the primary function of increasing bodily thiamine levels, several prominent derivatives exhibit distinct off-target activities. Fursultiamine has been identified as a potent antagonist of the hepcidin-ferroportin axis, a key regulator of iron homeostasis. Sulbutiamine uniquely modulates central nervous system activity through interactions with dopaminergic and glutamatergic neurotransmitter systems. Benfotiamine has been shown to influence key cellular signaling pathways, such as PI3K/Akt and GSK-3β, independent of its role as a thiamine prodrug. In contrast, there is a significant lack of publicly available data on the pharmacological or off-target effects of this compound.

Detailed Off-Target Profiles

This compound

This compound is a synthetic vitamin B1 analog characterized by a furoyl thioester and an acetoxyacetate ester moiety.[1][2] It is classified as an analgesic agent.[1][2] Despite its defined structure (Chemical Formula: C₂₁H₂₄N₄O₇S, CAS: 10072-48-7), extensive searches of scientific literature and pharmacological databases have yielded no specific data regarding its off-target effects or broader pharmacological profile.[2][3][4] Researchers should note this critical data gap when considering this compound.

Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide - TTFD)

Fursultiamine is a thiamine disulfide derivative known for its high bioavailability.[5] Its most significant documented off-target effect is the antagonism of hepcidin, the master regulator of iron metabolism.

  • Interaction with the Hepcidin-Ferroportin Axis: A high-throughput screen of over 70,000 small molecules identified fursultiamine as an inhibitor of the hepcidin-ferroportin interaction.[6] Hepcidin binds to the iron exporter protein ferroportin, inducing its internalization and degradation, thereby trapping iron within cells.[3][7][8] Fursultiamine directly interferes with this process by blocking the C326 thiol residue on ferroportin, which is essential for hepcidin binding.[6][9] This action prevents ferroportin ubiquitination and degradation, allowing for continued cellular iron export.[6][9] This effect was not observed with thiamine or benfotiamine.[6][9]

  • Interaction with Thiol Redox Systems: As a disulfide derivative, fursultiamine can be reduced by both the glutathione and thioredoxin (Trx) systems. This interaction with the cellular redox machinery represents a secondary, non-thiamine-related activity.[10]

Hepcidin Hepcidin FPN Ferroportin (FPN) (Iron Exporter) Hepcidin->FPN Binds Ub Ubiquitin Ligases FPN->Ub Recruits Internalization Internalization & Degradation FPN->Internalization Leads to IronExport Cellular Iron Export FPN->IronExport Mediates Ub->FPN Ubiquitinates Internalization->IronExport Inhibits Fursultiamine Fursultiamine Fursultiamine->FPN Blocks C326 Site

Figure 1. Fursultiamine's off-target antagonism of the hepcidin/ferroportin pathway.

Sulbutiamine

Sulbutiamine, a synthetic dimer of two modified thiamine molecules, is highly lipophilic and readily crosses the blood-brain barrier.[11] Its off-target effects are primarily centered on the modulation of central neurotransmitter systems, which are distinct from the effects of thiamine itself.[12][13]

  • Modulation of Dopaminergic and Glutamatergic Systems: Studies in rats have shown that sulbutiamine administration alters both dopamine and glutamate signaling.[12][14]

    • Dopaminergic System: Chronic treatment has been shown to increase the density of dopamine D1 receptors in the prefrontal and cingular cortex by +26% and +34%, respectively, with no modification of D2 receptors.[12][15]

    • Glutamatergic System: Chronic administration significantly decreases the binding density of kainate-type glutamate receptors in several brain regions, including the cingulate cortex (-36%) and nucleus accumbens (-28%).[12][15] This suggests a modulatory effect on glutamatergic transmission.[6]

Sulbutiamine Sulbutiamine (Chronic Admin.) D1R Dopamine D1 Receptor Density Sulbutiamine->D1R Increases (+26% to +34%) KAR Kainate Receptor Binding Density Sulbutiamine->KAR Decreases (-28% to -36%) Dopamine_Sig Dopaminergic Signaling D1R->Dopamine_Sig Modulates Glutamate_Sig Glutamatergic Signaling KAR->Glutamate_Sig Modulates

Figure 2. Sulbutiamine's modulatory effects on central neurotransmitter systems.

Benfotiamine

Benfotiamine is a lipid-soluble S-acyl derivative of thiamine.[13] While its primary on-target effect is to increase intracellular thiamine diphosphate (ThDP) and activate the enzyme transketolase, several studies indicate it can modulate cellular signaling pathways in a manner that may be independent of ThDP's coenzyme function.[16][17]

  • Modulation of PI3K/Akt/GSK-3β Pathway: Benfotiamine has been shown to influence key components of cell survival and metabolic signaling pathways.

    • PI3K/Akt: In models of hyperglycemia-induced damage, benfotiamine restores impaired activation (phosphorylation) of Akt, a crucial pro-survival kinase. This effect is dependent on PI3K.[18][19]

    • GSK-3β: Benfotiamine can suppress the activity of Glycogen Synthase Kinase-3β (GSK-3β).[20][21][22] In a mouse model of Alzheimer's disease, benfotiamine was shown to suppress GSK3 activity, an effect not observed with other thiamine derivatives in the same study.[23]

Benfotiamine Benfotiamine Akt Akt (PKB) Benfotiamine->Akt Promotes Phosphorylation (Activation) GSK3b GSK-3β Benfotiamine->GSK3b Inhibits Activity PI3K PI3K PI3K->Akt Activates Akt->GSK3b Inhibits CellSurvival Cell Survival & Metabolism Akt->CellSurvival Promotes GSK3b->CellSurvival Inhibits

Figure 3. Benfotiamine's influence on the PI3K/Akt/GSK-3β signaling pathway.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the off-target effects of the discussed thiamine analogs. The heterogeneity in endpoints reflects the diverse nature of the off-target interactions.

CompoundOff-Target(s)EffectQuantitative MeasurementAnalog Comparison
This compound Not AvailableNot AvailableNo data available in public literature.Not Applicable
Fursultiamine Ferroportin (FPN)Antagonism of Hepcidin BindingIC₅₀ in the submicromolar range for preventing hepcidin-induced FPN degradation.[6][9]Benfotiamine showed no effect on the hepcidin-FPN interaction.[6][9]
Sulbutiamine Dopamine D1 ReceptorIncreased Density (Chronic)+26% to +34% increase in receptor density in rat prefrontal and cingular cortex.[15]This specific neuro-modulatory effect has not been reported for other analogs.[13]
Kainate ReceptorDecreased Density (Chronic)-28% to -36% decrease in binding sites in rat nucleus accumbens and cingulate cortex.[15]This specific neuro-modulatory effect has not been reported for other analogs.[13]
Benfotiamine GSK-3βInhibition of ActivitySuppresses GSK-3β activity; specific IC₅₀ not reported.More effective at suppressing GSK3 activity than other thiamine derivatives in an AD mouse model.[23]
PI3K/Akt PathwayActivationReverts high-glucose-impaired Akt phosphorylation; specific EC₅₀ not reported.[19]Not directly compared with other analogs for this effect.

Experimental Protocols

To identify and characterize off-target effects, a systematic workflow involving broad screening followed by specific validation assays is typically employed.

Compound Test Compound (e.g., Thiamine Analog) PrimaryScreen Primary Off-Target Screen (e.g., Broad Receptor Panel) Compound->PrimaryScreen Hits Primary 'Hits' (Binding >50% at 10 µM) PrimaryScreen->Hits NoActivity No Significant Off-Target Activity PrimaryScreen->NoActivity DoseResponse Dose-Response Assay (Determine IC₅₀/EC₅₀) Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits OrthogonalAssay Orthogonal Assay (e.g., Functional Cell-Based Assay) ConfirmedHits->OrthogonalAssay ValidatedHits Validated Off-Target Interaction OrthogonalAssay->ValidatedHits

Figure 4. General experimental workflow for identifying off-target effects.

Protocol 1: Hepcidin-Ferroportin Binding and Internalization Assay

This protocol is designed to assess a compound's ability to interfere with the hepcidin-induced internalization of ferroportin.

  • Cell Culture: Utilize HEK293 cells stably transfected with a vector expressing human ferroportin tagged with a fluorescent protein (e.g., FPN-GFP). Culture cells to ~80% confluency in DMEM with 10% FBS.

  • Compound Treatment: Pre-incubate the FPN-GFP expressing cells with the test compound (e.g., fursultiamine) at various concentrations for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Hepcidin Stimulation: Add synthetic hepcidin-25 (typically 1 µg/mL) to the cell media and incubate for 1-4 hours at 37°C to induce ferroportin internalization.

  • Microscopy: Wash cells with PBS and fix with 4% paraformaldehyde. Visualize the subcellular localization of FPN-GFP using fluorescence microscopy. In control cells, hepcidin will cause a shift from plasma membrane to intracellular puncta. An effective antagonist will preserve FPN-GFP localization at the cell surface.

  • Quantification (Optional):

    • Binding: To measure direct binding interference, treat cells with the test compound before adding biotinylated hepcidin. Lyse the cells, immunoprecipitate FPN-GFP, and detect bound biotinylated hepcidin via Western blot using streptavidin-HRP.[17]

    • Iron Export: Pre-load cells with an iron source (e.g., 20 µM ferric ammonium citrate). Measure cellular ferritin levels by ELISA after treatment with compound and hepcidin. An effective antagonist will result in lower cellular ferritin, indicating continued iron export.[24]

Protocol 2: Quantitative Receptor Autoradiography for Dopamine/Kainate Receptors

This protocol is used to determine changes in the density of specific neurotransmitter receptors in brain tissue following drug treatment.[12][20]

  • Animal Treatment: Administer the test compound (e.g., sulbutiamine) or vehicle to rodents for a specified duration (e.g., 5 days for chronic treatment).

  • Tissue Preparation: Euthanize animals and rapidly extract the brains. Freeze the brains and cut into thin (10-20 µm) coronal sections using a cryostat. Mount sections on gelatin-coated slides.[25]

  • Receptor Labeling:

    • Pre-incubation: Wash sections in buffer to remove endogenous ligands.[25]

    • Incubation: Incubate the sections with a specific radioligand at a concentration near its Kd value.

      • For Dopamine D1 receptors: Use [³H]SCH23390.[7]

      • For Kainate receptors: Use [³H]kainic acid.[20]

    • Non-specific Binding: For a parallel set of slides, perform the incubation in the presence of a high concentration of a non-labeled specific antagonist (e.g., 1 µM (+)-butaclamol for D1) to determine non-specific binding.[7][25]

  • Washing and Drying: Perform a series of brief washes in ice-cold buffer to remove unbound radioligand, followed by a rinse in distilled water. Dry the slides rapidly.

  • Imaging and Analysis: Expose the labeled slides to phosphor-imaging plates or autoradiographic film alongside calibrated radioactive standards.[25] Quantify the optical density of the resulting autoradiograms in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) using image analysis software. Calculate specific binding by subtracting the non-specific binding from the total binding. Compare receptor densities between the drug-treated and vehicle-treated groups.[25]

Conclusion

The analysis of off-target effects reveals a significant divergence in the pharmacological profiles of common vitamin B1 analogs. While all are designed to address thiamine deficiency, their structural differences lead to unique interactions with other biological systems. Fursultiamine's potent, specific antagonism of the hepcidin-ferroportin interaction, sulbutiamine's distinct modulation of central dopaminergic and glutamatergic receptors, and benfotiamine's influence on fundamental cell signaling cascades like PI3K/Akt/GSK-3β are all critical off-target characteristics. These findings underscore the importance of comprehensive pharmacological profiling. The complete absence of off-target data for this compound represents a significant knowledge gap and highlights the need for further investigation before its therapeutic potential can be fully evaluated. For drug development professionals, these distinctions are paramount for lead candidate selection, predicting potential side effects, and identifying opportunities for drug repositioning.

References

Safety Operating Guide

Proper Disposal of Acefurtiamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Acefurtiamine

Understanding the fundamental properties of this compound is the first step toward its safe disposal. The following table summarizes key data for the compound.

PropertyValueSource
Chemical Formula C21H24N4O7S[1][2]
Molecular Weight 476.50 g/mol [1][2]
Appearance Not explicitly stated, but related compounds are often white or off-white crystalline powders.
Hazard Classification Shipped as a non-hazardous chemical.[1]

Procedural Steps for Proper Disposal

The appropriate disposal method for this compound depends on its form (solid or liquid) and whether it is mixed with other hazardous substances.

Step 1: Waste Identification and Segregation
  • Pure, Unused this compound: If the compound is in its original, uncontaminated solid form, it can be managed as non-hazardous waste, pending institutional and local regulations.

  • Aqueous Solutions: Solutions of this compound in water, with no other hazardous components, can generally be considered non-hazardous.

  • Solutions with Hazardous Solvents: If this compound is dissolved in a flammable, corrosive, reactive, or toxic solvent, the entire solution must be treated as hazardous waste. The disposal protocol will be dictated by the hazardous properties of the solvent.

  • Contaminated Lab Debris: Items such as gloves, weigh boats, and paper towels contaminated with this compound should be segregated. If the this compound was in a solution with hazardous components, this solid waste must also be treated as hazardous.

Step 2: Selecting the Correct Disposal Method
  • Non-Hazardous Solid Waste:

    • Place uncontaminated, solid this compound and associated non-hazardous lab debris into a designated, clearly labeled container for non-hazardous chemical waste.

    • Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines, as some institutions may have unique requirements.

  • Non-Hazardous Aqueous Solutions:

    • For small quantities, drain disposal with copious amounts of water may be permissible, but this is highly dependent on local and institutional regulations.[3] Always confirm your institution's specific policies before disposing of any chemical down the drain. [3]

    • If drain disposal is not permitted, collect the aqueous waste in a clearly labeled container for non-hazardous liquid waste.

  • Hazardous Waste (Solutions with Hazardous Solvents or Contaminated Debris):

    • Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the type of solvent used.

    • Waste containers for hazardous pharmaceuticals are often color-coded, with black containers typically used for RCRA (Resource Conservation and Recovery Act) hazardous waste.[1]

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Hazardous pharmaceutical waste is most commonly incinerated at a permitted treatment facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Generate this compound Waste identify Identify Waste Composition start->identify is_mixed Mixed with other chemicals? identify->is_mixed is_solvent_hazardous Is the solvent hazardous? is_mixed->is_solvent_hazardous Yes is_solid Solid or Liquid Waste? is_mixed->is_solid No (Pure this compound) is_solvent_hazardous->is_solid No haz_waste Dispose as Hazardous Waste (follow solvent's disposal protocol) is_solvent_hazardous->haz_waste Yes non_haz_solid Dispose as Non-Hazardous Solid Chemical Waste is_solid->non_haz_solid Solid non_haz_liquid Consult EHS for drain disposal vs. collection as Non-Hazardous Liquid Waste is_solid->non_haz_liquid Liquid (Aqueous) end_non_haz End non_haz_solid->end_non_haz non_haz_liquid->end_non_haz end_haz End haz_waste->end_haz

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acefurtiamine
Reactant of Route 2
Reactant of Route 2
Acefurtiamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。